molecular formula C7H6ClNO2 B581187 4-Chloro-2-methoxypyridine-3-carbaldehyde CAS No. 1008451-58-8

4-Chloro-2-methoxypyridine-3-carbaldehyde

Cat. No.: B581187
CAS No.: 1008451-58-8
M. Wt: 171.58
InChI Key: FURZPPOFSODEOQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxypyridine-3-carbaldehyde (CAS 1008451-58-8) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. With the molecular formula C 7 H 6 ClNO 2 and a molecular weight of 171.58 g/mol, this compound is characterized by its aldehyde and chloro functional groups on the pyridine ring, making it a versatile intermediate for various synthetic transformations . The aldehyde group is a reactive handle for condensation reactions (e.g., forming Schiff bases) and serves as a precursor to other valuable functional groups, such as carboxylic acids and alcohols. The presence of both the chloro and methoxy substituents on the ring allows for further selective functionalization, enabling researchers to create diverse libraries of complex molecules. This compound is offered with a minimum purity of 95% and is classified for Research Use Only ; it is not intended for diagnostic or therapeutic applications in humans or animals . Proper storage at -20°C is recommended to maintain stability and product integrity .

Properties

IUPAC Name

4-chloro-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURZPPOFSODEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696118
Record name 4-Chloro-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008451-58-8
Record name 4-Chloro-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-Chloro-2-methoxypyridine-3-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 4-Chloro-2-methoxypyridine-3-carbaldehyde, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will explore its core chemical properties, reactivity, synthetic utility, and best practices for its handling and application, moving beyond a simple datasheet to offer field-proven insights into its strategic use.

Core Compound Profile: Physicochemical and Spectroscopic Data

This compound is a highly functionalized pyridine derivative. The specific arrangement of an aldehyde, a chloro group, and a methoxy group on the pyridine scaffold makes it a synthetically valuable intermediate.[1] Its utility is particularly noted in the construction of complex molecules, where it is classified as a "Protein Degrader Building Block," indicating its relevance in cutting-edge therapeutic design.[2]

Key Identifiers and Properties

All quantitative data are summarized in the table below for ease of reference. Purity levels are typically offered at 95% or higher, suitable for most synthetic applications.[2][3][4]

PropertyValueSource(s)
CAS Number 1008451-58-8[2][3]
Molecular Formula C₇H₆ClNO₂[2][3][5]
Molecular Weight 171.58 g/mol [3]
Synonyms 4-Chloro-2-Methoxynicotinaldehyde, 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde[3][5]
Typical Purity ≥95% - 98%[2][3][4]
Physical Form Solid
Appearance Light yellow solid (inferred from analogues)[1]
Melting Point 78-81 °C (for the related 6-chloro isomer)
Spectroscopic Characterization (Predicted)

While specific experimental spectra for this exact compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.

  • ¹H NMR: The most characteristic signal will be the aldehyde proton, appearing as a singlet significantly downfield, expected around δ 9.9-10.2 ppm. The two aromatic protons on the pyridine ring will appear in the δ 7.0-8.5 ppm region. The methoxy group will present as a sharp singlet around δ 3.9-4.1 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is the most deshielded, with an expected chemical shift in the δ 190-195 ppm range.[6][7] Carbons attached to the electronegative oxygen and chlorine atoms, along with the other aromatic carbons, will resonate in the δ 110-165 ppm region. The methoxy carbon will appear upfield, typically around δ 55-60 ppm.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of the aromatic aldehyde will be prominent between 1680-1710 cm⁻¹. C-H stretching from the aldehyde group may be visible as a pair of weak bands around 2850 and 2750 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region, while the C-O-C stretch of the methoxy group will show a strong band around 1250 cm⁻¹.

Reactivity and Strategic Synthetic Utility

The value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity. This trifecta of reactivity makes it an indispensable tool for creating structural diversity in drug discovery programs.[1]

The Aldehyde: A Gateway to Diverse Functionalities

The aldehyde group is a versatile handle for a wide array of classical transformations, including:

  • Reductive Amination: A cornerstone of medicinal chemistry for introducing amine-containing side chains.

  • Nucleophilic Additions: Reaction with Grignard or organolithium reagents to form secondary alcohols.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of alkenes.

  • Oxidation: Conversion to the corresponding carboxylic acid, providing another key functional handle.

  • Reduction: Transformation to a primary alcohol.

The Aryl Chloride: A Handle for C-C and C-N Bond Formation

The chlorine atom at the 4-position is a reliable site for metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems have made their use routine and advantageous due to the lower cost and greater availability of chlorinated starting materials. Key applications include:

  • Suzuki-Miyaura Coupling: For the introduction of aryl or vinyl groups.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, crucial for synthesizing many pharmaceutical cores.

  • Sonogashira Coupling: For the installation of alkyne moieties, though this may require more forcing conditions than with heavier halides.[1]

The Substituted Pyridine Core

The pyridine ring itself, substituted with an electron-donating methoxy group and two electron-withdrawing groups (chloro and aldehyde), possesses a unique electronic profile that influences its reactivity and its properties as a pharmacophore. The presence of heteroatoms is known to improve physicochemical properties like solubility, a critical aspect of drug design.[8]

Caption: Key synthetic transformations of this compound.

Exemplar Synthesis and Purification Workflow

While multiple synthetic routes can be envisioned, a common and effective strategy for producing substituted pyridine carbaldehydes involves a Vilsmeier-Haack type formylation reaction. This approach is chosen for its reliability and use of common laboratory reagents.

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

This protocol describes the formylation of a 4-chloro-2-methoxypyridine precursor. The causality behind this choice is the high regioselectivity often observed in Vilsmeier-Haack reactions on electron-rich aromatic systems, where the methoxy group acts as an activating and ortho-directing group.

Step-by-Step Methodology:

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv.).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 30-45 minutes until the Vilsmeier reagent (a crystalline solid or thick slurry) forms.

  • Formylation Reaction:

    • Dissolve the starting material, 4-chloro-2-methoxypyridine (1.0 equiv.), in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Add the solution of the pyridine precursor dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After addition, remove the ice bath and heat the reaction mixture to 60-70 °C for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature, then pour it slowly and carefully onto crushed ice. This step hydrolyzes the intermediate iminium salt and neutralizes excess reagents.

    • Basify the aqueous solution to pH 8-9 using a saturated sodium bicarbonate solution or dilute sodium hydroxide.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 5% to 30% ethyl acetate in hexanes) to isolate the pure this compound.[9][10]

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage A 1. Vilsmeier Reagent Formation (DMF + POCl₃) B 2. Add 4-Chloro- 2-methoxypyridine A->B C 3. Heat (60-70°C) & Monitor B->C D 4. Quench on Ice & Hydrolyze C->D E 5. Basify to pH 8-9 D->E F 6. Extract with Organic Solvent E->F G 7. Dry & Concentrate F->G H 8. Silica Gel Column Chromatography G->H I 9. Isolate Pure Product H->I

Caption: Workflow for the synthesis and purification of the target compound.

Safety, Handling, and Storage

Hazard Class (Predicted)Precautionary StatementSource(s) for Analogue
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[11]
Skin Corrosion/Irritation Causes skin irritation.[11][12]
Serious Eye Damage/Irritation Causes serious eye irritation.[11][12]
Specific Target Organ Toxicity May cause respiratory irritation.[11][12]

Recommended Procedures:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14] Ensure that an eyewash station and safety shower are readily accessible.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[13][15]

  • Handling: Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][15] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound stands out as a high-value, versatile building block for chemical synthesis. Its strategically placed functional groups offer orthogonal reactivity, enabling the efficient construction of complex molecular architectures. For researchers and scientists in drug discovery, its role as an intermediate for sophisticated scaffolds, including protein degraders, makes it a compound of significant interest. Adherence to the synthetic strategies and safety protocols outlined in this guide will empower researchers to effectively and safely leverage its full chemical potential.

References

  • This compound, min 98%, 1 gram. biosolve-chemicals.com. [Link]

  • 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde | 1008451-58-8. buyersguidechem.com. [Link]

  • SAFETY DATA SHEET. sangon.com. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046. PubChem. [Link]

  • The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. acalbiochem.com. [Link]

  • 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945. PubChem. [Link]

  • Synthesis of 4-chloro-3-methoxy-2-methylpyridine. PrepChem.com. [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • 4-Chloro-2-methoxypyridine | C6H6ClNO | CID 22638510. PubChem. [Link]

  • 4-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 14046674. PubChem. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ScienceDirect. [Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure. [Link]

  • Application of multicomponent reactions to antimalarial drug discovery. Part 3. ScienceDirect. [Link]

  • Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Eureka. [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. NIH. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

  • Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. researchgate.net. [Link]

  • Process for the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde.
  • Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.

Sources

A Technical Guide to 4-Chloro-2-methoxypyridine-3-carbaldehyde: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of pharmaceuticals due to their ability to engage in specific biological interactions. 4-Chloro-2-methoxypyridine-3-carbaldehyde is a key trifunctionalized pyridine derivative that has emerged as a valuable intermediate for the synthesis of complex, biologically active molecules. Its unique arrangement of an aldehyde, a chloro group, and a methoxy group on the pyridine core provides a versatile platform for a variety of chemical transformations.

This guide provides an in-depth analysis of this compound, covering its chemical properties, plausible synthetic routes, reactivity, and applications. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block in their synthetic programs. The discussion emphasizes the causality behind its reactivity and its strategic utility in constructing novel chemical entities, particularly within the context of protein degrader building blocks.[1]

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the foundation for its effective application in synthesis. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 1008451-58-8[1][2][3]
Molecular Formula C₇H₆ClNO₂[1][3]
Molecular Weight 171.58 g/mol [1][3]
IUPAC Name This compoundN/A
Synonyms 4-Chloro-2-methoxynicotinaldehyde, 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde[2]
Appearance Typically a solid[4] (similar compound)
Purity Commercially available at ≥98%[1][2]

Synthetic Pathways: A Mechanistic Approach

While specific proprietary syntheses may vary, a plausible and efficient route to this compound can be conceptualized based on established pyridine chemistry. A common strategy involves the functionalization of a pre-existing pyridine ring. One such logical approach is the Vilsmeier-Haack formylation of a suitable 4-chloro-2-methoxypyridine precursor. This reaction is a powerful method for introducing an aldehyde group onto an electron-rich aromatic or heterocyclic ring.

The causality behind this choice lies in the activating effect of the methoxy group. The oxygen's lone pair of electrons increases the electron density of the pyridine ring, particularly at the ortho and para positions, making it susceptible to electrophilic attack by the Vilsmeier reagent (a chloroiminium ion).

G cluster_0 Synthetic Workflow start Starting Material: 2,4-Dichloropyridine step1 Selective Nucleophilic Aromatic Substitution (SNAr) start->step1 Sodium Methoxide (NaOMe) Methanol (MeOH) step2 Vilsmeier-Haack Formylation step1->step2 Intermediate: 4-Chloro-2-methoxypyridine product Final Product: This compound step2->product POCl₃, DMF

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Synthetic Protocol (Illustrative)
  • Selective Methoxylation: 2,4-Dichloropyridine is treated with one equivalent of sodium methoxide. The C2 position is generally more activated towards nucleophilic substitution than the C4 position, allowing for selective replacement of the C2 chlorine to yield 4-chloro-2-methoxypyridine.

  • Vilsmeier-Haack Formylation: The resulting 4-chloro-2-methoxypyridine is subjected to Vilsmeier-Haack conditions. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react to form the electrophilic Vilsmeier reagent.

  • Electrophilic Attack: The electron-donating methoxy group at the C2 position directs the electrophilic Vilsmeier reagent to the adjacent C3 position, leading to the formation of an iminium salt intermediate.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to afford the final product, this compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this molecule stems from the distinct reactivity of its three functional groups. The interplay between the electron-donating methoxy group and the electron-withdrawing chloro and aldehyde groups creates a unique electronic landscape on the pyridine ring.

G cluster_reactivity Key Reactive Sites main This compound aldehyde Aldehyde (C3) main->aldehyde  Nucleophilic Addition  (e.g., Grignard, Wittig)  Reductive Amination chloro Chloro (C4) main->chloro  Cross-Coupling  (e.g., Suzuki, Buchwald-Hartwig)  Nucleophilic Substitution methoxy Methoxy (C2) main->methoxy  Demethylation  (Lewis Acids, e.g., BBr₃)

Caption: Reactivity map of this compound.

  • The Aldehyde Group: As a primary site for molecular elaboration, the aldehyde is amenable to a wide array of transformations including nucleophilic additions, Wittig reactions, reductions to an alcohol, oxidations to a carboxylic acid, and reductive aminations to form substituted amines. This allows for the introduction of diverse side chains and functional groups.

  • The Chloro Group: The chlorine atom at the C4 position is a key handle for transition-metal-catalyzed cross-coupling reactions.[5] This enables the formation of carbon-carbon (e.g., Suzuki, Sonogashira) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, providing a powerful method for linking the pyridine core to other aromatic or aliphatic fragments.[5] The presence of chlorine is a well-established strategy in drug design to modulate potency and metabolic stability.[6][7]

  • The Methoxy Group: The methoxy group not only activates the ring for certain reactions but can also be a point of modification. It can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to reveal a hydroxyl group, which can then be used for further functionalization, such as ether or ester formation.

Application in Drug Discovery: A Core Building Block

This compound is classified as a protein degrader building block, indicating its utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other molecular glues.[1] Its multifunctional nature allows for the systematic and modular construction of compound libraries for screening and lead optimization.

Generalized Workflow: Suzuki Cross-Coupling

The following protocol illustrates a typical application of this building block in a Suzuki cross-coupling reaction to introduce a new aryl or heteroaryl group at the C4 position. This is a foundational step in building molecular complexity.

G cluster_workflow Experimental Workflow: Suzuki Coupling setup Reaction Setup: - this compound - Boronic Acid/Ester - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) reaction Inert Atmosphere: Reaction mixture is degassed and heated under Nitrogen or Argon (e.g., 80-100 °C) setup->reaction monitoring Reaction Monitoring: Progress tracked by TLC or LC-MS reaction->monitoring workup Aqueous Workup: Reaction is cooled, diluted with organic solvent (e.g., EtOAc), and washed with water and brine. monitoring->workup Upon Completion purification Purification: Crude product is purified by column chromatography on silica gel. workup->purification analysis Analysis: Final product characterized by NMR, MS, etc. purification->analysis

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

This workflow provides a self-validating system. The monitoring step ensures the reaction proceeds to completion, the workup effectively removes inorganic salts and water-soluble impurities, and the final purification and analysis confirm the identity and purity of the desired product.

Expected Spectroscopic Data

While experimental data should always be acquired for confirmation, the expected spectroscopic signatures can be predicted based on the molecule's structure.

SpectroscopyExpected Features
¹H NMR - A singlet for the aldehyde proton (~10 ppm).- Two doublets in the aromatic region for the pyridine ring protons (~7-8.5 ppm).- A singlet for the methoxy protons (~4 ppm).
¹³C NMR - A signal for the aldehyde carbonyl carbon (~190 ppm).- Signals in the aromatic region for the pyridine ring carbons (~110-165 ppm).- A signal for the methoxy carbon (~55 ppm).
IR Spectroscopy - A strong C=O stretch for the aldehyde (~1700 cm⁻¹).- C-H stretches for the aromatic ring and methoxy group (~2800-3100 cm⁻¹).- C-O and C-Cl stretches in the fingerprint region.
Mass Spec (EI) - A molecular ion peak (M⁺) at m/z ≈ 171 and an M+2 peak with ~1/3 the intensity due to the ³⁷Cl isotope.

These predictions are based on standard chemical shift and vibrational frequency ranges for the respective functional groups.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers multiple avenues for molecular diversification. The orthogonal reactivity of its aldehyde, chloro, and methoxy functionalities provides medicinal chemists with a reliable and versatile platform for synthesizing novel compounds. Its demonstrated relevance in building blocks for protein degraders underscores its importance in contemporary drug discovery programs aimed at developing next-generation therapeutics.[1] A thorough understanding of its synthesis, reactivity, and potential applications is essential for any researcher aiming to construct complex molecular architectures with therapeutic potential.

References

  • 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde | 1008451-58-8 . BuyersGuideChem. Available at: [Link]

  • The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis . Autech Industry Co., Limited. Available at: [Link]

  • 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 . PubChem. Available at: [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery . Drug Hunter. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. Available at: [Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes . MDPI. Available at: [Link]

  • Application of multicomponent reactions to antimalarial drug discovery. Part 3 . ScienceDirect. Available at: [Link]

Sources

4-Chloro-2-methoxypyridine-3-carbaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-methoxypyridine-3-carbaldehyde: Structure, Synthesis, and Applications

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of a reactive aldehyde, a versatile chloro group, and an electron-donating methoxy group on a pyridine scaffold makes it a valuable intermediate for the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of its molecular structure, validated methods for its synthesis and characterization, and a discussion of its reactivity and applications, particularly within the field of drug discovery. The protocols and data presented herein are synthesized from established chemical principles and serve as a practical resource for researchers and drug development professionals.

Physicochemical Properties and Molecular Structure

This compound is a substituted pyridine, a class of aromatic heterocycles widely incorporated into bioactive molecules due to their ability to engage in hydrogen bonding and other key intermolecular interactions.[3][4] The specific substitution pattern of this molecule dictates its chemical behavior. The electron-withdrawing nature of the carbaldehyde and chloro substituents, combined with the electron-donating methoxy group, creates a unique electronic profile that influences the reactivity of the pyridine ring and each functional group.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1008451-58-8[5][6]
Molecular Formula C₇H₆ClNO₂[5][6]
Molecular Weight 171.58 g/mol [5][6]
Appearance Solid (Typical)[1]
Synonyms 4-Chloro-2-methoxynicotinaldehyde[6]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"];

// Substituent atoms O_methoxy [label="O", pos="2.4,0!"]; C_methoxy [label="CH₃", pos="3.6,0.7!"]; C_aldehyde [label="C", pos="2.4,2.8!"]; H_aldehyde [label="H", pos="2.4,4.0!"]; O_aldehyde [label="O", pos="3.6,2.8!"]; Cl [label="Cl", pos="0,4.2!"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""];

// Substituent bonds C2 -- O_methoxy [label=""]; O_methoxy -- C_methoxy [label=""]; C3 -- C_aldehyde [label=""]; C_aldehyde -- H_aldehyde [label=""]; C_aldehyde -- O_aldehyde [style=double, label=""]; C4 -- Cl [label=""];

Synthesis_Workflow

start [label="2-Methoxy-4-pyridone\n(Precursor)", fillcolor="#E8F0FE", fontcolor="#1967D2"];
step1 [label="Chlorination\n(e.g., POCl₃)", shape=ellipse, fillcolor="#FBBC05"];
intermediate [label="4-Chloro-2-methoxypyridine", fillcolor="#FFFFFF"];
step2 [label="Vilsmeier-Haack Formylation\n(POCl₃, DMF)", shape=ellipse, fillcolor="#FBBC05"];
product [label="this compound", fillcolor="#CEEAD6", fontcolor="#0D652D"];
workup [label="Aqueous Workup\n& Purification", shape=diamond, fillcolor="#F8F9FA"];

start -> step1;
step1 -> intermediate;
intermediate -> step2;
step2 -> workup;
workup -> product;

Caption: Generalized synthetic workflow for this compound.

Representative Synthetic Protocol

This protocol is a representative method based on established chemical transformations for pyridine derivatives. [7][8][9]

  • Chlorination of 2-Methoxy-4-pyridone:

    • Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent used to convert pyridones to chloropyridines.

    • Procedure:

      • To a flask equipped with a reflux condenser and under an inert atmosphere (N₂), suspend 2-methoxy-4-pyridone (1.0 equiv) in phosphorus oxychloride (5-10 equiv).

      • Heat the mixture to reflux (approx. 105 °C) for 3-5 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

      • Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) to pH 7-8.

      • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

      • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-chloro-2-methoxypyridine.

  • Vilsmeier-Haack Formylation:

    • Rationale: The Vilsmeier reagent, generated in situ from POCl₃ and Dimethylformamide (DMF), is an electrophile that attacks the electron-rich C3 position of the 4-chloro-2-methoxypyridine intermediate.

    • Procedure:

      • In a separate flask under an inert atmosphere, cool DMF (3.0 equiv) to 0 °C.

      • Add POCl₃ (1.2 equiv) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

      • Add a solution of 4-chloro-2-methoxypyridine (1.0 equiv) in a suitable solvent (e.g., Dichloromethane) to the Vilsmeier reagent at 0 °C.

      • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-8 hours, monitoring by TLC.

      • Cool the mixture and quench by pouring it into a beaker of ice water.

      • Neutralize with an aqueous base (e.g., NaOH) and extract with an organic solvent.

      • Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization and Structural Elucidation

The unequivocal identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, confirms the molecular structure. [10][11]

Characterization_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_sample Dissolve in CDCl₃ nmr_1h ¹H NMR Analysis nmr_sample->nmr_1h nmr_13c ¹³C NMR Analysis nmr_sample->nmr_13c ir_sample Prepare KBr Pellet or Film ir_analysis FTIR Analysis ir_sample->ir_analysis ms_sample Dissolve and Infuse ms_analysis ESI-MS Analysis ms_sample->ms_analysis product Purified Compound product->nmr_sample product->ir_sample product->ms_sample

Caption: Standard workflow for spectroscopic characterization of the title compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides information on the number and electronic environment of hydrogen atoms.

Proton AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)10.2 - 10.4Singlet (s)1HDeshielded proton adjacent to the carbonyl oxygen. [12][13]
Pyridine H-58.2 - 8.4Doublet (d)1HAromatic proton adjacent to the ring nitrogen.
Pyridine H-67.0 - 7.2Doublet (d)1HAromatic proton coupled to H-5.
Methoxy (-OCH₃)3.9 - 4.1Singlet (s)3HProtons on the methyl group attached to oxygen.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the carbon skeleton of the molecule.

Carbon AssignmentApprox. Chemical Shift (δ, ppm)Rationale
Aldehyde (C=O)188 - 192Carbonyl carbon, highly deshielded. [12]
Pyridine C-2 (-OCH₃)160 - 165Aromatic carbon attached to the electronegative oxygen.
Pyridine C-4 (-Cl)150 - 155Aromatic carbon attached to the electronegative chlorine.
Pyridine C-5140 - 145Aromatic CH carbon.
Pyridine C-3 (-CHO)120 - 125Aromatic carbon bearing the aldehyde group.
Pyridine C-6110 - 115Aromatic CH carbon.
Methoxy (-OCH₃)54 - 58Methyl carbon attached to oxygen. [12]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Functional GroupApprox. Wavenumber (cm⁻¹)Vibration Type
C-H (Aromatic)3050 - 3150Stretch
C-H (Aldehyde)2820 - 2880, 2720 - 2780Stretch (Fermi doublet)
C=O (Aldehyde)1690 - 1715Stretch [14]
C=N, C=C (Pyridine Ring)1550 - 1610Stretch
C-O (Methoxy)1240 - 1280Asymmetric Stretch
C-Cl700 - 800Stretch
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For this compound, the most critical diagnostic feature is the isotopic signature of chlorine.

  • Molecular Ion (M⁺): An intense peak should be observed at m/z ≈ 171.

  • Isotopic Pattern: A characteristic [M+2]⁺ peak will be present at m/z ≈ 173 with an intensity that is approximately one-third (32.5%) of the M⁺ peak, confirming the presence of a single chlorine atom. [12]

Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups, which can be addressed selectively. This makes it an ideal scaffold for building molecular diversity in drug discovery programs. [1]

Caption: Key reactive sites and potential transformations of the title compound.

  • The Aldehyde Group: This is a versatile handle for chain extension and the introduction of new functionalities. It readily undergoes reductive amination to form substituted amines, Wittig reactions to form alkenes, and various condensation reactions to build larger heterocyclic systems.

  • The Chloro Group: The chlorine atom at the C4 position is a prime site for metal-catalyzed cross-coupling reactions. Suzuki, Stille, and Sonogashira couplings can be used to introduce new carbon-carbon bonds, while Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. These reactions are cornerstones of modern medicinal chemistry for rapidly assembling libraries of drug candidates. [1][15]* The Methoxy Group: While less reactive, the methoxy group plays a crucial role in modulating the electronic properties of the ring. [16]It can also be cleaved under harsh conditions (e.g., with Lewis acids like BBr₃) to reveal a hydroxyl group, providing another point for diversification.

This compound and its iodo-analogue serve as key intermediates in the synthesis of inhibitors for targets like insulin-like growth factor 1-receptor (IGF-1R), which are explored for their anti-tumor potential. [1]Furthermore, it is listed as a building block for protein degraders, a cutting-edge modality in drug discovery. [5]

Conclusion

This compound is a synthetically valuable building block with a well-defined molecular structure and predictable chemical reactivity. Its strategic combination of functional groups allows for sequential, selective modifications, making it an important tool for medicinal chemists and researchers in organic synthesis. The analytical data and synthetic strategies outlined in this guide provide a solid foundation for its effective use in the laboratory, facilitating the development of novel compounds with potential therapeutic applications.

References

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Introduction: The Strategic Importance of a Functionalized Pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methoxypyridine-3-carbaldehyde

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and process development.[1] Its strategic arrangement of a nucleophilic substitution site (C4-Cl), an electron-donating group (C2-OCH₃), and a versatile aldehyde handle (C3-CHO) makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a detailed exploration of the primary synthetic pathways to this key intermediate, focusing on the underlying chemical principles, experimental considerations, and practical methodologies for its preparation. Its structural analogues, such as 4-Iodo-2-methoxypyridine-3-carboxaldehyde, are noted for their role as intermediates in the synthesis of potential anti-tumor agents, highlighting the importance of this scaffold in drug discovery.[2]

Strategic Analysis: Pathways to Formylation

The synthesis of this compound primarily revolves around the introduction of a formyl group onto a pre-existing 4-chloro-2-methoxypyridine scaffold. Two principal strategies dominate this transformation: electrophilic aromatic substitution via the Vilsmeier-Haack reaction and directed ortho-metalation followed by electrophilic quench. Each approach offers distinct advantages and presents unique experimental challenges.

Pathway I: The Vilsmeier-Haack Reaction - A Robust Approach to Formylation

The Vilsmeier-Haack reaction is a widely employed and industrially scalable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a "Vilsmeier reagent," a mild electrophile generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[5][6][7]

Mechanistic Rationale

The efficacy of this pathway hinges on the electronic nature of the 4-chloro-2-methoxypyridine substrate. The 2-methoxy group is a strong electron-donating group, activating the pyridine ring towards electrophilic attack. It directs substitution to the ortho (C3) and para (C5) positions. In this case, the C3 position is sterically accessible and electronically favored, making it the primary site of formylation.

The mechanism proceeds in three key stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic (chloromethylene)dimethyliminium salt, the active formylating agent.[3][7]

  • Electrophilic Attack: The electron-rich pyridine ring attacks the Vilsmeier reagent, leading to the formation of a cationic iminium intermediate.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium intermediate to yield the final aldehyde product.[3][6]

Vilsmeier-Haack Pathway Vilsmeier-Haack Synthesis Pathway cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Start 4-Chloro-2- methoxypyridine Intermediate Iminium Intermediate Start->Intermediate + Vilsmeier Reagent Product 4-Chloro-2-methoxy- pyridine-3-carbaldehyde Intermediate->Product H₂O Workup

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Vilsmeier-Haack Synthesis

A representative laboratory-scale procedure.

  • Reagent Preparation: To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (DMF, 5.0 equiv.). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 4-chloro-2-methoxypyridine (1.0 equiv.) in a minimal amount of DMF or an inert solvent like dichloromethane and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution by adding a saturated solution of sodium acetate or sodium hydroxide until the pH is approximately 7-8.[5]

  • Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the title compound.

Pathway II: Directed Ortho-Metalation - A Precision Approach

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings.[8] This strategy relies on a directing group to position a strong organolithium base, which deprotonates the adjacent ortho position. The resulting aryllithium intermediate is then trapped with an electrophile.

Mechanistic Rationale

In the context of 4-chloro-2-methoxypyridine, the 2-methoxy group serves as an excellent directing group for lithiation.[9] Its ability to coordinate with the lithium cation of the base (e.g., n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA)) lowers the activation energy for deprotonation at the C3 position.

The key steps are:

  • Directed Deprotonation: At low temperatures (typically -78°C), a strong lithium base like LDA selectively removes the proton at the C3 position, forming a stabilized 3-lithiated pyridine species.

  • Electrophilic Quench: The highly nucleophilic organolithium intermediate reacts readily with an electrophilic formylating agent, such as DMF.[8][10]

  • Hydrolysis: Aqueous workup hydrolyzes the resulting tetrahedral intermediate to liberate the aldehyde.

This method offers high regioselectivity but requires stringent anhydrous conditions and cryogenic temperatures to prevent side reactions and ensure the stability of the organolithium intermediate.

Ortho_Lithiation_Pathway Directed Ortho-Metalation Pathway Start 4-Chloro-2- methoxypyridine Lithiated 3-Lithio Intermediate Start->Lithiated LDA or n-BuLi THF, -78°C Adduct DMF Adduct Lithiated->Adduct + DMF Product 4-Chloro-2-methoxy- pyridine-3-carbaldehyde Adduct->Product H₂O Workup

Caption: Directed ortho-metalation and formylation workflow.

Experimental Protocol: Ortho-Metalation Synthesis

A representative laboratory-scale procedure.

  • Setup: Assemble a flame-dried, three-necked flask under a nitrogen atmosphere. Equip it with a magnetic stirrer, a thermometer, and a rubber septum.

  • Solvent and Substrate: Add anhydrous tetrahydrofuran (THF) to the flask and cool to -78°C using a dry ice/acetone bath. Add 4-chloro-2-methoxypyridine (1.0 equiv.) via syringe.

  • Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 equiv.) dropwise, ensuring the internal temperature remains below -70°C. Stir the mixture at -78°C for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise to the solution. Continue stirring at -78°C for another hour.

  • Quench and Workup: Slowly warm the reaction to 0°C and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography.

Comparative Analysis of Synthetic Pathways

The choice between the Vilsmeier-Haack and directed ortho-metalation pathways depends on factors such as scale, available equipment, and reagent sensitivity.

FeatureVilsmeier-Haack ReactionDirected Ortho-Metalation
Reagents POCl₃, DMFn-BuLi or LDA, DMF
Conditions 0°C to 80°C; not strictly anhydrous-78°C; strictly anhydrous
Scalability Excellent; well-suited for large-scale productionMore challenging to scale due to cryogenic needs
Sensitivity Tolerant to minor moistureHighly sensitive to moisture and air
Key Advantage Operational simplicity and robustnessHigh and predictable regioselectivity
Key Disadvantage Use of corrosive POCl₃Requires specialized equipment for low temperatures

Conclusion

The synthesis of this compound is most reliably achieved through two primary methods: Vilsmeier-Haack formylation and directed ortho-metalation. The Vilsmeier-Haack reaction stands out as the more practical and scalable approach for industrial applications due to its operational simplicity and less stringent reaction conditions.[3][5][7] In contrast, directed ortho-metalation offers a precise, albeit more demanding, alternative that is highly effective on a laboratory scale, showcasing the power of modern organometallic techniques for regioselective synthesis.[8][9][10] A thorough understanding of both pathways provides researchers and drug development professionals with the flexibility to select the optimal synthetic route based on their specific objectives and resources.

References

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  • ResearchGate. (2025). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF. Retrieved January 16, 2026.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 16, 2026.
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  • Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with -. Retrieved January 16, 2026, from [Link]

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An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methoxypyridine-3-carbaldehyde is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its trifunctional nature, featuring a reactive aldehyde, a nucleophilic substitution-prone chloro group, and a methoxy moiety that modulates electronic properties, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this valuable compound, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols for researchers and scientists.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The choice of a particular route is often dictated by the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. This guide will focus on three principal and logically sound synthetic approaches:

  • Vilsmeier-Haack Formylation: A classic and reliable method for the introduction of a formyl group onto an electron-rich heterocyclic ring.

  • Selective Nucleophilic Aromatic Substitution (SNAr): A convergent approach that builds the target molecule from a pre-functionalized dichloropyridine precursor.

  • Directed ortho-Metalation (DoM): A powerful technique for regioselective functionalization, leveraging the directing capabilities of the methoxy group.

The logical flow of these synthetic strategies is depicted below:

Synthesis_Strategies cluster_route1 Route 1: Vilsmeier-Haack Formylation cluster_route2 Route 2: Selective SNAr cluster_route3 Route 3: Directed ortho-Metalation A 4-Chloro-2-methoxypyridine C This compound A->C Formylation B Vilsmeier Reagent (POCl₃/DMF) D 2,4-Dichloropyridine-3-carbaldehyde F This compound D->F Methoxylation E Sodium Methoxide G 4-Chloro-2-methoxypyridine I This compound G->I Lithiation & Formylation H 1. Strong Base (e.g., n-BuLi) 2. DMF

Caption: Primary synthetic routes to this compound.

Route 1: Vilsmeier-Haack Formylation of 4-Chloro-2-methoxypyridine

This approach is predicated on the electrophilic substitution of a formyl group onto the 4-chloro-2-methoxypyridine scaffold. The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2]

Causality and Mechanistic Insights

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the interaction of a formamide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1][3] This reagent is a moderately strong electrophile that can attack electron-rich positions on aromatic rings.[4]

In the context of 4-chloro-2-methoxypyridine, the methoxy group at the C2 position is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution. The directing effect of the methoxy group, along with the deactivating inductive effect of the chloro group at C4, strongly favors electrophilic attack at the C3 position.

The overall workflow for this synthetic route is as follows:

Vilsmeier_Workflow start Start reagent_prep Vilsmeier Reagent Preparation (POCl₃ + DMF) start->reagent_prep formylation Formylation Reaction (4-Chloro-2-methoxypyridine) reagent_prep->formylation hydrolysis Aqueous Workup (Hydrolysis of Iminium Salt) formylation->hydrolysis extraction Product Extraction hydrolysis->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Final Product purification->product

Caption: Workflow for Vilsmeier-Haack Formylation.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-Chloro-2-methoxypyridine143.5710.01.44 g
Phosphorus oxychloride (POCl₃)153.3315.01.37 mL
N,N-Dimethylformamide (DMF)73.0950.03.8 mL
Dichloromethane (DCM)--20 mL
Saturated Sodium Bicarbonate Solution--As needed
Anhydrous Sodium Sulfate--As needed

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (3.8 mL, 50.0 mmol).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.37 mL, 15.0 mmol) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • In a separate flask, dissolve 4-chloro-2-methoxypyridine (1.44 g, 10.0 mmol) in dichloromethane (20 mL).

  • Add the solution of 4-chloro-2-methoxypyridine to the Vilsmeier reagent at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice (approx. 50 g).

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Route 2: Selective Nucleophilic Aromatic Substitution (SNAr)

This convergent route utilizes the commercially available 2,4-dichloropyridine-3-carbaldehyde as the starting material.[][6][7][8][9][10] The synthesis hinges on the selective substitution of the C2-chloro substituent with a methoxy group.

Causality and Mechanistic Insights

Nucleophilic aromatic substitution on dihalopyridines is a well-established transformation. The reactivity of the chloro groups is influenced by their position relative to the nitrogen atom and other electron-withdrawing substituents. In 2,4-dichloropyridine-3-carbaldehyde, the chloro group at the 2-position is generally more activated towards nucleophilic attack than the one at the 4-position. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at C2. The presence of the electron-withdrawing carbaldehyde group at C3 further enhances the electrophilicity of the adjacent C2 and C4 positions, but the effect is more pronounced at the C2 position.

SNAr_Mechanism Start 2,4-Dichloropyridine-3-carbaldehyde Intermediate Meisenheimer Intermediate (Attack at C2) Start->Intermediate Nucleophilic Attack Reagent + CH₃O⁻ Product This compound + Cl⁻ Intermediate->Product Loss of Leaving Group

Caption: Simplified mechanism of selective SNAr.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2,4-Dichloropyridine-3-carbaldehyde176.0010.01.76 g
Sodium Methoxide (30% solution in Methanol)54.0212.02.16 g
Methanol--30 mL
Water--As needed
Ethyl Acetate--As needed
Anhydrous Sodium Sulfate--As needed

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloropyridine-3-carbaldehyde (1.76 g, 10.0 mmol) in methanol (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sodium methoxide solution (2.16 g of 30% solution, 12.0 mmol) dropwise to the reaction mixture.

  • After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, carefully add water (20 mL) to quench the reaction.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Route 3: Directed ortho-Metalation (DoM)

This elegant strategy leverages the ability of a heteroatom-containing substituent, in this case, the methoxy group, to direct deprotonation to its adjacent (ortho) position.[11][12][13][14] This allows for the precise introduction of the formyl group at the C3 position.

Causality and Mechanistic Insights

The methoxy group on the 4-chloro-2-methoxypyridine ring acts as a Directed Metalation Group (DMG).[13][14] When a strong organolithium base, such as n-butyllithium (n-BuLi), is introduced, the lithium cation coordinates to the Lewis basic oxygen of the methoxy group. This brings the butyl anion into close proximity to the C3 proton, facilitating its abstraction over other protons on the ring. The resulting aryllithium species is then quenched with an electrophile, in this case, DMF, to install the aldehyde functionality.[15][16]

This method offers excellent regiocontrol, which is often a challenge in pyridine chemistry. The choice of base and reaction temperature is critical to avoid side reactions, such as halogen-metal exchange or decomposition.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-Chloro-2-methoxypyridine143.5710.01.44 g
n-Butyllithium (2.5 M in hexanes)64.0611.04.4 mL
N,N-Dimethylformamide (DMF)73.0915.01.16 mL
Tetrahydrofuran (THF), anhydrous--30 mL
Saturated Ammonium Chloride Solution--As needed
Diethyl Ether--As needed
Anhydrous Sodium Sulfate--As needed

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-chloro-2-methoxypyridine (1.44 g, 10.0 mmol) and anhydrous tetrahydrofuran (30 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL of 2.5 M solution in hexanes, 11.0 mmol) dropwise, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (1.16 mL, 15.0 mmol) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and reliable synthetic routes. The Vilsmeier-Haack formylation offers a direct approach from 4-chloro-2-methoxypyridine, relying on classic electrophilic aromatic substitution principles. The selective nucleophilic aromatic substitution on 2,4-dichloropyridine-3-carbaldehyde provides a convergent and often high-yielding alternative. Finally, the directed ortho-metalation showcases a modern and highly regioselective method for the functionalization of the pyridine core. The selection of the optimal route will depend on the specific project requirements, including starting material availability, scale, and the desired level of control over the reaction. Each protocol described herein is designed to be a self-validating system, providing researchers with the necessary details to confidently reproduce these important transformations.

References

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  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
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  • Thermo Fisher Scientific. 2,4-Dichloropyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online.
  • Journal of Medicinal Chemistry. (2014). Discovery of 2‑[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dihydro-4H-pyridazino[4,5-b]indole-4-carboxamide (MGL-3196)
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An In-Depth Technical Guide to 4-Chloro-2-methoxypyridine-3-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous natural products, vitamins, and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, basicity, and capacity for hydrogen bonding make it a "privileged structure" that medicinal chemists frequently employ to optimize the pharmacological profiles of drug candidates.[3][4] Within this class, highly functionalized derivatives such as 4-Chloro-2-methoxypyridine-3-carbaldehyde represent advanced, high-value building blocks. The specific arrangement of a chloro group, a methoxy group, and a carbaldehyde (aldehyde) on the pyridine core provides three distinct points for chemical modification, enabling the rapid generation of diverse molecular architectures. This guide provides an in-depth analysis of this key intermediate for researchers, scientists, and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound is This compound . It is also commonly referred to by synonyms such as 4-Chloro-2-methoxynicotinaldehyde or 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde.[5]

Table 1: Core Properties and Identifiers

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1008451-58-8[6][7][8]
Molecular Formula C₇H₆ClNO₂[6][8]
Molecular Weight 171.58 g/mol [5][8]
Purity Typically ≥95% - 98%[6][9]
Synonyms 4-Chloro-2-methoxynicotinaldehyde, 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde[5]

Section 2: Synthesis and Mechanistic Insights

The synthesis of multi-substituted pyridines requires precise control of regioselectivity.[10] While various methods exist, a robust and logical pathway to this compound can be conceptualized starting from a common precursor, 2,4-dichloropyridine. This approach ensures that each functional group is installed in a deliberate and high-yielding manner.

Proposed Synthetic Workflow

G A 2,4-Dichloropyridine B 4-Chloro-2-methoxypyridine A->B  Step 1: Selective Methoxylation  (NaOMe, MeOH, Heat) C This compound B->C  Step 2: Directed Formylation  (LDA, THF, -78°C; then DMF)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Selective Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 4-Chloro-2-methoxypyridine

  • Causality: The chlorine atom at the 2-position of the pyridine ring is more activated towards nucleophilic attack than the one at the 4-position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate more effectively at the ortho (2-) and para (4-) positions, with the 2-position often being kinetically favored. By using a controlled amount of sodium methoxide (NaOMe), we can achieve selective substitution.

  • Protocol:

    • To a solution of sodium methoxide (1.05 equivalents) in dry methanol (MeOH) under an inert nitrogen atmosphere, add 2,4-dichloropyridine (1.0 eq.).

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-Chloro-2-methoxypyridine, which can be purified by column chromatography if necessary.[11]

Step 2: Directed Ortho-Metalation and Formylation

  • Causality: The methoxy group at the 2-position is a powerful directing group for ortho-metalation. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) will selectively deprotonate the C3 position. The resulting lithiated intermediate is a potent nucleophile that can be quenched with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde group. This method, a variation of the Vilsmeier-Haack reaction, is highly effective for formylating electron-rich heterocycles.[12]

  • Protocol:

    • Prepare a solution of LDA (1.2 eq.) in dry tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.

    • Slowly add a solution of 4-Chloro-2-methoxypyridine (1.0 eq.) in dry THF to the LDA solution, maintaining the temperature at -78 °C.

    • Stir the mixture for 1 hour at this temperature to ensure complete metalation.

    • Add dry DMF (1.5 eq.) dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Section 3: Applications in Modern Drug Discovery

The strategic positioning of three distinct functional groups makes this molecule a highly versatile scaffold for building complex drug candidates. Its applications span several cutting-edge areas of medicinal chemistry.

A Versatile Chemical Intermediate

The aldehyde, chloro, and methoxy groups each provide a handle for distinct and orthogonal chemical transformations, allowing for systematic exploration of the chemical space around the pyridine core.

G Core 4-Chloro-2-methoxypyridine- 3-carbaldehyde RedAmine Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAmine Aldehyde Wittig Wittig Reaction (Phosphonium ylide) Core->Wittig Aldehyde Oxidation Oxidation ([O]) Core->Oxidation Aldehyde Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core->Suzuki Chloro Buchwald Buchwald-Hartwig (R-NH2, Pd catalyst) Core->Buchwald Chloro Demethyl Demethylation (BBr3) Core->Demethyl Methoxy

Caption: Diversification potential of the core scaffold.

  • Protein Degrader Building Block : This compound is explicitly categorized as a building block for protein degraders.[6] This suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. The aldehyde can be used to link to a linker-payload system, while the chloro- and methoxy-pyridine core can serve as a key recognition element for an E3 ligase or a protein of interest.

  • Scaffold for Kinase Inhibitors and GPCR Modulators : The pyridine scaffold is prevalent in kinase inhibitors and other targeted therapies. The chloro group is a prime site for introducing aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling.[13] This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR). An iodo-analog is used to synthesize IGF-1R inhibitors, highlighting the utility of this substitution pattern.[14]

  • Fragment-Based Drug Discovery (FBDD) : With a molecular weight under 200 g/mol , this molecule is an ideal fragment for FBDD campaigns. Its three functional groups allow for efficient fragment evolution, where initial low-affinity hits can be rapidly optimized into potent leads by growing the molecule from the aldehyde, chloro, or methoxy positions.

  • Importance of the Chloro-Substituent : The presence of chlorine in pharmaceuticals is a well-established strategy to modulate a drug's metabolic stability, lipophilicity, and binding affinity.[15] Over 250 FDA-approved drugs contain chlorine, underscoring its importance.[16] The chloro group on this scaffold not only serves as a synthetic handle but can also be a critical component of the final pharmacophore.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its well-defined structure, coupled with the orthogonal reactivity of its functional groups, provides medicinal chemists with a reliable and versatile platform to construct novel and complex molecules. From targeted protein degraders to kinase inhibitors, the potential applications of this building block are extensive, making it a valuable asset in the development of next-generation therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, min 98%. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 1008451-58-8 | this compound. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde | 1008451-58-8. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methoxypyridine. Retrieved from [Link]

  • LookChem. (n.d.). 4-Chloro-2-Methoxynicotinaldehyde suppliers & manufacturers. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-(5-methoxypyridin-3-yl)benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methoxypyridine-3-carbaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society. Retrieved from [Link]

  • Autechem. (n.d.). The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. Retrieved from [Link]

  • G. S. K. C., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pinto, E., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent applications of multicomponent reactions in medicinal chemistry. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

Sources

Spectroscopic Data of 4-Chloro-2-methoxypyridine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methoxypyridine-3-carbaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of a chloro, methoxy, and carbaldehyde group on the pyridine ring makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and supported by comparative data from related structures.

Molecular Structure and Key Features

The structural formula of this compound is C₇H₆ClNO₂[1], with a molecular weight of 171.58 g/mol . The molecule possesses a pyridine ring, an aromatic heterocyclic system, which forms the core of the structure. The substituents—a chlorine atom at position 4, a methoxy group at position 2, and a carbaldehyde (formyl) group at position 3—impart distinct electronic and steric properties that are reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Experimental Considerations for NMR Data Acquisition

To obtain high-quality NMR spectra, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined solvent peak in both ¹H and ¹³C NMR spectra. A standard 5 mm NMR tube would be used with a sample concentration of approximately 5-10 mg in 0.6-0.7 mL of CDCl₃. For ¹H NMR, a standard pulse program would be employed, acquiring data over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom, typically acquired over a spectral width of 0-200 ppm.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the methoxy group protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~10.2Singlet1HH-C=O (Aldehyde)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
~8.3Doublet1HH-6 (Pyridine)This proton is adjacent to the nitrogen atom, which is electron-withdrawing, causing a downfield shift. It will be coupled to H-5.
~7.2Doublet1HH-5 (Pyridine)This proton is coupled to H-6. Its chemical shift is influenced by the adjacent chlorine atom.
~4.1Singlet3H-OCH₃ (Methoxy)The methoxy protons are in a shielded environment compared to the aromatic protons and appear as a singlet as there are no adjacent protons to couple with.

The predicted coupling constant (J) between H-5 and H-6 would be in the range of 5-6 Hz, which is typical for ortho-coupling in pyridine rings.

Diagram of Predicted ¹H NMR Assignments

G cluster_mol cluster_spectrum mol C1=C(C(=C(N=C1Cl)OC)C=O)H H_aldehyde ~10.2 ppm (s, 1H) H6 ~8.3 ppm (d, 1H) H5 ~7.2 ppm (d, 1H) H_methoxy ~4.1 ppm (s, 3H)

Caption: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~188C=O (Aldehyde)The carbonyl carbon of an aldehyde is highly deshielded and typically appears in this downfield region.
~165C-2 (C-OCH₃)This carbon is attached to two electronegative atoms (N and O), resulting in a significant downfield shift.
~150C-6This carbon is adjacent to the nitrogen atom, causing a downfield shift.
~140C-4 (C-Cl)The attachment to chlorine causes a downfield shift, though the effect is less pronounced than for oxygen or nitrogen.
~120C-5This is a standard aromatic carbon in a pyridine ring.
~115C-3 (C-CHO)This carbon is part of the aromatic ring and is attached to the aldehyde group.
~55-OCH₃ (Methoxy)The methoxy carbon is in a relatively shielded environment and appears in the typical range for such groups.

Diagram of Predicted ¹³C NMR Assignments

G cluster_mol cluster_spectrum mol C1=C(C(=C(N=C1Cl)OC)C=O)H C_aldehyde ~188 ppm C2 ~165 ppm C6 ~150 ppm C4 ~140 ppm C5 ~120 ppm C3 ~115 ppm C_methoxy ~55 ppm

Caption: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Experimental Protocol for IR Spectroscopy

A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. This technique requires minimal sample preparation. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050-3100C-H stretchAromatic (Pyridine ring)
~2950-2850C-H stretchAliphatic (-OCH₃)
~2820 and ~2720C-H stretchAldehyde (Fermi resonance doublet)
~1700C=O stretchAldehyde
~1600, ~1570, ~1470C=C and C=N stretchAromatic (Pyridine ring)
~1250C-O stretchAryl-alkyl ether (-OCH₃)
~1100-1000C-O stretchAryl-alkyl ether (-OCH₃)
~850-800C-Cl stretchAryl chloride
~750-700C-H out-of-plane bendAromatic (Pyridine ring)

The most prominent and diagnostic peak will be the strong C=O stretching vibration of the aldehyde group around 1700 cm⁻¹. The presence of the characteristic C-H stretching frequencies for the aldehyde group (the Fermi doublet) would also be a key indicator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Methodology for Mass Spectrometry

The mass spectrum would be obtained using an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced via a direct insertion probe or after separation by gas chromatography (GC).

Expected Mass Spectrum

The mass spectrum will show a molecular ion peak (M⁺) and several fragment ions. Due to the presence of chlorine, an isotopic peak (M+2) will be observed.

m/z Ion Interpretation
171/173[C₇H₆ClNO₂]⁺Molecular ion (M⁺) and its isotope peak (M+2) in an approximate 3:1 ratio, characteristic of a single chlorine atom.
170/172[M-H]⁺Loss of a hydrogen atom from the aldehyde.
142/144[M-CHO]⁺Loss of the formyl radical.
128/130[M-CH₃O]⁺Loss of a methoxy radical.
111[M-Cl-CO]⁺Loss of a chlorine atom followed by carbon monoxide.

The presence of the M/M+2 isotopic pattern is a definitive indicator of a chlorine-containing compound. The fragmentation pattern will be dominated by the loss of the substituents from the pyridine ring.

Diagram of Key Mass Spectrometry Fragmentation Pathways

G M [M]⁺˙ m/z 171/173 M_minus_H [M-H]⁺ m/z 170/172 M->M_minus_H -H• M_minus_CHO [M-CHO]⁺ m/z 142/144 M->M_minus_CHO -CHO• M_minus_OCH3 [M-OCH₃]⁺ m/z 128/130 M->M_minus_OCH3 -OCH₃•

Sources

An In-depth Technical Guide to the NMR and Mass Spectrometry of 4-Chloro-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 4-Chloro-2-methoxypyridine-3-carbaldehyde, a key building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a robust understanding of the analytical chemistry of this compound for quality control, reaction monitoring, and structural verification.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol , is a substituted pyridine derivative of significant interest in medicinal chemistry.[1] Its unique arrangement of a chloro, a methoxy, and a carbaldehyde group on a pyridine ring makes it a versatile precursor for the synthesis of a wide range of more complex molecules with potential therapeutic applications. Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of final active pharmaceutical ingredients. This guide will delve into the core analytical techniques of NMR and mass spectrometry, providing both theoretical predictions and practical protocols for the comprehensive analysis of this molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, confirming the substitution pattern and the presence of key functional groups.

Experimental Protocol: NMR Sample Preparation

A well-defined and consistently applied sample preparation protocol is the foundation of high-quality, reproducible NMR data.

Objective: To prepare a solution of this compound suitable for ¹H and ¹³C NMR analysis.

Materials:

  • This compound (≥98% purity)[1]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 MHz rating or higher)

  • Volumetric flask and pipette

  • Vortex mixer

Procedure:

  • Solvent Selection: The choice of a deuterated solvent is critical. CDCl₃ is a common choice for many organic molecules. However, if solubility is limited, or if hydrogen bonding interactions are of interest, DMSO-d₆ is a suitable alternative. The chemical shifts of residual solvent peaks should be noted (CHCl₃ in CDCl₃ at ~7.26 ppm; DMSO-d₅ in DMSO-d₆ at ~2.50 ppm).

  • Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern spectrometer (400 MHz or higher).

  • Sample Transfer: Transfer the solution to a clean NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer.

¹H NMR Spectral Analysis: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the aldehydic proton, the two aromatic protons on the pyridine ring, and the methoxy group protons.

Predicted ¹H NMR Data

SignalChemical Shift (δ, ppm) (Predicted in CDCl₃)MultiplicityIntegrationAssignment
1~10.2Singlet (s)1HAldehyde (-CHO)
2~8.3Doublet (d)1HH-6 (Pyridine ring)
3~7.2Doublet (d)1HH-5 (Pyridine ring)
4~4.1Singlet (s)3HMethoxy (-OCH₃)

Causality Behind Predicted Chemical Shifts:

  • Aldehyde Proton (~10.2 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond. This results in a characteristic downfield chemical shift.

  • Aromatic Protons (H-6 at ~8.3 ppm and H-5 at ~7.2 ppm): The two protons on the pyridine ring are in different electronic environments. H-6 is ortho to the electron-donating methoxy group and meta to the electron-withdrawing chloro and aldehyde groups. H-5 is meta to the methoxy group and ortho to the chloro group. The exact positions will be influenced by the combined electronic effects of all substituents. The expected coupling constant (J) between these two protons would be in the range of 5-6 Hz, typical for ortho coupling in pyridine rings.

  • Methoxy Protons (~4.1 ppm): The protons of the methoxy group are deshielded by the adjacent oxygen atom, resulting in a singlet in the downfield region of the aliphatic range.

Logical Diagram of ¹H NMR Assignments

G cluster_mol This compound mol H_CHO H (~10.2 ppm) H_6 H-6 (~8.3 ppm) H_5 H-5 (~7.2 ppm) H_OCH3 H₃ (~4.1 ppm)

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectral Analysis: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule.

Predicted ¹³C NMR Data

SignalChemical Shift (δ, ppm) (Predicted in CDCl₃)Assignment
1~189C=O (Aldehyde)
2~165C-2 (Attached to -OCH₃)
3~150C-6
4~140C-4 (Attached to -Cl)
5~120C-5
6~115C-3 (Attached to -CHO)
7~55-OCH₃

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon (~189 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears far downfield, which is characteristic for this functional group.[2]

  • Aromatic Carbons (~115-165 ppm): The chemical shifts of the five carbons in the pyridine ring are influenced by the attached substituents. The carbon attached to the electronegative oxygen of the methoxy group (C-2) is expected to be the most downfield among the ring carbons. The carbon attached to the chlorine atom (C-4) will also be downfield. The remaining ring carbons (C-3, C-5, and C-6) will have shifts determined by their positions relative to the various electron-donating and electron-withdrawing groups.

  • Methoxy Carbon (~55 ppm): The carbon of the methoxy group appears in the aliphatic region, deshielded by the directly attached oxygen atom.[2]

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Sample Preparation and Analysis

Objective: To prepare a sample of this compound for analysis by mass spectrometry.

Materials:

  • This compound

  • Methanol or acetonitrile (HPLC grade)

  • Formic acid (optional, for enhancing ionization)

  • Vials and micropipettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method Selection: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a prominent protonated molecule peak ([M+H]⁺). For more detailed fragmentation information, Electron Impact (EI) ionization could also be employed.

  • Analysis:

    • For ESI: The sample solution can be introduced into the mass spectrometer via direct infusion or through an HPLC system. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation.

    • For EI: The sample is typically introduced via a direct insertion probe or a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Mass Spectrum Interpretation

Molecular Ion and Isotopic Pattern: The molecular weight of this compound is 171.58 g/mol . Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This will result in two molecular ion peaks:

  • M⁺ (containing ³⁵Cl): m/z ≈ 171.0

  • [M+2]⁺ (containing ³⁷Cl): m/z ≈ 173.0

The ratio of the intensities of the M⁺ and [M+2]⁺ peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom in the molecule.

Predicted Fragmentation Pattern: Under ionization, the molecular ion can undergo fragmentation, providing valuable structural information. Common fragmentation pathways for this molecule are predicted to include:

  • Loss of a Chlorine Radical (•Cl): This would result in a fragment ion at m/z ≈ 136.

  • Loss of a Methoxy Radical (•OCH₃): This would lead to a fragment ion at m/z ≈ 140.

  • Loss of the Aldehyde Group (•CHO): This would produce a fragment ion at m/z ≈ 142.

  • Loss of Carbon Monoxide (CO) from the Aldehyde: This is a common fragmentation for aldehydes, leading to a fragment ion at m/z ≈ 143.

Proposed Fragmentation Pathway Diagram

G M [M]⁺˙ m/z 171/173 frag1 [M-Cl]⁺ m/z 136 M->frag1 - •Cl frag2 [M-CHO]⁺ m/z 142/144 M->frag2 - •CHO frag3 [M-OCH₃]⁺ m/z 140/142 M->frag3 - •OCH₃ frag4 [M-CO]⁺˙ m/z 143/145 M->frag4 - CO

Caption: A simplified proposed fragmentation pathway for this compound.

Conclusion: A Framework for Confident Characterization

This guide provides a comprehensive framework for the robust analytical characterization of this compound using NMR and mass spectrometry. By combining detailed experimental protocols with a thorough understanding of the underlying chemical principles, researchers can confidently verify the structure and purity of this important synthetic intermediate. The predicted ¹H and ¹³C NMR data, along with the anticipated mass spectral fragmentation patterns, serve as a reliable reference for interpreting experimental results. Adherence to these analytical principles is fundamental to ensuring the quality and integrity of research and development in the pharmaceutical sciences.

References

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0029638). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). Retrieved from [Link]

  • Zhang, L., et al. (2012). Supporting Information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". Chemical Communications, 48, 5928. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methoxypyridine. Retrieved from [Link]

  • MDPI. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(12), 3845. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methoxypyridine-3-carbaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-CHLORO-2-(1,2,3,4-TETRAHYDRO-ISOQUINOLINE-2-YL)-THIAZOLE-5-CARBALDEHYDE - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • U.S. Government Publishing Office. (1978). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the safe handling, storage, and emergency management of 4-Chloro-2-methoxypyridine-3-carbaldehyde (CAS No. 1008451-58-8).[1] Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure a secure laboratory environment. The protocols herein are designed to be self-validating, emphasizing the causality behind each safety measure to foster a culture of proactive risk mitigation.

Core Hazard Profile and Chemical Identity

This compound is a substituted pyridine derivative used as a building block in organic synthesis.[1] Understanding its fundamental properties is the first step in safe handling.

Table 1: Chemical and Physical Properties

Property Value Source
Molecular Formula C₇H₆ClNO₂ [1][2]
Molecular Weight 171.58 g/mol [1][2]
CAS Number 1008451-58-8 [1]
Appearance White to yellow solid (inferred from similar compounds) [3][4]

| Purity | Typically ≥98% |[1] |

While specific toxicological data for this exact compound is not fully investigated, data from analogous structures, such as 6-Chloro-2-methoxypyridine-3-carbaldehyde, provide a strong basis for hazard assessment.[2][5] The primary hazards are associated with irritation and acute toxicity.

GHS Hazard Classification (Inferred from Analogues)

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][6]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][6]

  • Serious Eye Damage/Eye Irritation (Category 2A/1): Causes serious eye irritation or damage.[2][6][7][8]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][5][8][9]

These classifications necessitate rigorous adherence to the handling and personal protective equipment protocols outlined below.

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered approach, starting with robust engineering controls and followed by meticulous use of Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of this compound, especially when handling the solid powder or creating solutions, must be performed in a certified chemical fume hood.[10][11][12] This is critical for preventing inhalation of dust or vapors, which can cause respiratory irritation.[2][5][9] The fume hood provides adequate exhaust ventilation, capturing airborne contaminants at the source.[6][11] Ensure that safety showers and eyewash stations are readily accessible and located close to the workstation.[7][12][13][14]

Personal Protective Equipment (PPE): A Mandate for All Operations

PPE is not optional; it is a required barrier between the researcher and the chemical. The type of protective equipment must be selected based on the concentration and amount of the substance being used.[11]

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 or OSHA's 29 CFR 1910.133 standards are mandatory.[7][11] For operations with a higher risk of splashing, such as transferring large volumes or working with reactions under pressure, a face shield should be worn in addition to safety goggles.[15][16]

  • Skin Protection:

    • Gloves: Handle with chemically resistant gloves inspected prior to use.[11] Nitrile gloves are a common choice, but for prolonged contact or immersion, a laminate glove (e.g., Silver Shield) may be necessary. Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[11] Dispose of contaminated gloves after use.[11]

    • Lab Coat: A flame-resistant lab coat is required.[15] Ensure it is fully buttoned to provide maximum coverage.

    • Clothing: Wear impervious clothing and closed-toe shoes.[11][15] Do not wear shorts, skirts, or sandals in the laboratory.[15]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used.[7]

Table 2: PPE Selection Guide

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety Goggles Nitrile Gloves Lab Coat Not required in fume hood
Preparing Solutions Safety Goggles Nitrile Gloves Lab Coat Not required in fume hood
Reaction Work-up Goggles & Face Shield Chemically Resistant Gloves Lab Coat Not required in fume hood

| Large Spill Cleanup | Goggles & Face Shield | Heavy-duty Gloves | Chemical-resistant Apron/Suit | Air-purifying Respirator |

Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain the integrity of the compound and the safety of laboratory personnel.

Prudent Handling Practices
  • Work Area Preparation: Designate a specific area within the fume hood for handling the compound.

  • Avoid Formation of Dust and Aerosols: Handle the solid material carefully to avoid generating dust.[6][11][14][17]

  • Inert Atmosphere: For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[6][7][8][13][18]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[7][10][13][18] Use non-sparking tools and explosion-proof equipment where necessary.[7][17]

  • Hygiene: Wash hands thoroughly after handling and before breaks, eating, or drinking.[6][11][12][19] Do not eat, drink, or smoke in the work area.

Storage Requirements

Proper storage is crucial for both safety and chemical stability.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][11][12][13][14][18]

  • Temperature: Refrigeration is recommended.[7][13] Some suppliers suggest storage at 2-8°C under an inert gas.[3][12]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7][8]

  • Security: For regulated or highly toxic materials, store in a locked cabinet or an area accessible only to authorized personnel.[10]

Emergency Procedures: Preparedness and Response

Even with meticulous planning, accidents can occur. A well-defined emergency response plan is critical.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet (SDS) to attending medical personnel.[6][9][10][11]

  • Inhalation: Move the person to fresh air.[7][17] If breathing is difficult or stops, provide artificial respiration.[5][7][17] Seek immediate medical attention.[10][20]

  • Skin Contact: Immediately take off all contaminated clothing.[10][13][21] Wash the affected area with plenty of soap and water for at least 15 minutes.[11][14][17][19] If skin irritation or a rash occurs, get medical advice.[10][13]

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5][11][13][14][17][19] Remove contact lenses, if present and easy to do.[7][9][13] Continue rinsing.[7][9][13] Seek immediate medical attention from an ophthalmologist.[7][9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[7][14] Do NOT induce vomiting.[10][13][21] Call a Poison Control Center or doctor immediately.[7][10][17][21]

Diagram 1: First-Aid Response Workflow

FirstAidWorkflow Exposure Chemical Exposure Occurs Assess Assess Route of Exposure Exposure->Assess Inhalation Inhalation Assess->Inhalation Lungs Skin Skin Contact Assess->Skin Skin Eye Eye Contact Assess->Eye Eyes Ingestion Ingestion Assess->Ingestion Mouth Proc_Inhale 1. Move to Fresh Air 2. Give artificial respiration if needed 3. Call for medical help Inhalation->Proc_Inhale Proc_Skin 1. Remove contaminated clothing 2. Wash with soap & water (15+ min) 3. Seek medical advice if irritation persists Skin->Proc_Skin Proc_Eye 1. Rinse with water (15+ min) 2. Remove contact lenses 3. Seek IMMEDIATE medical help Eye->Proc_Eye Proc_Ingest 1. Rinse mouth 2. Do NOT induce vomiting 3. Call Poison Center/Doctor IMMEDIATELY Ingestion->Proc_Ingest SDS Provide SDS to Medical Personnel Proc_Inhale->SDS Proc_Skin->SDS Proc_Eye->SDS Proc_Ingest->SDS

Caption: Workflow for first-aid response to chemical exposure.

Accidental Release Measures

A swift and organized response to a spill is vital to prevent wider contamination and exposure.

Protocol for Small Spills (in a fume hood):

  • Ensure Personal Protection: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Containment: Absorb the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[7][13][21]

  • Collection: Carefully sweep up or collect the absorbed material using non-sparking tools.[7][17] Place it into a suitable, closed, and labeled container for disposal.[6][7][11][13][14]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste according to approved procedures.[7]

Protocol for Large Spills (outside a fume hood):

  • Evacuate: Evacuate personnel from the immediate area.[5][6][9][17]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Prevent Spread: Prevent the chemical from entering drains or waterways.[6][9][11][17][21][22]

  • Emergency Response: Contact your institution's emergency response team.

  • Cleanup: Only trained personnel with the appropriate respiratory protection and chemical-resistant suits should perform the cleanup.[9]

Diagram 2: Spill Response Protocol

SpillResponse Spill Spill Detected Assess Assess Spill Size & Location Spill->Assess Small Small Spill (in fume hood) Assess->Small Minor Large Large Spill (outside hood) Assess->Large Major PPE 1. Don appropriate PPE Small->PPE Evacuate 1. Evacuate immediate area Large->Evacuate Contain 2. Contain with inert absorbent PPE->Contain Collect 3. Collect in sealed container Contain->Collect Dispose 4. Dispose as hazardous waste Collect->Dispose Alert 2. Alert Supervisor / EHS Evacuate->Alert Secure 3. Secure area, prevent entry Alert->Secure Cleanup 4. Await trained responders Secure->Cleanup

Caption: Decision tree for responding to a chemical spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[5][6][7][11][17][21] A water spray may be used to cool closed containers.[7]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5][13][21] Vapors may form explosive mixtures with air.[7]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11][17][21][22]

Disposal Considerations

Chemical waste must be managed in compliance with all local, regional, and national hazardous waste regulations.

  • Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[5] Do not empty into drains.[7][14]

  • Contaminated Packaging: Dispose of the container as unused product.[5] Containers can be triple-rinsed and offered for recycling or reconditioning where permitted.[23]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and a disciplined application of safety protocols. By integrating robust engineering controls, consistent use of appropriate PPE, and adherence to established procedures for handling, storage, and emergency response, researchers can effectively mitigate risks. This guide serves as a foundational document to be integrated into a comprehensive laboratory safety program.

References

  • Angene Chemical. (2021). Safety Data Sheet: 2-Methoxypyrimidine-4-carbaldehyde. Retrieved from [Link]

  • Storemart. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

  • ECHA. (2020). Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. Retrieved from [Link]

  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methoxypyridine-3-carbaldehyde. Retrieved from [Link]

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Methodological & Application

Topic: 4-Chloro-2-methoxypyridine-3-carbaldehyde in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction as applied to 4-Chloro-2-methoxypyridine-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple instructions to explain the underlying principles that govern reaction success. We will delve into catalyst selection, reaction mechanisms, and provide robust, field-tested protocols for the synthesis of novel biaryl and heteroaryl structures from this versatile pyridine building block.

The strategic placement of methoxy, aldehyde, and chloro substituents makes this compound a highly valuable precursor. The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance in forming C-C bonds, is the ideal method for its elaboration.[1][2][3] However, the inherent stability of the C-Cl bond compared to its bromide or iodide counterparts presents a specific challenge that requires a carefully optimized catalytic system.[4][5] This guide addresses these nuances to ensure efficient and reproducible outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[4] The cycle is universally recognized to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6][7]

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine substrate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[1] The result is a Pd(II) complex.

  • Transmetalation : In this step, the organic moiety from the organoboron reagent is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (boronate), facilitating the ligand exchange.[8][9]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic ligands are eliminated from the palladium center. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[6]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)L₂-Cl (Oxidative Adduct) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂-R' (Transmetalation Product) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-R' (Coupled Product) aryl_halide Ar-Cl (this compound) boronic_acid R'-B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: Key Parameters and Considerations

Success with a challenging substrate like this compound depends on the strategic selection of four key components: the catalyst system, the boronic acid partner, the base, and the solvent.

ComponentRationale & Recommended Choices
Palladium Precursor The active catalyst is Pd(0), but air-stable Pd(II) precursors like Pd(OAc)₂ are commonly used as they are reduced in situ. Direct Pd(0) sources such as Pd₂(dba)₃ or Pd(PPh₃)₄ are also excellent choices.[6][8][10]
Ligand This is the most critical parameter for C-Cl bond activation. The oxidative addition step for aryl chlorides is sluggish and requires ligands that are both electron-rich (to increase the electron density on the palladium, promoting insertion) and bulky (to facilitate reductive elimination). Buchwald-type biaryl phosphines such as SPhos and XPhos , or bulky alkylphosphines like P(t-Bu)₃ and PCy₃ , are industry standards for this transformation.[2][4][5][8]
Boronic Acid Partner A wide range of aryl and heteroaryl boronic acids are suitable. For substrates prone to decomposition or protodeboronation, more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts are superior alternatives.[8][11][12] A slight excess (1.1–1.5 equivalents) is typically used to drive the reaction to completion.
Base The base activates the boronic acid. The choice depends on substrate sensitivity and solvent. K₂CO₃ or Na₂CO₃ are effective, cost-efficient choices for general applications.[10][13] For more sensitive substrates or to improve rates, a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ is often superior.[4][14]
Solvent A mixture of an organic solvent and water is standard. The organic phase solubilizes the substrate and catalyst, while the aqueous phase dissolves the inorganic base. Common systems include 1,4-Dioxane/Water , Toluene/Water , or DME/Water .[5][10][15] Thoroughly degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocols

The following protocols provide robust starting points for the Suzuki coupling of this compound. Optimization may be required for specific boronic acid partners.

Workflow start Start: Assemble Reagents setup Reaction Setup (Add solids to dry flask) start->setup inert Inert Atmosphere (Evacuate & backfill with N₂/Ar) setup->inert solvents Add Degassed Solvents inert->solvents heat Heat to Reaction Temp (e.g., 90-110 °C) solvents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete workup Aqueous Workup (Cool, dilute, extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: General Conditions with SPhos Ligand

This protocol is a reliable starting point for a wide range of arylboronic acids and is based on established methods for similar chloropyridines.[5]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Oven-dried reaction vial with stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried reaction vial, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12–18 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking a small aliquot from the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[5][7]

Protocol 2: Conditions for Challenging Couplings with Pd₂(dba)₃/P(t-Bu)₃

This protocol employs a more active catalyst system suitable for less reactive boronic acids or when Protocol 1 provides low yields.[8]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃, as a 10% solution in hexanes or as HBF₄ salt, 3 mol%)

  • Anhydrous Toluene, degassed

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add this compound, the boronic acid, and Cs₂CO₃ to a dry Schlenk tube.

  • Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and P(t-Bu)₃ ligand in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.

  • Solvent Addition: Add the remaining degassed toluene.

  • Reaction: Seal the vessel and heat to 110 °C with vigorous stirring for 12–24 hours.

  • Monitoring & Workup: Follow steps 5-7 from Protocol 1.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen). 2. C-Cl bond activation is too slow. 3. Insufficiently strong base.1. Ensure rigorous degassing of solvents and use of inert atmosphere. 2. Switch to a more electron-rich/bulky ligand (e.g., from SPhos to XPhos or P(t-Bu)₃). Increase reaction temperature. 3. Switch from K₃PO₄ to Cs₂CO₃.
Protodeboronation Boronic acid is unstable under reaction conditions (hydrolytic or thermal decomposition).1. Switch to the corresponding pinacol boronate ester or potassium trifluoroborate salt.[12] 2. Use a milder base (e.g., KF) or non-aqueous conditions if possible. 3. Decrease the reaction temperature and extend the reaction time.
Formation of Side Products 1. Homocoupling of the boronic acid. 2. Aldehyde group reacting with the base or other nucleophiles.1. Ensure the reaction is oxygen-free. Use a slight excess of the boronic acid, but not a large excess. 2. Consider protecting the aldehyde if it proves labile, though Suzuki conditions are generally tolerant. Use a milder base like Na₂CO₃.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. (2007). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (2005). Retrieved from [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. (n.d.). Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. - ResearchGate. (n.d.). Retrieved from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved from [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (2014). Retrieved from [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. (n.d.). Retrieved from [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). Retrieved from [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (2025). Retrieved from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for 4-Chloro-2-methoxypyridine-3-carbaldehyde: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Strategic Synthetic Intermediate

In the landscape of medicinal chemistry and drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of novel molecular entities.[1][2] 4-Chloro-2-methoxypyridine-3-carbaldehyde, with its unique arrangement of reactive functional groups, has emerged as a valuable and versatile scaffold for the synthesis of a diverse array of complex molecules.[3] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols for the effective utilization of this powerful synthetic intermediate.

Molecular Profile:

PropertyValueSource
Chemical Name This compound[3][4]
CAS Number 1008451-58-8[3]
Molecular Formula C₇H₆ClNO₂[3]
Molecular Weight 171.58 g/mol [5]
Appearance Solid[6]
Purity ≥98%[3]

The strategic placement of a chloro group at the 4-position, a methoxy group at the 2-position, and a carbaldehyde at the 3-position of the pyridine ring endows this molecule with a rich and tunable reactivity profile. This allows for selective transformations at each position, making it an ideal starting material for the synthesis of substituted pyridines, fused heterocyclic systems, and other key intermediates in pharmaceutical and agrochemical research.

The Synthetic Versatility of this compound

The reactivity of this compound can be dissected into three primary domains, each offering a distinct avenue for molecular elaboration. The interplay between the aldehyde, the chloro substituent, and the methoxy-activated pyridine ring allows for a wide range of chemical transformations.

Logical Flow of Synthetic Transformations:

G A This compound B Aldehyde Transformations (Condensation, Oxidation, Reduction, etc.) A->B C Nucleophilic Aromatic Substitution (SNAr) at C4-Chloro Position A->C D Cross-Coupling Reactions at C4-Chloro Position A->D E Cyclization Reactions B->E F Diverse Functionalized Pyridines C->F D->F G Fused Heterocyclic Systems E->G G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Reactants: - this compound - Boronic Acid/Ester - Palladium Catalyst - Base - Solvent B Degas the reaction mixture (e.g., with Argon or Nitrogen) A->B C Heat the reaction to the appropriate temperature (e.g., 80-120 °C) B->C D Monitor progress by TLC or LC-MS C->D E Cool to room temperature and dilute with organic solvent D->E F Wash with water and brine E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

Caption: Generalized workflow for a Suzuki cross-coupling reaction. [7]

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a boronic acid or ester.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the boronic acid or ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination

This protocol outlines a general procedure for the reductive amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride) (1.5 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) and the amine (1.1 equivalents) in the anhydrous solvent in a dry reaction vessel.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation. [5]* Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. [8]Use only outdoors or in a well-ventilated area. [8]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [9] Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound. [9][10]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of complex organic molecules. Its trifunctional nature allows for a diverse array of chemical transformations, making it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols and insights provided in this application note are intended to empower scientists to effectively harness the synthetic potential of this important intermediate in their research endeavors.

References

  • 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. (n.d.). Autech Industry. Retrieved January 15, 2026, from [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024, July 9). MDPI. Retrieved January 15, 2026, from [Link]

  • 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. (n.d.). University of Leeds. Retrieved January 15, 2026, from [Link]

  • Process for the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde. (n.d.). Google Patents.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • 4-Chloro-2-methoxypyridine | C6H6ClNO | CID 22638510. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries. (2021, December 9). PubMed. Retrieved January 15, 2026, from [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). ODU Digital Commons. Retrieved January 15, 2026, from [Link]

  • Synthesis and functionalisation of a bifunctional normorphan 3D building block for medicinal chemistry. (n.d.). White Rose Research Online. Retrieved January 15, 2026, from [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021, June 28). ACS Publications. Retrieved January 15, 2026, from [Link]

Sources

The Strategic deployment of 4-Chloro-2-methoxypyridine-3-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold and the Versatility of a Key Intermediate

In the landscape of medicinal chemistry, pyridine and its derivatives represent a cornerstone scaffold, consistently featuring in a significant portion of FDA-approved drugs.[1][2] Their prevalence is not coincidental; the pyridine ring's unique electronic properties, its ability to engage in hydrogen bonding, and its amenability to diverse chemical modifications make it an invaluable component in the design of novel therapeutics.[3] Within this esteemed class of heterocycles, 4-Chloro-2-methoxypyridine-3-carbaldehyde has emerged as a particularly strategic building block. This trifunctionalized intermediate offers a powerful platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.

This comprehensive guide delves into the multifaceted applications of this compound in medicinal chemistry. We will explore its role as a versatile synthon, providing detailed, field-proven protocols for its key transformations. The causality behind experimental choices will be elucidated, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.

Core Attributes and Synthetic Potential

This compound possesses three key functional groups that can be selectively manipulated to construct a diverse array of derivatives. The strategic arrangement of these groups dictates its synthetic utility.

Functional GroupKey Chemical Properties and Reactivity
4-Chloro Group An excellent leaving group for nucleophilic aromatic substitution (SNA r) and a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[4]
2-Methoxy Group An electron-donating group that can influence the regioselectivity of reactions and can be a site for demethylation to reveal a pyridone scaffold, a common feature in many bioactive molecules.
3-Carbaldehyde Group A versatile electrophile for a wide range of transformations including condensations, reductive aminations, Wittig reactions, and as a precursor for the formation of fused heterocyclic rings.[5]

Application in the Synthesis of Fused Heterocyclic Systems: Building Complexity from a Simple Core

The aldehyde and chloro functionalities of this compound provide a powerful entry point for the synthesis of fused heterocyclic systems, which are prevalent in many classes of therapeutic agents, including kinase inhibitors.[6][7] A particularly relevant application is the synthesis of pyrazolo[3,4-b]pyridine derivatives, a scaffold known to exhibit a wide range of biological activities.[8][9]

Protocol 1: Synthesis of a Pyrazolo[3,4-b]pyridine Scaffold

This protocol outlines a general and robust method for the construction of a pyrazolo[3,4-b]pyridine core from this compound. The reaction proceeds via a condensation-cyclization cascade with a substituted hydrazine.

Reaction Scheme:

G cluster_0 This compound cluster_1 Substituted Hydrazine cluster_2 Pyrazolo[3,4-b]pyridine Derivative start Cl | N //   C   C=O |   | MeO-C=C-H product R | N-N //    C    C |    | MeO-C=C-H start->product Condensation & Cyclization hydrazine R-NH-NH2 hydrazine->product

A representative reaction pathway.

Materials:

  • This compound (1.0 equiv)

  • Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) (1.1 equiv)

  • Sodium acetate (2.0 equiv)

  • Ethanol (or other suitable alcohol)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and the substituted hydrazine hydrochloride (1.1 equiv).

  • Solvent and Base Addition: Add ethanol to the flask to achieve a suitable concentration (typically 0.1-0.5 M). Add sodium acetate (2.0 equiv) to the mixture. The base is crucial to neutralize the hydrochloride salt and facilitate the condensation.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen, which can sometimes lead to side reactions.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically around 80°C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure pyrazolo[3,4-b]pyridine derivative.

Causality and Self-Validation:

  • Choice of Base: Sodium acetate is a mild base, sufficient to deprotonate the hydrazine hydrochloride without causing unwanted side reactions with the aldehyde or chloro groups.

  • Solvent: Ethanol is a good choice as it is polar enough to dissolve the starting materials and the base, and its boiling point provides a suitable reaction temperature.

  • Monitoring: Regular monitoring by TLC or LC-MS is critical to determine the reaction endpoint, preventing the formation of degradation products from prolonged heating.

Application in Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon Bonds

The chloro group at the 4-position of the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, a common strategy in the optimization of drug candidates to modulate their potency, selectivity, and pharmacokinetic properties.[10]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general and efficient method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, utilizing microwave irradiation to accelerate the reaction.

Reaction Scheme:

G cluster_0 This compound cluster_1 Arylboronic Acid cluster_2 4-Aryl-2-methoxypyridine-3-carbaldehyde start Cl | N //   C   C=O |   | MeO-C=C-H product Ar | N //   C   C=O |   | MeO-C=C-H start->product Pd Catalyst, Base, Microwave boronic_acid Ar-B(OH)2 boronic_acid->product G cluster_pathway NOD2 Signaling Pathway MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits & activates TAK1 TAK1 RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation promotes transcription of Inhibitor Potential Inhibitor (Derived from 4-Chloro-2-methoxy pyridine-3-carbaldehyde) Inhibitor->RIPK2 inhibits

Sources

Application Note: A Modular Synthetic Approach to Novel IGF-1R Kinase Inhibitors Utilizing 4-Chloro-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1] Its dysregulation is a key driver in the pathogenesis of numerous cancers, making it a high-priority target for therapeutic intervention.[2][3] This guide details a strategic and modular synthetic pathway for the development of novel small-molecule IGF-1R inhibitors, starting from the versatile building block, 4-Chloro-2-methoxypyridine-3-carbaldehyde. We provide robust, step-by-step protocols for the chemical synthesis and subsequent biological validation, including biochemical and cell-based assays to confirm target engagement and functional inhibition of the IGF-1R signaling cascade.

Introduction: The Rationale for Targeting IGF-1R

The IGF-1R signaling network is a critical regulator of normal cellular processes and a key vulnerability in many malignancies.[2] Upon binding its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, triggering the activation of two primary downstream signaling cascades: the PI3K/AKT/mTOR pathway, which promotes cell survival and growth, and the RAS/RAF/MEK/ERK (MAPK) pathway, which drives cell proliferation.[4][5][6] In cancer cells, overexpression or constitutive activation of IGF-1R leads to uncontrolled proliferation, resistance to apoptosis, and enhanced metastatic potential.[3]

Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of IGF-1R are a promising therapeutic strategy to disrupt these oncogenic signals.[7][8] The pyridine scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the hinge region of the kinase domain.[9][10] The featured building block, this compound, offers two orthogonal reactive sites—an aldehyde and a chloro group—enabling a flexible and modular approach to inhibitor design.

IGF-1R Signaling Pathway Overview

The following diagram illustrates the central signaling pathways activated by IGF-1R and the points of therapeutic intervention.

IGF1R_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS-1/Shc IGF1R->IRS GRB2 GRB2/SOS IGF1R->GRB2 PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TKI Small Molecule Inhibitor (TKI) TKI->IGF1R IGF1 IGF-1 / IGF-2 IGF1->IGF1R Synthetic_Workflow cluster_stage1 Stage 1: Reductive Amination cluster_stage2 Stage 2: Suzuki Coupling Start 4-Chloro-2-methoxy- pyridine-3-carbaldehyde ReductiveAmination Reductive Amination (NaBH(OAc)3, DCE) Start->ReductiveAmination Amine Aniline Derivative (e.g., 3-ethynylaniline) Amine->ReductiveAmination Boronic Arylboronic Acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid) Suzuki Suzuki Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O) Boronic->Suzuki Intermediate Intermediate A ReductiveAmination->Intermediate Intermediate->Suzuki FinalProduct Final Inhibitor (PY-IGF-001) Suzuki->FinalProduct

Caption: Modular Synthetic Workflow for PY-IGF-001.

Protocol 2.1: Synthesis of Intermediate A via Reductive Amination

This protocol describes the formation of a C-N bond by reacting the starting aldehyde with a primary amine in the presence of a mild reducing agent. The choice of sodium triacetoxyborohydride is critical as it is selective for imines in the presence of aldehydes and is tolerant of a wide range of functional groups.

Materials:

  • This compound (1.0 eq)

  • 3-Ethynylaniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous DCE (approx. 0.1 M).

  • Add 3-ethynylaniline (1.1 eq) to the solution and stir at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Intermediate A .

Protocol 2.2: Synthesis of Final Inhibitor (PY-IGF-001) via Suzuki Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling to form a C-C bond between the chlorinated pyridine core of Intermediate A and an arylboronic acid. This reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance. [11] Materials:

  • Intermediate A (1.0 eq)

  • 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk tube, add Intermediate A (1.0 eq), 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with argon three times. Causality Note: This step is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 8-16 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final inhibitor, PY-IGF-001 .

  • Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Protocols and Data

The synthesized inhibitor must be evaluated for its ability to inhibit IGF-1R kinase activity and suppress cancer cell proliferation.

Protocol 3.1: In Vitro IGF-1R Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay measures the amount of ADP produced by the kinase reaction, providing a direct measure of enzyme activity and inhibition. [12] Materials:

  • Recombinant human IGF-1R kinase domain

  • ATP and appropriate peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • PY-IGF-001 (serially diluted in DMSO)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of PY-IGF-001 in DMSO, then further dilute in kinase buffer. A typical final concentration range would be 1 nM to 30 µM.

  • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of a mixture containing the IGF-1R enzyme and the peptide substrate.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. Incubate at room temperature for 1 hour.

  • Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Cell-Based Proliferation Assay (MCF-7 Cells)

This assay assesses the ability of the inhibitor to suppress the growth of a cancer cell line known to be dependent on IGF-1R signaling. [13] Materials:

  • MCF-7 breast cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Recombinant human IGF-1

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • PY-IGF-001 (serially diluted)

  • 96-well clear-bottom, white-walled plates

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Starve the cells in serum-free medium for 24 hours to downregulate basal receptor activity.

  • Treat the cells with serial dilutions of PY-IGF-001 for 2 hours.

  • Stimulate the cells with IGF-1 (e.g., 50 ng/mL final concentration), leaving some wells unstimulated as a baseline control.

  • Incubate for 72 hours at 37 °C in a CO₂ incubator.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol by measuring luminescence.

  • Normalize the data to IGF-1 stimulated controls and determine the IC₅₀ for cell proliferation.

Representative Data

The following table summarizes hypothetical but expected results for a successful inhibitor candidate.

Compound IDSynthetic Yield (%)Purity (HPLC, %)IGF-1R IC₅₀ (nM)MCF-7 Proliferation IC₅₀ (nM)
PY-IGF-001 35>9825150
Linsitinib (Control)N/A>9935 [14]140

Linsitinib is a known dual IGF-1R/IR inhibitor included for comparative purposes. [14]

Conclusion

The synthetic route and evaluation protocols detailed in this application note provide a comprehensive framework for the discovery and development of novel IGF-1R inhibitors. By leveraging the versatile chemistry of this compound, researchers can efficiently generate and screen diverse molecular architectures to identify potent and selective therapeutic candidates targeting the IGF-1R signaling pathway. This modular approach accelerates the iterative design-make-test-analyze cycle, which is fundamental to modern drug discovery.

References

  • Creative Diagnostics. (n.d.). IGF-1 Signaling Pathway. Retrieved from Creative Diagnostics website. [Link]

  • Reactome. (2012). Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R). Reactome Pathway Database. [Link]

  • Gualberto, A., & Pollak, M. (2009). Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. Clinical Cancer Research, 15(22), 6754-6759. [Link]

  • Herald Scholarly Open Access. (n.d.). Therapeutic Significance of IGF1R Cell Signaling. Herald Scholarly Open Access. [Link]

  • Warshamana-Greene, G. S., et al. (2014). Investigational IGF1R inhibitors in early stage clinical trials for cancer therapy. Expert Opinion on Investigational Drugs, 23(2), 191-204. [Link]

  • Synapse. (2024). What are IGF-1R antagonists and how do they work?. Patsnap Synapse. [Link]

  • Synapse. (2024). What are IGF-1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • QIAGEN GeneGlobe. (n.d.). IGF-1 Signaling. QIAGEN. [Link]

  • Buck, E., et al. (2008). IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons. Breast Cancer Research and Treatment, 108(Suppl 1), 1-8. [Link]

  • Pillai, R. N., et al. (2011). Inhibition of insulin-like growth factor receptor: end of a targeted therapy?. Journal of Thoracic Disease, 3(1), 64-67. [Link]

  • Chen, H. X., & Sharon, E. (2013). IGF-1R as an anti-cancer target—trials and tribulations. Chinese Journal of Cancer, 32(5), 242-252. [Link]

  • Synapse. (2025). What IGF-1R modulators are in clinical trials currently?. Patsnap Synapse. [Link]

  • Vidugiriene, J., et al. (2014). Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening. Journal of Biomolecular Screening, 19(7), 1036-1045. [Link]

  • Ott, G. R., et al. (2012). Allosteric IGF-1R Inhibitors. ACS Medicinal Chemistry Letters, 3(2), 113-117. [Link]

  • Schütt, B. S., et al. (2015). Development of a Sensitive Bioassay for the Analysis of IGF-Related Activation of AKT/mTOR Signaling in Biological Matrices. International Journal of Molecular Sciences, 16(12), 28249-28263. [Link]

  • Oakwood Chemical. (n.d.). This compound, min 98%, 1 gram. Oakwood Chemical. [Link]

  • Buck, I. M., et al. (2009). Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R). Bioorganic & Medicinal Chemistry Letters, 19(3), 859-863. [Link]

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Application Notes & Protocols: Buchwald-Hartwig Amination of 4-Chloro-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Aryl Amines in Drug Discovery

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3][4][5] Among the methodologies available, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for constructing these crucial linkages.[1][2] This reaction allows for the coupling of amines with aryl and heteroaryl halides or pseudohalides, often succeeding where traditional methods like nucleophilic aromatic substitution fail due to harsh conditions or limited substrate scope.[1][3]

This guide provides an in-depth technical overview and a detailed protocol for the Buchwald-Hartwig amination of a challenging, yet valuable, building block: 4-Chloro-2-methoxypyridine-3-carbaldehyde. This substrate presents a unique set of considerations for the synthetic chemist. As an electron-deficient heteroaromatic chloride, it is inherently less reactive than its bromide or iodide counterparts.[6][7] Furthermore, the presence of a potentially reactive aldehyde functional group necessitates careful selection of reaction conditions to avoid unwanted side reactions. The successful amination of this substrate provides access to a rich scaffold for the development of novel therapeutics and functional materials.

Pillar 1: The Catalytic Cycle - Mechanism and Core Principles

A fundamental understanding of the reaction mechanism is critical for successful optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][8][9] The cycle is generally understood to involve the following key steps:

  • Activation of the Catalyst: The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, or by using a direct Pd(0) source. This Pd(0) complex, stabilized by phosphine ligands, is the entry point into the catalytic cycle.[9][10]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the this compound. This is often the rate-determining step of the reaction and results in a Pd(II) intermediate.[1][2][8][9][11][12]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex.[2][9][13][14][15] The choice of base and its solubility are critical at this stage.[13][14]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8][9]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_inputs cluster_outputs pd0 L₂Pd(0) (Active Catalyst) pd_ox L₂Pd(II)(Ar)(X) pd0->pd_ox Oxidative Addition pd_amido L₂Pd(II)(Ar)(NR¹R²) pd_ox->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR¹R² (Product) pd_amido->product byproducts [Base-H]⁺X⁻ pd_amido->byproducts aryl_halide Ar-X (this compound) aryl_halide->pd_ox amine HNR¹R² (Amine) amine->pd_amido base Base base->pd_amido

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Pillar 2: A Validated Protocol for a Challenging Substrate

The following protocol has been designed to address the specific challenges posed by this compound. The selection of a modern palladium pre-catalyst and a sterically hindered biarylphosphine ligand is crucial for achieving high yields with this electron-deficient chloride substrate.[1][16][17]

Optimized Reaction Parameters

The parameters below provide a robust starting point for the amination reaction. Optimization may be required depending on the specific amine used.

ParameterRecommended Reagent/ConditionStoichiometry (equiv.)Rationale & Key Considerations
Aryl Halide This compound1.0Substrate is an electron-deficient heteroaryl chloride, which is challenging.
Amine Primary or Secondary Amine1.2 - 1.5A slight excess ensures complete consumption of the limiting aryl halide.
Pd Pre-catalyst RuPhos Pd G3 or BrettPhos Pd G40.01 - 0.05 (1-5 mol%)These pre-catalysts are air-stable and highly active for challenging couplings.[8]
Ligand RuPhos or BrettPhos1:1 or 2:1 ratio to PdSterically hindered, electron-rich ligands are essential for promoting oxidative addition and preventing catalyst deactivation.[1][16]
Base Sodium tert-butoxide (NaOtBu)1.5 - 2.0A strong, non-nucleophilic base is required. For highly base-sensitive amines, consider K₃PO₄ or Cs₂CO₃, but higher temperatures may be needed.[7][9][18]
Solvent Toluene or 1,4-Dioxane~0.1 - 0.5 MAnhydrous and degassed solvent is critical to prevent catalyst poisoning.[7][9][10]
Temperature 80 - 110 °CN/AHeat is typically required to drive the reaction with aryl chlorides to completion.
Reaction Time 4 - 24 hoursN/AMonitor by TLC or LC-MS to determine the point of full conversion.
Step-by-Step Experimental Procedure

This procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration. Then, add the amine (1.2 equiv) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[18]

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the filtrates and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.

Figure 2: A step-by-step experimental workflow for the amination protocol.

Pillar 3: Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

Common Issues and Strategic Solutions

IssuePotential Cause(s)Recommended Action(s)
Low or No Conversion 1. Inactive Catalyst (Moisture/Oxygen) 2. Insufficiently Active Catalyst/Ligand 3. Base is too weak or insoluble1. Ensure all reagents are pure and solvents are anhydrous and degassed.[7] 2. Screen a different class of ligand (e.g., a Josiphos-type ligand).[19] 3. If using K₃PO₄, switch to a stronger base like NaOtBu or LiHMDS. Ensure vigorous stirring.
Hydrodehalogenation The competing side reaction where the C-Cl bond is reduced to a C-H bond. This can be promoted by certain ligands or reaction conditions.[7]1. Change Ligand: Switch to a more sterically hindered ligand which can favor reductive elimination over β-hydride elimination pathways. 2. Lower Temperature: If possible, running the reaction at a lower temperature may disfavor the side reaction.
Aldehyde Degradation The aldehyde is sensitive to the strong base or high temperature.1. Use a Weaker Base: Switch to Cs₂CO₃ or K₃PO₄ and increase reaction time/temperature as needed.[7] 2. Protecting Group: As a last resort, protect the aldehyde (e.g., as an acetal), perform the amination, and then deprotect.

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Start -> Check_Reagents [label="Yes"]; Start -> Side_Reaction [label="No"]; Check_Reagents -> Screen_Ligands; Screen_Ligands -> Increase_Base; Increase_Base -> Increase_Temp; Increase_Temp -> Success;

Side_Reaction -> Change_Ligand_Side [label="Yes"]; Side_Reaction -> Success [label="No"]; Change_Ligand_Side -> Lower_Temp; Lower_Temp -> Success; }

Figure 3: A logical workflow for troubleshooting common issues.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Sharma, S., & Van der Eycken, E. V. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Valera, L., & De La Cruz, E. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Bariwal, J., & Van der Eycken, E. (2013). Buchwald–Hartwig reaction: an update. Semantic Scholar. [Link]

  • Samir, A., et al. (2015). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. [Link]

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. (2018). National Institutes of Health. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Amination products of chloropyrazine and 2-chloropyrimidine. (2013). ResearchGate. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. [Link]

  • Hetero-aromatic substrates for Buchwald-Hartwig coupling. (n.d.). ResearchGate. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Semantic Scholar. [Link]

  • Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Royal Society of Chemistry. [Link]

  • Hoshiya, N., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson. [Link]

  • Buchwald-Hartwig cross-coupling reaction. (2020). YouTube. [Link]

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Sonogashira coupling with 4-Chloro-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Sonogashira Coupling with 4-Chloro-2-methoxypyridine-3-carbaldehyde

Application Note and Protocol for Advanced Synthetic Chemistry

Introduction: The Strategic Importance of C(sp²)–C(sp) Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This transformation is indispensable for the construction of arylalkynes and conjugated enynes, which are critical precursors for a vast array of complex molecules.[3] The resulting alkynyl-substituted scaffolds are prevalent in pharmaceuticals, natural products, and advanced organic materials, making the Sonogashira reaction a frequently employed tool in drug discovery and materials science.[4][5][6]

Pyridine derivatives, in particular, are of immense interest as they form the core of numerous bioactive compounds.[7][8] The specific substrate, this compound, presents both a unique opportunity and a distinct challenge. Its polysubstituted framework offers multiple points for diversification: the aldehyde for condensations or redox manipulations, the methoxy group influencing ring electronics, and the chloro group for cross-coupling. However, aryl chlorides are notoriously less reactive in palladium-catalyzed couplings compared to their bromide or iodide counterparts, often requiring more forcing conditions or highly specialized catalyst systems.[3][9][10] This guide provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and field-proven troubleshooting strategies for successfully employing this valuable building block in Sonogashira couplings.

The Catalytic Machinery: Unraveling the Sonogashira Mechanism

The classical Sonogashira reaction operates through a synergistic interplay between two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][11] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.

  • The Palladium Cycle: This is the primary cross-coupling engine.

    • Activation: The reaction is initiated by the in-situ reduction of a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) to the catalytically active 14-electron Pd(0) species.

    • Oxidative Addition: The this compound undergoes oxidative addition to the Pd(0) center. This is often the rate-determining step, especially for less reactive aryl chlorides, and results in a square planar Pd(II) intermediate.[12][13]

    • Transmetalation: The key C-C bond-forming precursor is generated when a copper acetylide species (formed in the copper cycle) transfers its alkynyl group to the Pd(II) center, displacing a halide ligand.[1][11]

    • Reductive Elimination: Following a cis-trans isomerization, the desired product, 4-alkynyl-2-methoxypyridine-3-carbaldehyde, is expelled from the palladium coordination sphere. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][11]

  • The Copper Cycle: This cycle's role is to generate the nucleophilic alkynyl species required for transmetalation.

    • π-Alkyne Complex Formation: The terminal alkyne coordinates to the copper(I) salt (e.g., CuI). This coordination increases the acidity of the terminal proton.[9]

    • Deprotonation: An amine base (e.g., Et₃N) deprotonates the activated alkyne, yielding a highly reactive copper acetylide intermediate.[11] This species is now primed to engage in the palladium cycle.

While effective, the copper co-catalyst can promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to byproduct formation.[14][15] This has spurred the development of copper-free Sonogashira protocols , which are advantageous for simplifying purification and are essential when Glaser coupling is a significant issue.[16] In these systems, the mechanism is believed to involve either direct deprotonation of the alkyne at a palladium center or a more complex tandem Pd/Pd cycle where one palladium complex acts in place of copper.[11][13]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product Ar Ar-Cl Ar->OxAdd CuI Cu(I) Cu_Alkyne Cu-C≡CR CuI->Cu_Alkyne Deprotonation Alkyne H-C≡CR Alkyne->Cu_Alkyne Base Base (e.g., Et₃N) Base->Cu_Alkyne Cu_Alkyne->Transmetal Copper Acetylide

Diagram of the dual catalytic Sonogashira cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative terminal alkyne, phenylacetylene.

Reaction Scheme: (Self-generated image of the chemical reaction)

Materials & Reagents:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide [CuI] (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3-4 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or 1,4-Dioxane)

  • Nitrogen or Argon gas supply

  • Standard work-up and purification reagents (deionized water, brine, anhydrous MgSO₄ or Na₂SO₄, silica gel, organic solvents)

Equipment:

  • Two- or three-neck round-bottom flask, oven-dried

  • Condenser and gas inlet/outlet adapter

  • Schlenk line or glovebox

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • TLC plates (e.g., silica gel 60 F₂₅₄) and UV lamp

  • Rotary evaporator and vacuum pump

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble the oven-dried glassware (flask, condenser) and place it under a positive pressure of inert gas (Nitrogen or Argon). Perform at least three vacuum/backfill cycles to ensure all oxygen is removed. This is critical to prevent catalyst deactivation and alkyne homocoupling.[14][17]

  • Reagent Charging: To the reaction flask, add this compound, PdCl₂(PPh₃)₂ (a yellow powder), and CuI (an off-white/tan powder).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) via cannula or syringe to dissolve the solids. Begin stirring. Subsequently, add the amine base (e.g., Et₃N, freshly distilled if possible to remove impurities)[18], followed by the terminal alkyne (phenylacetylene).

  • Reaction Conditions: Heat the reaction mixture to the target temperature (typically 65-80 °C for THF, or up to 100 °C for DMF) and maintain for 4-24 hours.[3][4] The solution may change color, often darkening to a dark red or black suspension, which is normal.[18]

  • Monitoring Progress: Monitor the reaction's progress by TLC, observing the consumption of the starting material. A suitable eluent might be 20-30% ethyl acetate in hexanes.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 30% ethyl acetate in hexanes) to isolate the pure product.

Data Summary Table:

ParameterRecommended Value/ReagentRationale
Aryl Halide This compoundSubstrate
Alkyne Phenylacetylene (1.2-1.5 equiv)Coupling partner; slight excess drives reaction to completion.
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Standard, robust precatalyst for Sonogashira reactions.[3]
Cu Co-catalyst CuI (2-5 mol%)Activates the alkyne for transmetalation.[1]
Base Et₃N or DIPEA (3-4 equiv)Deprotonates the alkyne and neutralizes generated HCl.[7]
Solvent Anhydrous, degassed THF or DMFCommon solvents providing good solubility for reagents.
Temperature 65-100 °CElevated temperature is required to activate the C-Cl bond.[10]
Atmosphere Nitrogen or ArgonPrevents oxidative side reactions (Glaser coupling).[14]

Optimization & Troubleshooting

Achieving high yields with a challenging substrate like an electron-deficient aryl chloride requires careful optimization and a logical approach to troubleshooting.

Key Optimization Parameters:

  • Ligand Choice: For aryl chlorides, standard PPh₃ ligands may be insufficient. Switching to more electron-rich and sterically bulky ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., XPhos, SPhos) can dramatically improve reaction rates and yields by facilitating the difficult oxidative addition step.[9]

  • Copper-Free Conditions: If alkyne homodimerization is a persistent issue, eliminating CuI is the most direct solution.[15] In such cases, a stronger, non-coordinating base like diisopropylamine (DIPA) or an inorganic base like Cs₂CO₃ may be required.[12][14]

  • Solvent and Temperature: A higher boiling point solvent like DMF or NMP allows for higher reaction temperatures, which can be necessary to overcome the activation barrier for C-Cl bond cleavage.[3][8] Microwave-assisted heating can also be employed to rapidly screen conditions and reduce reaction times.[10]

  • Base Selection: The base is not merely a proton scavenger. It can influence catalyst stability and activity. Bulky amines like DIPEA can sometimes give cleaner reactions than Et₃N.[14] The purity of the amine is also critical, as impurities can poison the catalyst.[18]

Troubleshooting_Workflow cluster_issues Problem Diagnosis cluster_solutions Potential Solutions Start Reaction Issue Identified NoReaction Low or No Conversion Start->NoReaction Glaser Alkyne Homocoupling Start->Glaser Decomp Catalyst Decomposition (Immediate Blackening) Start->Decomp Sol_NoReaction 1. Increase Temperature 2. Switch to Bulky Ligand (e.g., XPhos) 3. Verify Reagent Purity/Anhydrous Conditions NoReaction->Sol_NoReaction Cause: Inactive Catalyst / High Activation Barrier Sol_Glaser 1. Ensure Rigorous Inert Atmosphere 2. Reduce CuI Loading 3. Switch to Copper-Free Protocol Glaser->Sol_Glaser Cause: Oxygen Contamination / Excess Cu(I) Sol_Decomp 1. Purify Amine Base (Distill) 2. Use Fresh, High-Purity Reagents Decomp->Sol_Decomp Cause: Reagent Impurities

A logical workflow for troubleshooting common issues.

Safety Precautions

  • Chemical Hazards: this compound should be handled as an irritant.[19] Palladium catalysts are toxic and should be handled with care. Copper salts are harmful. Terminal alkynes can be volatile.

  • Solvent Hazards: Organic solvents like THF and DMF are flammable and have associated health risks. All operations should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reaction Conditions: Reactions under pressure or at high temperatures should be conducted behind a blast shield. Ensure proper inert gas handling to avoid pressure buildup.

References

  • Kelgokmen, Y., & Zora, M. (2015). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances. [Link]

  • Zhu, G., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]

  • ResearchGate. (2015). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach | Request PDF. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]

  • ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

  • Lateral. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

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  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • The reaction monitoring blog. (2008). Copper-free Sonogashira coupling. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

  • PubMed. (n.d.). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]

  • NIH National Center for Biotechnology Information. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • PubChem. (n.d.). 6-Chloro-2-methoxypyridine-3-carbaldehyde. [Link]

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Application Notes & Protocols: Strategic Derivatization of 4-Chloro-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the chemical modification of 4-Chloro-2-methoxypyridine-3-carbaldehyde. As a senior application scientist, the following notes and protocols are designed to provide not only procedural steps but also the underlying scientific rationale to empower users to adapt and troubleshoot these key transformations effectively.

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

This compound is a highly functionalized heterocyclic compound, valued as a versatile building block in organic synthesis. Its utility stems from the specific arrangement of its functional groups, which allows for selective and sequential chemical modifications.

  • The Aldehyde Group: The primary focus of this guide, the formyl group at the C3 position, is a gateway to a vast array of chemical transformations including carbon-carbon and carbon-nitrogen bond formations. It is an electrophilic center amenable to nucleophilic attack.

  • The Pyridine Core: A foundational element in many biologically active molecules, the pyridine ring system imparts specific physicochemical properties to the final compounds.[1]

  • The Chloro and Methoxy Groups: These substituents at the C4 and C2 positions, respectively, modulate the electronic properties of the pyridine ring and offer additional sites for more advanced synthetic manipulations, such as cross-coupling reactions.[1]

The strategic application of reactions targeting the aldehyde group allows for the construction of diverse molecular libraries, which is of particular interest in the synthesis of inhibitors for therapeutic targets like insulin-like growth factor 1-receptor (IGF-1R), known for its role in anti-tumor research.[1] This guide will detail five fundamental and high-impact reactions of the aldehyde moiety.

Reductive Amination: Forging Key C-N Bonds

Reductive amination is a cornerstone method for the synthesis of secondary and tertiary amines, avoiding the overalkylation issues common with direct alkylation.[2] The process involves the in-situ formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed immediately by reduction to the corresponding amine.[3]

Mechanism & Workflow Overview

The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, forming a hemiaminal intermediate. This is followed by dehydration to yield a transient iminium ion, which is the species ultimately reduced by the hydride reagent.

Reductive_Amination_Workflow Aldehyde Py-CHO (Aldehyde) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R¹R²NH (Amine) Amine->Hemiaminal Iminium Py-CH=N⁺R¹R² (Iminium Ion) Hemiaminal->Iminium - H₂O Product Py-CH₂-NR¹R² (Final Amine) Iminium->Product + Hydride ReducingAgent [H⁻] (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Workflow for the one-pot reductive amination reaction.

Application Note & Protocol Insights

The success of a reductive amination hinges on the choice of reducing agent. Strong hydrides like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde before it has a chance to form the imine.[2][4]

Expertise in Action: We select sodium triacetoxyborohydride, NaBH(OAc)₃, as the preferred reagent. Its reduced reactivity, owing to the electron-withdrawing acetate groups, makes it highly selective for the iminium ion over the aldehyde.[3] This allows for a convenient one-pot procedure where all reactants can be mixed together from the start. The reaction is often catalyzed by a small amount of acetic acid, which facilitates both iminium ion formation and the reduction step.[3]

Detailed Experimental Protocol

Objective: To synthesize N-benzyl-1-(4-chloro-2-methoxypyridin-3-yl)methanamine.

Materials:

  • This compound (1.0 equiv, e.g., 171.6 mg, 1.0 mmol)

  • Benzylamine (1.1 equiv, e.g., 118 mg, 1.1 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, e.g., 318 mg, 1.5 mmol)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5-10 mL)

  • Glacial Acetic Acid (optional, 1-2 drops)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and the chosen solvent (e.g., 5 mL DCM).

  • Add benzylamine to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.

  • (Optional) Add 1-2 drops of glacial acetic acid to catalyze imine formation.

  • Carefully add sodium triacetoxyborohydride to the mixture in portions. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

ParameterRecommended ValueRationale
Reducing Agent NaBH(OAc)₃Selective for iminium ion, allows for one-pot reaction.[3]
Solvent DCM, DCEAprotic, effectively solubilizes reactants.
Temperature Room TemperatureSufficient for reaction; avoids side product formation.
Stoichiometry Amine (1.1-1.2 eq), Reductant (1.5 eq)Slight excess of amine drives imine formation.
Typical Yield 80-95%Generally a high-yielding transformation.[3]

Wittig Reaction: Olefin Synthesis

The Wittig reaction is a powerful and reliable method for synthesizing alkenes (olefins) from aldehydes or ketones.[5] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with high chemo- and regioselectivity. The driving force is the formation of the very stable triphenylphosphine oxide byproduct.[6]

Mechanism & Workflow Overview

The phosphorus ylide acts as a nucleophile, attacking the aldehyde's carbonyl carbon. This leads to a zwitterionic intermediate called a betaine, which rapidly cyclizes to a four-membered oxaphosphetane. This intermediate then collapses, eliminating triphenylphosphine oxide and forming the desired alkene.[6][7]

Wittig_Reaction_Workflow cluster_0 Ylide + Aldehyde cluster_1 Intermediate Formation cluster_2 Product Formation Aldehyde Py-CHO Betaine Betaine (Zwitterion) Aldehyde->Betaine + Ylide Ylide Ph₃P=CHR Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Py-CH=CHR (Alkene) Oxaphosphetane->Alkene Collapse Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: General mechanism of the Wittig olefination reaction.

Application Note & Protocol Insights

The stereochemical outcome (E vs. Z alkene) of the Wittig reaction is highly dependent on the nature of the ylide.[6]

  • Stabilized Ylides: (where R is an electron-withdrawing group like -CO₂Et, -CN) are less reactive and generally lead to the thermodynamically more stable (E)-alkene. These reactions are often reversible at the betaine stage.

  • Non-stabilized Ylides: (where R is an alkyl or H) are highly reactive, and the reaction is typically under kinetic control, leading predominantly to the (Z)-alkene.[6]

Expertise in Action: For synthesizing an α,β-unsaturated ester, a stabilized ylide like (carbethoxymethylene)triphenylphosphorane is an excellent choice. It is often stable enough to be handled in air and the reaction can be run under mild conditions.[8][9] The major byproduct, triphenylphosphine oxide, is often poorly soluble in nonpolar solvents like hexanes/ether mixtures, facilitating its removal by precipitation and filtration.[9]

Detailed Experimental Protocol

Objective: To synthesize ethyl 3-(4-chloro-2-methoxypyridin-3-yl)acrylate.

Materials:

  • This compound (1.0 equiv, e.g., 171.6 mg, 1.0 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.1 equiv, e.g., 383 mg, 1.1 mmol)

  • Toluene or Dichloromethane (DCM) (5-10 mL)

Procedure:

  • Dissolve this compound in the chosen solvent (e.g., 5 mL DCM) in a round-bottom flask.

  • Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to the solution.[9]

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde. For less reactive systems, gentle heating (e.g., 40 °C) may be required.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add a mixture of 25% diethyl ether in hexanes to the residue. This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.[9]

  • Stir for 15-20 minutes, then filter the mixture through a pad of celite or a short silica plug to remove the precipitate.

  • Wash the filter cake with a small amount of the hexanes/ether solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by column chromatography to yield the pure alkene product.

ParameterRecommended ValueRationale
Ylide Type Stabilized (e.g., Ph₃P=CHCO₂Et)Air-stable, provides (E)-alkene selectively.[8]
Solvent DCM, Toluene, THFAprotic solvents are standard.[5]
Temperature Room Temperature to 40 °CMild conditions are usually sufficient for stabilized ylides.
Workup Precipitation/FiltrationEfficiently removes the main byproduct, Ph₃P=O.[9]
Stereoselectivity Predominantly (E)-isomerExpected outcome with stabilized ylides.[6]

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction. It is a modification of the aldol condensation where a carbanion, generated from an "active methylene" compound, performs a nucleophilic addition to an aldehyde or ketone.[10][11] This is followed by a dehydration step to yield an α,β-unsaturated product.

Mechanism & Workflow Overview

A weak base deprotonates the active methylene compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized carbanion. This carbanion attacks the aldehyde, forming an aldol-type adduct. This intermediate readily eliminates a molecule of water to produce the final conjugated product.[11]

Knoevenagel_Condensation_Workflow ActiveMethylene Active Methylene (e.g., CH₂(CN)₂) Carbanion Carbanion ⁻CH(CN)₂ ActiveMethylene->Carbanion + Base, - H⁺ Base Weak Base (e.g., Piperidine) Base->Carbanion Adduct Aldol Adduct Carbanion->Adduct + Aldehyde Aldehyde Py-CHO Aldehyde->Adduct Product α,β-Unsaturated Product Py-CH=C(CN)₂ Adduct->Product - H₂O (Dehydration)

Caption: Mechanism of the Knoevenagel condensation.

Application Note & Protocol Insights

The "active methylene" compound is characterized by having a CH₂ group flanked by two strong electron-withdrawing groups (Z, Z'), such as -CN, -CO₂R, or -COR.[11] These groups increase the acidity of the methylene protons, allowing deprotonation by a mild base like piperidine or an amine salt.[10] Using a strong base is avoided as it could induce self-condensation of the aldehyde.[10]

Expertise in Action: The Doebner modification is a useful variant where one of the electron-withdrawing groups is a carboxylic acid (e.g., malonic acid). When pyridine is used as the solvent and catalyst, the condensation is often followed by a concerted decarboxylation, providing an α,β-unsaturated carboxylic acid directly.[12] For this protocol, we will use malononitrile, a highly reactive methylene compound, with a catalytic amount of piperidine in ethanol, a common and effective system.[13]

Detailed Experimental Protocol

Objective: To synthesize 2-((4-chloro-2-methoxypyridin-3-yl)methylene)malononitrile.

Materials:

  • This compound (1.0 equiv, e.g., 171.6 mg, 1.0 mmol)

  • Malononitrile (1.05 equiv, e.g., 69.4 mg, 1.05 mmol)

  • Piperidine (0.1 equiv, e.g., 8.5 mg, 0.1 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature. The product often precipitates from the solution as it forms.

  • The reaction is typically rapid, often completing within 1-2 hours. Monitor by TLC.

  • If a precipitate has formed, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. If necessary, the filtrate can be concentrated and the residue purified by column chromatography or recrystallization to obtain a second crop of the product.

ParameterRecommended ValueRationale
Active Methylene Malononitrile, Diethyl MalonateHighly reactive due to electron-withdrawing groups.[11]
Catalyst Piperidine, Pyrrolidine (catalytic)Mild base sufficient to deprotonate active methylene.[10]
Solvent Ethanol, IsopropanolProtic solvent, effectively solubilizes reactants.[13]
Temperature Room TemperatureReaction is often fast and exothermic.
Typical Yield >90%High conversion and selectivity are common.[13]

Oxidation & Reduction: Modulating the Oxidation State

Controlling the oxidation state of the C3 substituent is fundamental. Oxidation of the aldehyde furnishes the corresponding carboxylic acid, a key functional group for amide couplings and other transformations. Conversely, reduction yields the primary alcohol, a useful nucleophile and precursor for ethers and esters.

A. Oxidation to Carboxylic Acid

Application Note: Numerous reagents can oxidize aldehydes, but many involve harsh conditions or heavy metals.[14] A mild and efficient method utilizes Oxone (potassium peroxymonosulfate) or sodium chlorite (NaClO₂) buffered with a phosphate salt. These methods offer high yields and good functional group tolerance.[14]

Protocol: Oxidation using Sodium Chlorite

  • Dissolve the aldehyde (1.0 equiv) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (a chlorine scavenger) and a solution of sodium dihydrogen phosphate (NaH₂PO₄).

  • Cool the mixture to 0 °C and add a solution of sodium chlorite (NaClO₂, 1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • After completion, quench with sodium sulfite, acidify with HCl, and extract the product with ethyl acetate.

ParameterRecommended ValueRationale
Oxidant NaClO₂, Oxone, H₅IO₆/PCC(cat.)Mild, selective, and high-yielding options.[14]
Conditions Buffered, aqueous/organic mixtureControls pH and prevents side reactions.
Product 4-chloro-2-methoxypyridine-3-carboxylic acidVersatile intermediate for further synthesis.
B. Reduction to Primary Alcohol

Application Note: The reduction of an aldehyde to a primary alcohol is a straightforward transformation. Sodium borohydride (NaBH₄) is the reagent of choice due to its safety, low cost, and ease of use.[4] It is selective for aldehydes and ketones and does not reduce esters or carboxylic acids, which would require a stronger reagent like LiAlH₄.[15][16]

Protocol: Reduction using Sodium Borohydride

  • Dissolve the aldehyde (1.0 equiv) in methanol or ethanol in a flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1-1.5 equiv) portion-wise, controlling any effervescence.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.

  • Quench the reaction by slowly adding water or dilute HCl.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, dry the organic layer, and concentrate to yield the alcohol.

ParameterRecommended ValueRationale
Reductant NaBH₄Safe, inexpensive, and selective for aldehydes/ketones.[4]
Solvent Methanol, EthanolProtic solvents that also protonate the alkoxide intermediate.
Product (4-chloro-2-methoxypyridin-3-yl)methanolPrecursor for ethers, esters, and halides.

References

  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Myers, A. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. (n.d.). Techeos. Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • Wittig reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]

  • Rico-Gómez, R., et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC - NIH. Retrieved from [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. Retrieved from [Link]

  • 6-Chloro-2-methoxypyridine-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Combinatorial Knoevenagel Reactions. (2025). ResearchGate. Retrieved from [Link]

  • OpenStax. (2023). 17.4 Alcohols from Carbonyl Compounds: Reduction. Organic Chemistry. Retrieved from [Link]

  • Microwave-Assisted C-H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. (n.d.). OSTI.GOV. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Reduction of Carbonyls to Alcohols. YouTube. Retrieved from [Link]

  • Alcohol synthesis by carbonyl compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • ChemInform Abstract: Organocatalytic Oxidation of Aldehydes to Mixed Anhydrides. (2025). ResearchGate. Retrieved from [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Retrieved from [Link]

  • 4-Chloro-3-methoxy-2-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • The degradation of carboxylic acids into aldehydes. (n.d.). CoLab.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. (n.d.). PMC - NIH. Retrieved from [Link]

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The Versatile Scaffold: Synthesizing Novel Heterocyclic Compounds from 4-Chloro-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Strategic Importance

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, and the strategic functionalization of these core structures is paramount to modulating their therapeutic properties. 4-Chloro-2-methoxypyridine-3-carbaldehyde has emerged as a highly versatile and valuable starting material for the synthesis of a diverse array of fused heterocyclic systems. Its strategic placement of a reactive aldehyde, a displaceable chloro group, and a methoxy group on the pyridine ring offers a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this key intermediate, offering detailed application notes and protocols for the synthesis of medicinally relevant pyrazolo[4,3-c]pyridines, thieno[2,3-c]pyridines, and furo[2,3-c]pyridines.

The inherent reactivity of this compound lies in the electrophilic nature of the aldehyde carbonyl carbon and the carbon atom attached to the chlorine, which is susceptible to nucleophilic aromatic substitution. This dual reactivity allows for elegant and efficient cyclization strategies to construct fused ring systems of significant interest in drug development.

I. Synthesis of Pyrazolo[4,3-c]pyridines: Accessing a Privileged Scaffold

The pyrazolopyridine core is a well-recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anti-inflammatory properties. The synthesis of pyrazolo[4,3-c]pyridines from this compound proceeds via a classical and robust cyclocondensation reaction with hydrazine derivatives.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a hydrazine derivative on the electrophilic aldehyde carbonyl of this compound, leading to the formation of a hydrazone intermediate. Subsequent intramolecular nucleophilic aromatic substitution, where the nitrogen of the hydrazone displaces the chloro group, results in the formation of the fused pyrazole ring. The choice of substituted hydrazines allows for the introduction of diversity at the N1 position of the resulting pyrazolopyridine.

G cluster_0 Reaction Pathway cluster_1 Key Steps A 4-Chloro-2-methoxypyridine- 3-carbaldehyde + Hydrazine B Hydrazone Intermediate A->B Condensation C Intramolecular Cyclization B->C Nucleophilic Aromatic Substitution (SNAr) D Pyrazolo[4,3-c]pyridine C->D Aromatization K1 Hydrazone Formation K2 Ring Closure

Figure 1. Workflow for the synthesis of Pyrazolo[4,3-c]pyridines.

Experimental Protocol: Synthesis of 1-Aryl-2-methoxy-1H-pyrazolo[4,3-c]pyridines

This protocol details the synthesis of 1-aryl-2-methoxy-1H-pyrazolo[4,3-c]pyridines, a class of compounds with potential applications in kinase inhibition.

Materials:

  • This compound

  • Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

  • Ethanol (absolute)

  • Triethylamine (TEA) or Sodium Acetate

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add the arylhydrazine hydrochloride (1.1 eq) and a suitable base such as triethylamine (1.2 eq) or sodium acetate (1.5 eq) to the flask.

  • Solvent and Catalyst: Add absolute ethanol as the solvent to achieve a suitable concentration (e.g., 0.1-0.2 M). Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Summary:

R-group (on Hydrazine)ProductTypical Yield (%)
Phenyl2-Methoxy-1-phenyl-1H-pyrazolo[4,3-c]pyridine75-85
4-Fluorophenyl1-(4-Fluorophenyl)-2-methoxy-1H-pyrazolo[4,3-c]pyridine70-80
4-Methylphenyl2-Methoxy-1-(p-tolyl)-1H-pyrazolo[4,3-c]pyridine78-88

II. Synthesis of Thieno[2,3-c]pyridines: Application of the Gewald Reaction

The thienopyridine scaffold is present in numerous marketed drugs, highlighting its therapeutic importance. The Gewald reaction, a powerful multicomponent reaction, provides a direct and efficient route to highly substituted 2-aminothiophenes.[1][2] By employing this compound as the carbonyl component, this reaction can be adapted to construct the thieno[2,3-c]pyridine system.

Mechanistic Rationale

The Gewald reaction mechanism involves an initial Knoevenagel condensation between the aldehyde and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) in the presence of a base.[3] The resulting electron-deficient alkene then undergoes a Michael addition with elemental sulfur. The subsequent cyclization and tautomerization lead to the formation of the 2-aminothiophene ring.

G cluster_0 Gewald Reaction Pathway cluster_1 Key Intermediates A This compound + Active Methylene Nitrile + Sulfur B Knoevenagel Condensation A->B C Michael Addition of Sulfur B->C D Cyclization & Tautomerization C->D E 3-Amino-4-chloro-6-methoxythieno[2,3-c]pyridine D->E I1 Pyridinylidene Nitrile I2 Thiolate Intermediate G cluster_0 Furo[2,3-c]pyridine Synthesis Pathway cluster_1 Key Transformation A This compound + C2-Synthon B Addition/Condensation A->B C Intermediate with Hydroxyl Group B->C D Intramolecular O-Alkylation C->D E Furo[2,3-c]pyridine D->E K1 Williamson Ether Synthesis

Sources

Palladium-catalyzed cross-coupling of 4-Chloro-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-2-methoxypyridine-3-carbaldehyde

Introduction: The Strategic Value of a Functionalized Pyridine Scaffold

In the landscape of modern drug discovery and organic synthesis, functionalized heterocyclic compounds are indispensable building blocks.[1][2] The pyridine ring, in particular, is a privileged scaffold found in numerous FDA-approved drugs and biologically active molecules, prized for its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability.[2][3][4][5] this compound is a highly valuable trifunctionalized intermediate. Its structure offers a convergence of reactivity: a chloro group at the 4-position, an ideal handle for palladium-catalyzed cross-coupling; a methoxy group at the 2-position, which modulates the ring's electronics; and a carbaldehyde at the 3-position, a versatile functional group for subsequent transformations like reductive amination or oxidation.

This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing this substrate. We move beyond simple procedural lists to explain the underlying principles and causal relationships that govern these powerful transformations, offering researchers and drug development professionals a practical framework for synthesis and methodology development.

Pillar 1: The Palladium Catalytic Engine - A Mechanistic Overview

At the heart of these transformations is the palladium catalytic cycle, a sequence of elementary steps that facilitates the formation of new bonds under remarkably mild conditions.[6] While specific intermediates vary, the core Pd(0)/Pd(II) cycle provides a unifying mechanistic framework.

General Catalytic Cycle for Cross-Coupling

General_Catalytic_Cycle pd0 Pd(0)Ln (Active Catalyst) pd2_complex R¹-Pd(II)(L)n-X (Oxidative Adduct) transmetalation_complex R¹-Pd(II)(L)n-R² (Transmetalation Product) p1->pd2_complex Oxidative Addition (+ R¹-X) p2->transmetalation_complex Transmetalation (+ M-R²) p3->pd0 Reductive Elimination (Forms R¹-R²)

Caption: General Pd(0)/Pd(II) catalytic cycle.

Core Experimental Considerations: The "Why" Behind the Protocol

Successful cross-coupling is not merely about mixing reagents; it's about creating an environment where the catalyst can efficiently perform its function.

  • Palladium Precatalyst: Reagents like Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are typically precatalysts.[7] They are reduced in situ by a ligand or other reaction component to the catalytically active Pd(0) species that enters the cycle. The choice of precatalyst can influence reaction kinetics and catalyst stability.

  • The Ligand's Crucial Role: Bare palladium is an ineffective catalyst. Ligands, typically electron-rich phosphines (e.g., XPhos, SPhos, PPh₃) or N-heterocyclic carbenes (NHCs), are essential. They stabilize the palladium center, prevent aggregation into inactive palladium black, and critically, modulate its electronic and steric properties to promote the key steps of oxidative addition and reductive elimination.[8][9] For an electron-rich heterocycle like our substrate, sterically hindered, electron-donating ligands are often required to facilitate the oxidative addition step.

  • The Base: The base is not a passive component. Its role is specific to the reaction type. In Suzuki couplings, it activates the boronic acid to form a more nucleophilic boronate species.[10] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine-palladium complex prior to reductive elimination.[8]

  • Solvent and Temperature: The solvent must solubilize all components and be stable at the required reaction temperature. Anhydrous, degassed solvents (e.g., toluene, dioxane, DMF) are standard, as oxygen can oxidize and deactivate the Pd(0) catalyst. Temperature is used to overcome the activation energy barriers of the cycle, particularly the oxidative addition and reductive elimination steps.

Pillar 2: Field-Proven Protocols and Methodologies

The following sections provide detailed, self-validating protocols for key cross-coupling reactions of this compound.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling an organohalide with an organoboron species. Its popularity stems from the operational simplicity and the relatively low toxicity and high stability of the boronic acid reagents.[11][12]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ OA Ar-Pd(II)L₂(Cl) pd0->OA Oxidative Addition (+ Ar-Cl) Trans Ar-Pd(II)L₂(Ar') OA->Trans Transmetalation Trans->pd0 Reductive Elimination Ar-Ar' Boronate Ar'-B(OR)₃⁻ Boronate->OA Base Base (e.g., K₃PO₄) BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate Activation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-2-methoxypyridine-3-carbaldehyde

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq, e.g., 171.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 eq, 182.4 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 eq, 636.8 mg, 3.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq, 4.5 mg, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 eq, 16.4 mg, 0.04 mmol).

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL). The biphasic system aids in dissolving the inorganic base and boronic acid.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

B. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[8][9] It enables the coupling of aryl halides with a vast range of primary and secondary amines, a transformation that is challenging via classical methods.[6]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L OA Ar-Pd(II)L(Cl) pd0->OA Oxidative Addition (+ Ar-Cl) AmineComplex [Ar-Pd(II)L(HNR¹R²)]⁺Cl⁻ OA->AmineComplex Amine Coordination (+ HNR¹R²) AmidoComplex Ar-Pd(II)L(NR¹R²) AmineComplex->AmidoComplex Deprotonation (Base, e.g., NaOtBu) AmidoComplex->pd0 Reductive Elimination Ar-NR¹R²

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 2-methoxy-4-(morpholino)pyridine-3-carbaldehyde

  • Inert Atmosphere Setup: Add sodium tert-butoxide (NaOtBu, 1.4 eq, 134.5 mg, 1.4 mmol) to a flame-dried Schlenk flask inside a glovebox.

  • Catalyst and Substrate Addition: To the same flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq, 9.2 mg, 0.01 mmol) and the ligand (e.g., BrettPhos, 0.02 eq, 10.7 mg, 0.02 mmol). Add the this compound (1.0 eq, 171.6 mg, 1.0 mmol).

  • Reagent and Solvent Addition: Remove the flask from the glovebox. Add anhydrous, degassed toluene (5 mL) via syringe. Finally, add morpholine (1.2 eq, 104.5 mg, 1.2 mmol) via syringe.

  • Reaction: Seal the flask and heat to 110 °C with vigorous stirring for 16-24 hours. The reaction mixture typically becomes dark and homogeneous. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

C. Stille Coupling: A Functional Group-Tolerant C-C Bond Formation

The Stille reaction couples organohalides with organostannanes.[13][14] A key advantage is the exceptional tolerance of organotin reagents to a wide variety of functional groups.[15] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks that must be managed.[13][15]

Catalytic Cycle for Stille Coupling

Stille_Cycle pd0 Pd(0)L₂ OA Ar-Pd(II)L₂(Cl) pd0->OA Oxidative Addition (+ Ar-Cl) Trans Ar-Pd(II)L₂(R) OA->Trans Transmetalation (+ R-SnBu₃) Trans->pd0 Reductive Elimination Ar-R

Caption: Catalytic cycle for the Stille coupling.

Experimental Protocol: Synthesis of 4-(furan-2-yl)-2-methoxypyridine-3-carbaldehyde

  • Reagent Setup: To a Schlenk flask, add this compound (1.0 eq, 171.6 mg, 1.0 mmol), lithium chloride (LiCl, 3.0 eq, 127.0 mg, 3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq, 57.8 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) via syringe. Then, add 2-(tributylstannyl)furan (1.1 eq, 392.8 mg, 1.1 mmol) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction for the consumption of the starting material.

  • Workup and Tin Removal: Cool the reaction to room temperature. Dilute with diethyl ether (25 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 20 mL). Stirring the organic layer with the KF solution for 30 minutes during each wash helps precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Purification: Filter the organic layer through a pad of Celite to remove the precipitate. Dry the filtrate over Na₂SO₄, concentrate, and purify by flash column chromatography.

Pillar 3: Data Summary and Comparative Analysis

The choice of coupling reaction depends on the desired target structure and available reagents. The following table summarizes typical conditions for the protocols described.

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationStille Coupling
Bond Formed C(sp²)–C(sp²)C(sp²)–NC(sp²)–C(sp²) or C(sp²)–C(sp)
Coupling Partner Organoboronic Acid/EsterPrimary/Secondary AmineOrganostannane
Typical Catalyst Pd(OAc)₂ or Pd₂(dba)₃Pd₂(dba)₃ or Pd(OAc)₂Pd(PPh₃)₄
Typical Ligand Buchwald-type biaryl phosphines (e.g., SPhos)Buchwald-type biaryl phosphines (e.g., BrettPhos)Triphenylphosphine (PPh₃)
Typical Base Inorganic (K₃PO₄, K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic (NaOtBu, LHMDS)Often not required
Typical Solvent Toluene/H₂O, Dioxane/H₂OToluene, DioxaneDMF, Toluene
Key Advantage Low toxicity, stable reagentsDirect route to arylaminesExcellent functional group tolerance
Key Disadvantage Base-sensitive substrates can be problematicRequires stringent inert atmosphereToxicity and removal of tin byproducts[13][15]

Expanding the Toolbox: Other Potential Couplings

The reactivity of this compound is not limited to the reactions detailed above. Other important palladium-catalyzed transformations are also feasible:

  • Sonogashira Coupling: This reaction couples the chloro-pyridine with a terminal alkyne to form an internal alkyne, a valuable structure in medicinal chemistry and materials science.[16][17][18] This typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[16][19]

  • Heck Reaction: The Heck reaction can be used to couple the substrate with an alkene, forming a new C-C bond and installing a styrenyl-type moiety.[20][21][22] This reaction requires a palladium catalyst and a base.[21]

By understanding the fundamental principles and leveraging the detailed protocols provided, researchers can effectively utilize this compound as a strategic building block for the synthesis of complex, high-value molecules.

References

  • Vertex AI Search. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery.
  • Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
  • PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • PMC - NIH. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • ResearchGate. (n.d.). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis | Request PDF.
  • NROChemistry. (n.d.). Stille Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021, March 23). Stille Cross-Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.). Stille reaction.
  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115.
  • Wikipedia. (n.d.). Heck reaction.
  • Common Organic Chemistry. (n.d.). Sonogashira Reaction - Palladium Catalyzed Cross Coupling.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers Research Group, A. G. (n.d.). The Suzuki Reaction.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Chloro-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-Chloro-2-methoxypyridine-3-carbaldehyde. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this specific transformation. As Senior Application Scientists, we understand that successful synthesis relies on a deep understanding of the reaction mechanism and the interplay of various parameters. This resource is structured in a question-and-answer format to directly address the challenges you may encounter.

FAQs & Troubleshooting Guides

Section 1: Reaction Initiation & Low Yields

Question 1: I am observing very low to no conversion of my this compound. What are the most likely causes and how can I troubleshoot this?

Low or no conversion in a Suzuki-Miyaura coupling, especially with a challenging substrate like this compound, can stem from several factors. This substrate is an electron-deficient heteroaryl chloride, which can be less reactive than its bromide or iodide counterparts.[1][2] The presence of both a methoxy and an aldehyde group adds further complexity.

Here is a logical workflow to diagnose and resolve the issue:

Troubleshooting_Low_Conversion cluster_Initial_Checks Initial Checks cluster_Catalyst_System Catalyst System Optimization cluster_Reaction_Conditions Reaction Conditions A Low/No Conversion B Verify Reagent Quality (Boronic Acid, Base, Solvent) A->B First step G Optimize Base A->G If reagents are fine C Ensure Inert Atmosphere (Thorough Degassing) B->C D Inactive Catalyst? C->D E Screen Different Pd Precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) D->E If catalyst is suspect F Screen Ligands (Bulky, Electron-Rich) E->F H Optimize Solvent G->H I Increase Temperature/ Extend Reaction Time H->I

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Choice are Critical: For less reactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] You should consider more active catalyst systems.

    • Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are often more effective than Pd(PPh₃)₄ for challenging couplings.[4]

    • Ligands: The use of bulky, electron-rich phosphine ligands is crucial for activating the C-Cl bond.[5][6] Consider ligands such as Buchwald's SPhos or XPhos, or other electron-rich phosphines like P(tBu)₃.[7][8] N-heterocyclic carbenes (NHCs) can also be highly effective.[4][6]

  • The Role of the Base: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step.[6][9][10]

    • For your substrate, which may have base-sensitive functionalities (the aldehyde), a moderately strong base is a good starting point. K₂CO₃ or K₃PO₄ are often effective.[7]

    • In some cases, a stronger base like Cs₂CO₃ can enhance the reaction rate.[7][11] Ensure the base is finely powdered and anhydrous to ensure reproducibility.[12]

  • Solvent System: The solvent must solubilize all components of the reaction and can influence catalyst activity.[13][14][15]

    • Commonly used solvents include dioxane, THF, or toluene, often with water as a co-solvent.[11][16]

    • The polarity of the solvent can impact the reaction's selectivity and rate.[13][17] For your specific substrate, a polar aprotic solvent like dioxane or DMF might be beneficial.

  • Reagent Quality and Reaction Setup:

    • Boronic Acid Stability: Boronic acids, especially heteroaryl boronic acids, can degrade over time through processes like protodeboronation.[12][18] Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester is recommended.[2][12]

    • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[12] Ensure all solvents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3][12]

Question 2: My reaction is sluggish and stalls before completion. What adjustments should I consider?

A stalled reaction suggests that the catalyst may be deactivating over time or that the conditions are not optimal for sustained turnover.

  • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes drive the reaction to completion.[7]

  • Temperature and Time: Suzuki couplings of aryl chlorides often require higher temperatures (e.g., 80-110 °C) and longer reaction times.[1][11] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Consider a Different Palladium Pre-catalyst: Buchwald-type pre-catalysts are designed for high activity and stability, and can be more effective at generating the active Pd(0) species throughout the reaction.[7]

Section 2: Side Product Formation

Question 3: I am observing a significant amount of dehalogenated starting material (2-methoxy-3-pyridinecarbaldehyde). What is causing this and how can I prevent it?

The formation of a dehalogenated byproduct is a common side reaction in Suzuki couplings and arises from the reduction of the aryl halide.[12]

Side_Reactions cluster_Main_Pathway Desired Suzuki Coupling cluster_Side_Pathways Common Side Reactions A Ar-X + Pd(0) B Oxidative Addition (Ar-Pd(II)-X) A->B C Transmetalation (Ar-Pd(II)-R) B->C F Dehalogenation (Ar-H) B->F Hydride Source D Reductive Elimination C->D G Homocoupling (R-R) C->G Presence of O₂ E Ar-R + Pd(0) D->E

Caption: Competing pathways in Suzuki-Miyaura coupling.

Potential Causes and Solutions for Dehalogenation:

  • Hydride Source: After oxidative addition, the Ar-Pd-X intermediate can react with a hydride source in the reaction mixture. This can originate from solvents (like THF or alcohols if used improperly) or impurities in the reagents.

    • Solution: Ensure you are using high-purity, anhydrous solvents. If using an alcohol as a co-solvent, ensure it is appropriate for the reaction conditions.

  • Base-Induced Decomposition: Certain bases can promote side reactions.

    • Solution: Switching to a different base, such as K₃PO₄ or CsF, may mitigate this issue.[19]

Question 4: My main impurity is the homocoupled product of my boronic acid. How can I minimize this?

Homocoupling of the boronic acid (R-B(OH)₂ → R-R) is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to this undesired pathway.[2]

Solutions to Minimize Homocoupling:

  • Strict Inert Conditions: This is the most critical factor. Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert gas is essential.[20]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms Pd(0) can reduce the amount of Pd(II) species present at the beginning of the reaction.[20]

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its concentration low and disfavor the homocoupling pathway.[7]

Section 3: Substrate-Specific Challenges

Question 5: Does the aldehyde group on my this compound pose any specific challenges?

Yes, the aldehyde functionality can be sensitive to certain reaction conditions.

  • Base Sensitivity: Strong bases and high temperatures can potentially lead to side reactions involving the aldehyde, such as aldol condensations or decomposition.

    • Mitigation: Use the mildest effective base (e.g., K₂CO₃, K₃PO₄) and the lowest temperature that provides a reasonable reaction rate.

  • Potential for Catalyst Inhibition: The aldehyde oxygen could potentially coordinate to the palladium center, which might affect the catalytic cycle.

    • Mitigation: The use of bulky ligands can often disfavor such coordination and maintain catalyst activity.

Question 6: My boronic acid is a substituted 2-pyridylboronic acid, and I'm still getting low yields. Are there known issues with these coupling partners?

Yes, 2-pyridylboron derivatives are known to be challenging coupling partners.[21]

  • Slow Transmetalation: Electron-deficient heteroarylboron reagents, like many pyridylboronic acids, can undergo transmetalation at a slower rate.[21]

  • Protodeboronation: These reagents can be particularly susceptible to rapid decomposition via protodeboronation.[21]

    • Solution: Consider using a more stable boronate, such as a lithium triisopropyl 2-pyridylboronate, which has shown success in challenging couplings.[21] Additionally, carefully optimizing the base and ensuring anhydrous conditions can help minimize this decomposition pathway.[18]

Recommended Starting Protocol

For researchers beginning their optimization, the following protocol provides a robust starting point for the Suzuki coupling of this compound.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃ (1-2 mol%)Generally high activity for challenging substrates.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligand to facilitate oxidative addition of the C-Cl bond.[7][8]
Base K₃PO₄ (2-3 equivalents)Effective base with lower risk of side reactions involving the aldehyde.[7]
Boronic Acid Arylboronic Acid (1.2-1.5 equiv)Use fresh, high-purity material. Consider a pinacol ester for stability.[2][12]
Solvent Dioxane or Toluene/H₂O (e.g., 10:1)Good solvating properties for a range of substrates.[11][16]
Temperature 90-110 °CHigher temperatures are often necessary for aryl chlorides.[11]
Atmosphere Argon or NitrogenCrucial to prevent catalyst deactivation and homocoupling.[3][12]

Experimental Procedure:

  • To an oven-dried reaction vessel, add this compound (1 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2-3 equiv).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • In a separate vial, dissolve the palladium precursor and ligand in the degassed organic solvent.

  • Add the catalyst solution to the reaction vessel via syringe, followed by any degassed water if using a biphasic system.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

References

Sources

Technical Support Center: Purification of 4-Chloro-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 4-Chloro-2-methoxypyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address common challenges and frequently encountered issues during its purification, providing practical, field-tested advice to ensure you achieve the desired purity for your downstream applications.

Introduction: The Challenge of Purifying Substituted Pyridine Aldehydes

This compound is a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its purification can be challenging due to the inherent reactivity of the aldehyde group and the electronic nature of the substituted pyridine ring. Common issues include the presence of starting materials, isomeric impurities, and degradation products. This guide provides a systematic approach to troubleshooting these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound, particularly via a Vilsmeier-Haack reaction?

A1: When synthesizing this compound, especially through a Vilsmeier-Haack formylation of 2-methoxy-4-chloropyridine, you should be vigilant for several potential impurities:

  • Unreacted Starting Materials: Residual 2-methoxy-4-chloropyridine is a common impurity if the reaction has not gone to completion.

  • Isomeric Impurities: While the formylation is generally directed by the methoxy group, there is a possibility of forming other positional isomers, though typically in minor amounts.

  • Over-reaction Products: Although less common, diformylation or other secondary reactions on the pyridine ring can occur under harsh reaction conditions.

  • Byproducts from the Vilsmeier Reagent: Decomposition of the Vilsmeier reagent (formed from POCl₃ and DMF) can lead to various chlorinated and formylated byproducts.

  • Oxidation Product: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 4-chloro-2-methoxypyridine-3-carboxylic acid, especially during workup and if exposed to air for prolonged periods.[1]

Q2: My purified this compound is a yellow or brownish solid. Is this normal, and how can I decolorize it?

A2: The pure compound should be a white to off-white solid. A yellow or brownish hue often indicates the presence of minor, highly colored impurities or degradation products.[2] Decolorization can often be achieved by:

  • Recrystallization with Activated Carbon: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. Be cautious not to use an excessive amount, as it can also adsorb your product.

  • Column Chromatography: A well-optimized column chromatography protocol is highly effective at removing colored impurities.

Q3: What are the recommended storage and handling conditions for purified this compound?

A3: Proper storage is crucial to maintain the purity of your compound. Based on safety data for similar pyridine aldehydes, the following conditions are recommended:

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.[3] For long-term storage, refrigeration is recommended.[5]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.[3][5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4] Avoid inhalation of dust and contact with skin and eyes.[3]

Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

Symptoms:

  • A significant portion of your product remains in the mother liquor after cooling.

  • The yield of pure, crystalline material is substantially lower than expected.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[6][7] If the compound is too soluble at low temperatures, recovery will be poor.1. Conduct a thorough solvent screen. Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures thereof).[6] 2. Consider a two-solvent system. If a single suitable solvent cannot be found, use a solvent pair where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").[7] A common approach is to dissolve the compound in a minimum of hot "solvent" and then slowly add the "anti-solvent" until turbidity persists.
Excessive Solvent Usage Using too much solvent will keep the product dissolved even after cooling, leading to low recovery.[7]1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[7] 2. If you've added too much solvent, you can carefully evaporate some of it to concentrate the solution before cooling.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or an oil.1. Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath.[8] 2. Scratching the inside of the flask with a glass rod can initiate crystallization.[8] 3. Seeding with a small crystal of the pure compound can also promote crystallization.[8]
Issue 2: Incomplete Separation During Column Chromatography

Symptoms:

  • Fractions containing the desired product are contaminated with impurities (as determined by TLC or other analytical methods).

  • Poor resolution between the product and impurity spots on TLC.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Suboptimal Mobile Phase The polarity of the eluent is critical for good separation. If the eluent is too polar, all components will elute quickly with poor separation. If it's not polar enough, elution will be very slow.1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.3 for your product.[9] Test various solvent mixtures, such as hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone. 2. Consider a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with close Rf values.
Column Overloading Applying too much crude material to the column will result in broad bands and poor separation.1. Use an appropriate amount of silica gel. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight. For difficult separations, a higher ratio is needed. 2. Load the sample in a concentrated band. Dissolve the crude material in a minimal amount of solvent and apply it carefully to the top of the column. Dry loading (adsorbing the compound onto a small amount of silica gel) is often more effective.[9]
Poor Column Packing Channels or cracks in the silica gel bed will lead to uneven solvent flow and poor separation.1. Pack the column carefully to ensure a uniform and bubble-free bed. The slurry packing method is generally reliable.[9] 2. Maintain a level solvent head above the silica gel at all times during the run to prevent the column from running dry.
Compound Instability on Silica Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation or the formation of acetals if an alcohol is used as a co-solvent.1. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (1-2%). 2. Consider using a different stationary phase, such as neutral alumina, if your compound is particularly acid-sensitive.

Experimental Protocols

Protocol 1: Recrystallization

This is a general protocol that should be optimized for your specific crude material.

  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system. A mixture of ethyl acetate and hexanes is often a good starting point for compounds of this polarity.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[8]

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.[8]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) that gives your product an Rf of ~0.2-0.3 and good separation from impurities.[9]

  • Column Packing: Prepare a flash chromatography column with silica gel (230-400 mesh) using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel for dry loading.[9]

  • Elution: Elute the column with the chosen solvent system, applying gentle air pressure.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Purification Workflow

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup Column Column Chromatography Crude->Column For complex mixtures Analysis Purity Check (TLC, NMR, LC-MS) Recrystallization->Analysis Column->Analysis Pure Pure Product (>98%) Analysis->Recrystallization Repurify Analysis->Column Repurify Analysis->Pure Meets Specs

Caption: General purification workflow for this compound.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloropyridine-4-carboxaldehyde.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Pyridinecarboxaldehyde.
  • Fisher Scientific. (2013). Safety Data Sheet: 2-Chloro-4-methylpyrimidine, 98%.
  • Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped...
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). This compound, min 98%, 1 gram.
  • YouTube. (2020, January 10). Recrystallization. Prof. Dave Explains. Retrieved from [Link]

  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Vassar. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Flash Chromatography Systems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
  • ResearchGate. (2024, March 22). Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review.
  • MDPI. (2023, December 4). Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine.
  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification). Chem Player. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • CLSI. (2023, April 26). EP25 | Evaluation of Stability of In Vitro Medical Laboratory Test Reagents. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine.

Sources

Technical Support Center: Synthesis of 4-Chloro-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-2-methoxypyridine-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and optimize your results.

The synthesis of this compound typically employs the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich heterocyclic systems.[1][2] The reaction involves the in-situ formation of the Vilsmeier reagent (a substituted chloroiminium ion) from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4] This electrophilic reagent then attacks the electron-rich 2-methoxypyridine ring, followed by hydrolysis, to yield the desired aldehyde.[5] While effective, the reaction is sensitive to conditions, and several side reactions can compromise yield and purity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful synthesis.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental issues in a question-and-answer format, focusing on the identification and mitigation of common side reactions.

Question 1: My overall yield is very low, and the crude product is a complex mixture. What are the likely causes?

Answer: A low yield of the target aldehyde is often due to a combination of factors, including incomplete reaction, product degradation, or competing side reactions. Let's break down the primary culprits.

A. Incomplete Vilsmeier Reagent Formation or Inactivity: The Vilsmeier reagent is moisture-sensitive. Any water in the DMF or reaction vessel will quench the POCl₃ and the reagent itself.

  • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous DMF and fresh, high-quality POCl₃. The Vilsmeier reagent is typically prepared in situ at a low temperature (0-5 °C) before adding the pyridine substrate to ensure its integrity.[5]

B. Sub-optimal Reaction Temperature: The Vilsmeier-Haack reaction is highly dependent on temperature.[2]

  • Too Low: If the temperature is too low during the addition of the pyridine substrate, the reaction rate will be slow, leading to an incomplete conversion.

  • Too High: Excessive temperature can lead to the formation of undesired regioisomers, polysubstitution, and decomposition, often resulting in dark, tarry reaction mixtures.[6]

  • Solution: Maintain strict temperature control. After forming the Vilsmeier reagent at 0-5 °C, the substrate is added, and the reaction is often allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to drive it to completion. The optimal temperature profile must be determined empirically but should be monitored closely.

C. Improper Stoichiometry: An incorrect ratio of reagents is a common source of side products.

  • Excess POCl₃/DMF: Using a large excess of the Vilsmeier reagent can lead to di-formylation or chlorination of the pyridine ring.

  • Solution: Use a modest excess of the Vilsmeier reagent (typically 1.2 to 1.5 equivalents relative to the substrate) to ensure full conversion without promoting side reactions.[5]

D. Inefficient Hydrolysis/Workup: The final step, hydrolysis of the iminium intermediate, is critical. Incomplete hydrolysis will result in the loss of product.

  • Solution: After the reaction is complete, the mixture should be quenched by pouring it onto ice. The subsequent hydrolysis is often facilitated by making the solution basic (e.g., with NaOH or NaOAc solution) and stirring for a sufficient period to ensure the complete conversion of the iminium salt to the aldehyde.[5][7]

Question 2: My NMR analysis shows two aldehyde signals. What is the likely isomeric impurity?

Answer: The presence of a second aldehyde isomer suggests that formylation has occurred at an alternative position on the pyridine ring. In this substrate, the primary directing groups are the 2-methoxy group (activating, ortho/para-directing) and the ring nitrogen.

  • Expected Product: The powerful ortho-directing effect of the 2-methoxy group, combined with electronic activation, strongly favors formylation at the C-3 position.

  • Potential Side Product: The next most likely site for electrophilic attack is the C-5 position, which is para to the methoxy group and meta to the chloro group. This would result in the formation of 4-Chloro-2-methoxy-pyridine-5-carbaldehyde .

Caption: Regioselectivity in the Vilsmeier-Haack reaction.

Mitigation Strategy:

  • Temperature Control: Lowering the reaction temperature generally increases the regioselectivity of electrophilic aromatic substitutions. Running the reaction at room temperature or below can minimize the formation of the C-5 isomer.

  • Purification: If the isomer forms, it can typically be separated from the desired product by column chromatography on silica gel.[8]

Question 3: My mass spectrometry results indicate a byproduct with a mass corresponding to C₇H₅Cl₂NO. What is this?

Answer: This molecular formula suggests the replacement of the methoxy group with a chlorine atom, leading to the formation of 2,4-Dichloropyridine-3-carbaldehyde .

The Vilsmeier reagent and excess POCl₃ are known chlorinating agents.[6] The electron-donating methoxy group activates the C-2 position, making it susceptible to nucleophilic attack by chloride ions present in the reaction medium, especially under harsh conditions (high temperature or prolonged reaction times). This is a known side reaction for activated ethers in the presence of POCl₃.

Mitigation Strategy:

  • Strict Stoichiometry: Avoid using a large excess of POCl₃. Use just enough to activate the DMF (typically 1.0-1.2 equivalents relative to DMF).

  • Temperature and Time: Avoid high temperatures and unnecessarily long reaction times. Monitor the reaction by TLC or LCMS and quench it as soon as the starting material is consumed.

  • Alternative Reagents: In some cases, using oxalyl chloride or thionyl chloride instead of POCl₃ to generate the Vilsmeier reagent can offer milder conditions, although this may require re-optimization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Vilsmeier-Haack reaction in this synthesis?

A1: The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent elimination cascade releases a stable phosphate byproduct and generates the highly electrophilic dichloroiminium ion, [ClCH=N(CH₃)₂]⁺Cl⁻, which is the active Vilsmeier reagent.[4][5]

  • Electrophilic Aromatic Substitution: The electron-rich 4-chloro-2-methoxypyridine attacks the carbon of the Vilsmeier reagent. The strong activating effect of the C-2 methoxy group directs this attack to the C-3 position. A subsequent deprotonation restores the aromaticity of the pyridine ring, forming a protonated iminium intermediate.

  • Hydrolysis: During aqueous workup, water attacks the iminium carbon. Following a series of proton transfers and elimination of dimethylamine, the final aldehyde product is formed.[2][3]

G Vilsmeier-Haack Reaction Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->VR Step 1: Reagent Formation Intermediate Iminium Intermediate VR->Intermediate Step 2: Electrophilic Attack Substrate 4-Chloro-2-methoxypyridine Product 4-Chloro-2-methoxypyridine- 3-carbaldehyde Intermediate->Product Step 3: Hydrolysis H2O Aqueous Workup (Hydrolysis) H2O->Intermediate

Caption: Simplified workflow of the Vilsmeier-Haack synthesis.

Q2: How critical is the order of reagent addition?

A2: The order of addition is critical. The Vilsmeier reagent must be pre-formed before the substrate is introduced. POCl₃ should be added slowly to cold (0-5 °C) DMF. This exothermic reaction needs to be controlled to prevent decomposition of the reagent. Only after the reagent has formed (typically after stirring for 20-30 minutes at low temperature) should the 4-chloro-2-methoxypyridine substrate be added, also in a controlled manner.

Q3: What are the best practices for purifying the final product?

A3: Purification typically involves the following steps:

  • Extraction: After quenching and hydrolysis, the aqueous layer is extracted with a suitable organic solvent like dichloromethane or ethyl acetate to isolate the crude product.[7]

  • Washes: The combined organic layers should be washed with water and brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Chromatography/Recrystallization: The crude residue is often purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[8] Alternatively, if the crude product is sufficiently pure and solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be effective.

Data Summary & Recommended Protocol

Table 1: Impact of Reaction Parameters on Synthesis Outcome
ParameterConditionExpected Outcome on YieldExpected Outcome on PurityRationale
Temperature Low (0-25 °C)Moderate to GoodHighMinimizes formation of regioisomers and degradation products.[2]
High (>80 °C)Variable to PoorLowPromotes side reactions like chlorination and polymerization.[6]
Vilsmeier Reagent 1.2-1.5 equiv.HighGoodDrives reaction to completion without significant side product formation.[5]
>2.0 equiv.VariablePoorIncreases risk of di-formylation and other side reactions.
Reaction Time Too ShortLowN/AIncomplete conversion of starting material.
Optimal (TLC/LCMS)HighHighMaximizes product formation before degradation begins.
Too LongDecreasedPoorIncreased potential for byproduct formation and decomposition.
Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-Chloro-2-methoxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized Water & Ice

Procedure:

  • Vessel Preparation: Equip a flame-dried three-necked round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Maintain the system under a dry nitrogen atmosphere.

  • Vilsmeier Reagent Formation: Charge the flask with anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.2 equiv.) dropwise via the addition funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reagent Maturation: Stir the resulting mixture at 0-5 °C for an additional 30 minutes. A pale yellow to white slurry may form.

  • Substrate Addition: Dissolve 4-chloro-2-methoxypyridine (1.0 equiv.) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the cold Vilsmeier reagent slurry over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Gently heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quenching and Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to room temperature. Cautiously pour the mixture into a beaker containing a vigorously stirred mixture of ice and water (approx. 10x the reaction volume).

  • Neutralization and Workup: Stir the aqueous mixture for 1 hour at room temperature to ensure complete hydrolysis. Carefully neutralize the mixture by slowly adding a saturated solution of NaHCO₃ or 1M NaOH until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the reaction).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

References

  • The Vilsmeier Reaction. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • The Vilsmeier Reaction of Non-Aromatic Compounds. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Review Article on Vilsmeier-Haack Reaction. Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • α-CARBOLINE. Organic Syntheses. [Link]

  • This compound, min 98%, 1 gram. Oakwood Chemical. [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. Pharmaffiliates. [Link]

  • 4-(METHYLTHIO)-2-PHENYLQUINAZOLINE and 4-(4-METHOXYPHENYL)-2-PHENYLQUINOLINE. Organic Syntheses. [Link]

  • 6-Chloro-2-methoxypyridine-3-carbaldehyde. PubChem. [Link]

  • Process for the preparation of 2-chloro-5-methylpyridine-3- carbaldehyde.

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Technical Support Center: Navigating 4-Chloropyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Dehalogenation

Welcome to the Technical Support Center. This guide is designed to provide you, our fellow researchers, with in-depth troubleshooting strategies and practical advice for a common yet vexing challenge in modern synthetic chemistry: the dehalogenation of 4-chloropyridine during cross-coupling reactions. As Senior Application Scientists, we understand that observing a significant amount of your starting material convert to pyridine is not just a yield-reducing nuisance; it's a roadblock in your discovery process. This resource is built from a foundation of mechanistic understanding and field-proven solutions to help you navigate these reactions with greater success.

Troubleshooting Guide: A Problem-Solution Approach

Here, we address specific issues you might be encountering in the lab with a direct question-and-answer format. We'll explore the "why" behind the problem and provide actionable steps to get your reaction back on track.

Q1: I'm seeing a significant amount of pyridine byproduct in my Suzuki-Miyaura coupling with 4-chloropyridine. What's causing this, and how can I fix it?

A1: The appearance of pyridine as a byproduct points to hydrodehalogenation, a competitive side reaction where the chlorine atom is replaced by a hydrogen atom.[1] This is a common issue with electron-deficient heteroaryl halides like 4-chloropyridine.[1] The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate the aryl group to form the undesired dehalogenated product.[1]

Several factors can contribute to the formation of this Pd-H species:

  • The Base: Strong bases, especially those with available β-hydrogens like sodium tert-butoxide (NaOtBu), can be a source of hydrides.[2][3]

  • The Solvent: Protic solvents (like alcohols) or even trace amounts of water in aprotic polar solvents (like DMF) can act as hydride sources.[4][5]

  • The Ligand: While less common, some phosphine ligands can degrade under certain conditions to generate species that can lead to Pd-H formation.[1]

Troubleshooting Steps:

  • Change the Base: Switch from strong alkoxide bases to weaker inorganic bases.[1] Phosphates (e.g., K₃PO₄) or carbonates (e.g., Cs₂CO₃, K₂CO₃) are excellent choices as they are less likely to generate hydride species.[6]

  • Solvent Selection: Opt for non-polar, aprotic solvents such as toluene or dioxane.[1][7] Ensure your solvent is anhydrous and properly degassed to remove any dissolved oxygen and water.[1]

  • Lower the Reaction Temperature: Dehalogenation can have a higher activation energy than the desired coupling.[1] Try running your reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to favor the cross-coupling pathway.[1]

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Biaryl phosphine ligands like XPhos and SPhos are designed to promote the desired reductive elimination of the cross-coupled product, making it kinetically more favorable than the dehalogenation pathway.[1]

Q2: My Buchwald-Hartwig amination of 4-chloropyridine is sluggish and gives me mostly the dehalogenated starting material. What's going wrong?

A2: This is a classic case of competing reaction pathways. In the Buchwald-Hartwig amination, the C-N bond-forming reductive elimination is in a race against pathways that lead to hydrodehalogenation.[8] For less reactive aryl chlorides like 4-chloropyridine, the initial oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[9] A slow overall catalytic cycle gives more time for side reactions to occur.

The primary sources of dehalogenation in this context are:

  • β-Hydride Elimination: If the amine coupling partner has β-hydrogens, the palladium-amide intermediate can undergo β-hydride elimination to form an imine and a Pd-H species, which then leads to dehalogenation of the starting material.[8]

  • Reaction with Trace Water: Moisture in the reaction can react with the palladium intermediates to generate Pd-H.[9]

Troubleshooting Steps:

  • Optimize the Catalyst System:

    • Ligand is Key: Use bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[1][10] These ligands accelerate the rate of both oxidative addition and the desired C-N reductive elimination, helping the productive pathway outcompete dehalogenation.[1][9]

    • Palladium Precatalyst: Use a well-defined Pd(II) precatalyst that readily forms the active Pd(0) species in situ. This can lead to more consistent and reproducible results.

  • Base Selection: While a strong base like NaOtBu or LHMDS is often necessary for the amination of aryl chlorides, ensure it is of high purity and anhydrous.[9][11] Some sources of NaOtBu can contain sodium hydroxide, which can be detrimental.[9]

  • Strictly Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. The use of a glovebox is highly recommended.[9]

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N coupling.[9]

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of palladium-catalyzed dehalogenation?

A: The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) intermediate.[1] This species can arise from several sources within the reaction mixture, including the base, solvent, or even additives.[1] Once formed, the Pd-H species can participate in a catalytic cycle where it undergoes oxidative addition to another molecule of the aryl halide, followed by reductive elimination to yield the dehalogenated arene and regenerate the Pd(0) catalyst.

Q: Are certain boronic acid derivatives better than others for avoiding dehalogenation in Suzuki couplings?

A: Yes, the choice of the boron reagent can influence the reaction outcome. While boronic acids are often more reactive, they can be prone to decomposition and protodeboronation.[12][13] Boronic esters, such as pinacol esters, are generally more stable.[14] Some research suggests that boronic esters may slowly release the corresponding boronic acid in situ, which can sometimes lead to better results by maintaining a low concentration of the active boron species.[13] If a slow transmetalation step is suspected to be allowing time for dehalogenation to occur, using a more reactive and stable boronic acid or ester could be beneficial.[6]

Q: How does the electronic nature of the 4-chloropyridine ring contribute to the problem of dehalogenation?

A: The nitrogen atom in the pyridine ring is electron-withdrawing, which makes the carbon atoms, particularly at the 2- and 4-positions, electron-deficient.[15] This electronic property makes the C-Cl bond more susceptible to oxidative addition to the Pd(0) catalyst, which is the first step in both the desired cross-coupling and the undesired dehalogenation pathway.[16] This increased reactivity can sometimes favor the dehalogenation side reaction, especially under suboptimal conditions.

Visualizing the Competing Pathways

To better understand the challenge, it's helpful to visualize the catalytic cycles for the desired cross-coupling reaction versus the competing dehalogenation pathway.

G cluster_0 Desired Cross-Coupling Pathway (e.g., Suzuki) cluster_1 Dehalogenation Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OA TM Transmetalation (Ar-Pd(II)-R) OA->TM RE Reductive Elimination Product Ar-R (Desired Product) Pd0_d Pd(0)L_n PdH_gen Pd-H Formation Pd0_d->PdH_gen RE_d Reductive Elimination PdH_gen->RE_d Byproduct Ar-H (Byproduct)

Caption: Competing catalytic cycles in 4-chloropyridine reactions.

Decision-Making Workflow for Minimizing Dehalogenation

This flowchart provides a systematic approach to troubleshooting and optimizing your reaction conditions.

G start Dehalogenation Observed? ligand Evaluate Ligand: Is it bulky and electron-rich? (e.g., XPhos, SPhos, RuPhos) start->ligand Yes base Change the Base: Switch to a weaker, non-hydridic base (e.g., K3PO4, Cs2CO3) ligand->base No/Improve ligand->base Yes solvent Change the Solvent: Use a non-polar, aprotic solvent (e.g., Toluene, Dioxane) base->solvent temp Lower the Temperature: Try 80°C instead of 110°C solvent->temp reagents Check Reagent Purity: Ensure anhydrous and degassed conditions temp->reagents success Problem Solved reagents->success Improvement fail Consult Further Literature/ Technical Support reagents->fail No Improvement

Caption: Troubleshooting workflow for minimizing dehalogenation.

Optimized Protocol: Suzuki-Miyaura Coupling of 4-Chloropyridine

This protocol is a starting point for the cross-coupling of 4-chloropyridine with an arylboronic acid, designed to minimize hydrodehalogenation.

Materials:

  • 4-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)

  • SPhos (0.08 mmol, 8 mol %)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-chloropyridine, arylboronic acid, and anhydrous potassium phosphate (K₃PO₄).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in anhydrous toluene.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Summary of Key Reaction Parameters

The choice of reaction parameters is critical in minimizing dehalogenation. The table below summarizes the effects of different ligands, bases, and solvents.

ParameterFavorable for Cross-CouplingPromotes DehalogenationRationale
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or NHCs[1]Less bulky, electron-poor ligands (e.g., PPh₃)Bulky ligands accelerate reductive elimination of the desired product.[1]
Base Weaker, non-nucleophilic inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)[6]Strong alkoxide bases (NaOtBu, KOtBu)[3]Alkoxide bases can be a source of hydrides.[2]
Solvent Aprotic, non-polar solvents (Toluene, Dioxane)[1]Protic or polar aprotic solvents (Alcohols, DMF, excess water)[4][7]Protic solvents can act as a hydride/proton source.[5]
Temperature Lower temperatures (e.g., 80 °C)Higher temperatures (e.g., >110 °C)Dehalogenation may have a higher activation energy.[1]

References

  • ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxidative addition. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 4-Chloropyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in 4-chloropyridine cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this challenging substrate. Here, we move beyond simple protocols to explain the "why" behind catalyst and reagent choices, offering field-proven insights to troubleshoot common issues and optimize your reactions.

The use of 4-chloropyridine and its derivatives is prevalent in medicinal chemistry due to their cost-effectiveness and availability compared to their bromo- or iodo- counterparts. However, the inherent properties of this substrate—namely the stronger C-Cl bond and the Lewis basicity of the pyridine nitrogen—present unique hurdles. The pyridine nitrogen can coordinate to the metal center of the catalyst, leading to inhibition or deactivation.[1] This guide provides a structured approach to overcoming these challenges in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

General Considerations for 4-Chloropyridine Cross-Coupling

Before delving into specific reaction types, here are some frequently asked questions that apply broadly to cross-coupling with 4-chloropyridine.

FAQs: General Principles

Q1: Why is 4-chloropyridine a challenging substrate?

A1: There are two primary reasons:

  • Bond Strength: The C-Cl bond is stronger than C-Br and C-I bonds, making the oxidative addition step—often the rate-limiting step in the catalytic cycle—more difficult.[2] This typically necessitates more reactive catalysts and harsher reaction conditions.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium or nickel catalyst. This coordination can "poison" the catalyst by blocking the active site needed for the catalytic cycle to proceed, leading to low or no conversion.[1]

Q2: What is the general strategy to overcome these challenges?

A2: The key is to use a highly active catalyst system that can facilitate the challenging oxidative addition while minimizing catalyst inhibition. This is typically achieved by using bulky, electron-rich ligands. These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive, and their steric bulk can hinder the coordination of the pyridine nitrogen to the metal center.[3]

Q3: Palladium or Nickel? Which is better for coupling with 4-chloropyridine?

A3: Palladium has traditionally been the workhorse for cross-coupling reactions. However, nickel catalysts have gained significant attention as a more earth-abundant and economical alternative.[3] For Suzuki-Miyaura couplings of 3- and 4-chloropyridines, nickel catalysts with ligands like dppf have shown success.[4][5] However, for 2-chloropyridines, nickel can form inactive dimeric species, inhibiting the reaction.[4] The choice often depends on the specific reaction, substrate, and cost considerations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between 4-chloropyridine and organoboron compounds.

Catalyst Selection Workflow for Suzuki-Miyaura Coupling

cluster_start cluster_catalyst Catalyst System Selection cluster_troubleshooting Troubleshooting start Define Substrates catalyst Choose Pd Source: - Pd(OAc)2 (common) - Pd2(dba)3 (for air-sensitive ligands) - Precatalysts (e.g., SPhos-Pd-G3) start->catalyst Proceed to Catalyst Selection ligand Select Ligand: - Buchwald biarylphosphines (SPhos, XPhos) - N-Heterocyclic Carbenes (NHCs) for hindered substrates - P(t-Bu)3 for general reactivity catalyst->ligand base Select Base: - K3PO4 or K2CO3 (common, effective) - Cs2CO3 (stronger, for difficult couplings) - KF (can prevent ester cleavage) ligand->base solvent Choose Solvent: - Dioxane/H2O - Toluene/H2O - DMF (for solubility issues) base->solvent no_reaction Low/No Conversion solvent->no_reaction If reaction fails side_reactions Side Reactions (Hydrodehalogenation, Homocoupling) solvent->side_reactions If side products observed

Caption: Decision workflow for Suzuki-Miyaura coupling of 4-chloropyridine.

FAQs: Suzuki-Miyaura Coupling

Q1: Which palladium catalyst system should I start with for a Suzuki coupling of 4-chloropyridine?

A1: A robust starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand. Buchwald biarylphosphine ligands such as SPhos or XPhos are highly effective for activating C-Cl bonds.[3] For a base, K₃PO₄ or K₂CO₃ are generally effective, and a solvent system of dioxane/water or toluene/water is common.[6]

Q2: My reaction is not working. What are the first things to check?

A2:

  • Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Reagent Quality: Verify the quality of your boronic acid, as they can degrade over time. Ensure your solvent is anhydrous and your base is of high purity.

Q3: I'm observing a lot of hydrodehalogenation (the chlorine is replaced by hydrogen). How can I prevent this?

A3: Hydrodehalogenation is a common side reaction, especially with electron-rich phosphine ligands. It can arise from competing reaction pathways when the desired reductive elimination is slow. To mitigate this, ensure strictly anhydrous conditions, as water can be a proton source. Optimizing the ligand-to-metal ratio can also help. Sometimes, switching to a different class of ligand, such as an N-heterocyclic carbene (NHC), can be beneficial.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active ligand for C-Cl activation.3. Catalyst inhibition by pyridine nitrogen.4. Poor quality of boronic acid.1. Ensure a strict inert atmosphere; use fresh catalyst or a pre-catalyst.2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos).[3]3. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).4. Use fresh, high-purity boronic acid or a corresponding boronate ester.
Hydrodehalogenation 1. Presence of water or other proton sources.2. Reductive elimination is slow compared to side reactions.1. Use anhydrous solvents and reagents.2. Screen different ligands to accelerate reductive elimination; consider a different base.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Inappropriate catalyst choice.1. Thoroughly degas all solvents and reagents.2. Use bulky phosphine ligands which favor cross-coupling over homocoupling.
Protodeboronation 1. Presence of water and a strong base.1. Use anhydrous conditions; consider a milder base like KF if compatible with the reaction.
Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a substituted 4-chloropyridine with an arylboronic acid using conventional heating.[6]

Materials:

  • Substituted 4-chloropyridine (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 4-chloropyridine, arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of the anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining dioxane and water via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a common linkage in pharmaceuticals.

Catalyst Selection for Buchwald-Hartwig Amination

cluster_start cluster_catalyst Catalyst System Selection cluster_troubleshooting Troubleshooting start Define Substrates catalyst Choose Pd Source: - Pd2(dba)3 or Pd(OAc)2 - G3/G4 Precatalysts (highly recommended for chlorides) start->catalyst ligand Select Ligand (Crucial): - RuPhos, BrettPhos for primary/secondary amines - Josiphos-type ligands for heteroaryl chlorides - Xantphos for C2 selectivity on dichloropyridines catalyst->ligand base Select Base: - NaOtBu (most common, strong) - LHMDS (for base-sensitive substrates) - K3PO4/Cs2CO3 (weaker, may require higher temp.) ligand->base solvent Choose Solvent: - Toluene - 1,4-Dioxane - THF base->solvent no_reaction Low/No Conversion solvent->no_reaction If reaction fails side_reactions Side Reactions (Hydrodehalogenation) solvent->side_reactions If side products observed regioselectivity Poor Regioselectivity (on dihalopyridines) solvent->regioselectivity If selectivity is an issue

Caption: Key decision points for Buchwald-Hartwig amination of 4-chloropyridine.

FAQs: Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig reaction with 4-chloropyridine is not working. What is the most likely problem?

A1: The most common issue is an insufficiently active catalyst system for the C-Cl bond.[8] Standard ligands like PPh₃ are generally ineffective. You must use bulky, electron-rich phosphine ligands. Also, ensure you are using a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), as weaker bases often fail to promote the reaction efficiently with chloropyridines.[8]

Q2: Can I use primary amines in this reaction?

A2: Yes, but it can be more challenging than with secondary amines due to the potential for double arylation. The development of ligands like BrettPhos has greatly improved the success rate for coupling with primary amines.[9] Using a Josiphos-type ligand has also been shown to be effective for the coupling of heteroaryl chlorides with primary nitrogen nucleophiles.[10]

Q3: How can I achieve regioselective amination on a dichloropyridine, for example, 2,4-dichloropyridine?

A3: Regioselectivity is a significant challenge. Generally, the 4-position is more reactive in cross-coupling reactions.[11] However, selectivity can be controlled by ligand choice. For C2-selective amination of 2,4-dichloropyridine, a Xantphos-based catalyst system has been shown to be highly effective, providing C2:C4 selectivity of up to 50:1.[12]

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Ineffective ligand for C-Cl activation.2. Weak base.3. Inactive palladium source.1. Switch to a more robust ligand such as RuPhos, BrettPhos, or a Josiphos-type ligand.[8]2. Use a strong base like NaOtBu or LHMDS.[9]3. Use a modern pre-catalyst (e.g., a G3 or G4 palladacycle) for cleaner activation.[8]
Hydrodehalogenation 1. Slow reductive elimination.2. Presence of trace water.1. Optimize the ligand to accelerate reductive elimination.2. Ensure all reagents and solvents are scrupulously dried.
Poor Regioselectivity (on dichloropyridines) 1. Inappropriate ligand choice.1. For C2 selectivity on 2,4-dichloropyridine, use a Xantphos-based system.[12]2. For C4 selectivity, a sterically hindered N-heterocyclic carbene (NHC) ligand like IPr can be effective.[11]
Representative Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of 4-chloropyridine with a primary amine.

Materials:

  • 4-Chloropyridine (1.0 mmol)

  • Primary amine (1.2 mmol)

  • RuPhos Pd G3 pre-catalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the RuPhos Pd G3 pre-catalyst, NaOtBu, 4-chloropyridine, and the primary amine to an oven-dried Schlenk tube.

  • Add the anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.

FAQs: Sonogashira Coupling

Q1: What are the main challenges in the Sonogashira coupling of 4-chloropyridine?

A1: As with other cross-couplings, the strength of the C-Cl bond makes oxidative addition difficult, often requiring higher temperatures.[7] A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[7]

Q2: Should I use a copper co-catalyst?

A2: While traditional Sonogashira protocols use a copper(I) salt (e.g., CuI) to increase the reaction rate, copper-free conditions are often preferred for challenging substrates like aryl chlorides to avoid the Glaser homocoupling side reaction.[7][13] Copper has also been observed to inhibit the Sonogashira reaction of aryl chlorides in some cases.[7]

Q3: What catalyst system is recommended for a copper-free Sonogashira coupling of 4-chloropyridine?

A3: For copper-free couplings of aryl chlorides, a palladium source combined with a bulky, electron-rich phosphine ligand is necessary. A system such as Pd(OAc)₂ with a ligand like SPhos or XPhos, or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl, can be effective.[14][15] A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.

Troubleshooting Guide: Sonogashira Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently high temperature for C-Cl activation.3. Catalyst poisoning.1. Ensure a strict inert atmosphere; use fresh catalyst.2. Increase the reaction temperature (often 80-120 °C is required for chlorides).[7]3. Use a ligand that is less susceptible to inhibition by the pyridine nitrogen.
Glaser Homocoupling (Alkyne Dimerization) 1. Presence of oxygen.2. Use of copper(I) co-catalyst.1. Rigorously degas all reagents and maintain an inert atmosphere.2. Switch to a copper-free protocol.[13][16]
Catalyst Decomposition (Formation of Palladium Black) 1. Excessively high temperature.2. Presence of oxygen or impurities.1. Optimize the temperature; do not heat higher than necessary.2. Use high-purity, degassed reagents and solvents.
Representative Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted for a challenging aryl chloride substrate.[17][18]

Materials:

  • 4-Chloropyridine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous, degassed acetonitrile (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 4-chloropyridine, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Add the anhydrous, degassed acetonitrile, followed by the terminal alkyne.

  • Seal the tube and heat the mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available at: [Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]

  • Sonogashira troubleshooting help needed. Reddit. Available at: [Link]

  • Sonogashira Coupling Tips. Reddit. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Available at: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. Available at: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. NIH. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Available at: [Link]

  • The reaction of 4-chloropyridine with some amines. ResearchGate. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. NIH. Available at: [Link]

  • (PDF) Buchwald-Hartwig reaction: An overview. ResearchGate. Available at: [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. ACS Publications. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

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Technical Support Center: Troubleshooting Protodeboronation in Suzuki Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. This guide is structured as a series of frequently asked questions and in-depth troubleshooting workflows specifically designed for researchers encountering challenges with protodeboronation, a particularly pervasive side reaction when working with pyridine-based boronic acids and their derivatives.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and initial diagnostic questions you might have when facing a difficult pyridine coupling.

Q1: What exactly is protodeboronation and why is it such a problem in my reaction?

A1: Protodeboronation (or protodeborylation) is a chemical side reaction where the carbon-boron (C-B) bond of your organoboron reagent is cleaved by a proton source—most often water—and replaced with a carbon-hydrogen (C-H) bond.[1][2]

Essentially, this reaction converts your valuable, functionalized pyridineboronic acid back into the simple, unfunctionalized pyridine starting material. This is highly problematic for two main reasons:

  • Yield Reduction: It irreversibly consumes your limiting organoboron reagent, directly lowering the maximum possible yield of your desired coupled product.[2]

  • Purification Complexity: It introduces a significant byproduct into your reaction mixture that must be separated from your target molecule, complicating the workup and purification process.

Q2: I've noticed my 2-pyridylboronic acids are much more unstable than simple phenylboronic acids. What is the chemical reason for this?

A2: This is an excellent and critical observation. The instability of 2-pyridylboronic acids is a well-documented challenge stemming directly from the presence of the nitrogen atom at the 2-position.[3][4] There are two primary mechanistic reasons for this instability:

  • Zwitterionic Decomposition: Unlike simple arylboronic acids, basic heteroaromatic boronic acids like 2-pyridylboronic acid can form a zwitterionic intermediate, especially under neutral or near-neutral pH conditions. This zwitterion is highly prone to rapid, unimolecular fragmentation that leads directly to protodeboronation.[1][5] Shifting the pH to be more strongly acidic or basic can suppress this specific pathway by moving the equilibrium away from the reactive zwitterion.[1]

  • Catalyst Inhibition: The Lewis basic lone pair on the pyridine nitrogen can coordinate directly to the palladium center. This can interfere with or even shut down key steps in the catalytic cycle, such as oxidative addition or reductive elimination, slowing the desired reaction and giving the slower protodeboronation side reaction more time to occur.[6]

Q3: How can I definitively confirm that protodeboronation is the cause of my low yield?

A3: You should always validate the cause of a failed reaction with analytical data. The most direct way to identify protodeboronation is to analyze your crude reaction mixture and look for the specific byproduct.

  • Analytical Methods: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • What to Look For: The key indicator is the presence of a significant byproduct that corresponds to the protonated version of your boronic acid starting material. For example, if you started with 2-pyridineboronic acid, you would look for a peak or signal corresponding to pyridine (Ar-H) in your crude mixture.[2] This will typically be accompanied by a low yield of your desired biaryl product and a significant amount of unreacted aryl halide.

Q4: I've confirmed protodeboronation is happening. What are the first three things I should try to fix it?

A4: When protodeboronation is the issue, a systematic approach is key. The three most impactful areas to investigate first are:

  • Stabilize the Boron Reagent: Switch from the unstable boronic acid to a more robust derivative like a pinacol boronate ester (Bpin), an MIDA boronate, or a trifluoroborate salt.[1][7][8] This is often the single most effective change.

  • Modify the Base and Solvent System: The presence of water and a strong base is a classic recipe for protodeboronation.[2][9] Consider using a milder base (e.g., K₃PO₄, KF) or switching to anhydrous (water-free) reaction conditions.[9][10]

  • Accelerate the Desired Reaction: Use a highly active palladium catalyst/ligand system to ensure the rate of the Suzuki coupling is significantly faster than the rate of protodeboronation. Modern Buchwald-type precatalysts are excellent starting points.[11][12]

Section 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed strategies and step-by-step protocols to systematically overcome protodeboronation.

Guide 1: Choosing the Right Boron Reagent to Maximize Stability

Core Issue: Your 2-pyridylboronic acid is decomposing on the bench or immediately upon addition to the reaction mixture. This inherent instability is the root cause of protodeboronation.

The Causality: Boronic acids are in equilibrium with various species in solution. Masking the highly reactive B(OH)₂ group as an ester or a salt prevents the decomposition pathways from occurring.[7] Many of these derivatives, like MIDA boronates, work via a "slow release" mechanism, ensuring the concentration of the unstable free boronic acid is kept extremely low at any given moment, thereby minimizing side reactions.[1]

Solution: Replace the boronic acid with a more stable, commercially available, or easily synthesized derivative.

Reagent TypeGeneral StructureRelative StabilityKey Feature & Rationale
Boronic AcidPyr-B(OH)₂Very LowHighly reactive but notoriously unstable, especially 2-pyridyl derivatives.[1][3]
Pinacol EsterPyr-B(pin)ModerateA good first choice. More stable than the acid and widely available. Protects the boronic acid functionality.[8]
MIDA EsterPyr-B(MIDA)HighExceptionally stable crystalline solids. Enables slow release of the boronic acid under basic conditions, minimizing its concentration.[1]
Trifluoroborate SaltK[Pyr-BF₃]HighAir-stable, crystalline solids that are easy to handle. Require hydrolysis in situ to the active boronic acid.[7][13]
N-Aryl Diethanolamine EsterPyr-B(PDEA)HighStabilized by an intramolecular dative bond between nitrogen and boron, making them very robust.[14]

If a stabilized boronate is not available, you can often generate a more stable adduct just before use. This procedure creates a diethanolamine (DEA) adduct, which is significantly more stable than the free boronic acid.[9][15]

  • Dissolution: In a clean, dry vial equipped with a magnetic stir bar, dissolve the 2-pyridylboronic acid (1.0 equiv) in a minimal amount of an appropriate solvent (e.g., CH₂Cl₂ or THF).

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via syringe or pipette.

  • Precipitation: You may observe the initial solid dissolving completely, followed by the formation of a new, often white, precipitate. This is the DEA-boronate adduct.

  • Isolation: Continue stirring the slurry for 15-20 minutes at room temperature.

  • Usage: This adduct can often be used directly in the Suzuki coupling reaction without isolation, particularly when using protic co-solvents that facilitate the release of the active boron species.

Guide 2: Optimizing the Base and Solvent System

Core Issue: You are using a stable boronate ester (e.g., a pinacol ester), but analysis still shows significant formation of the protodeboronated byproduct.

The Causality: The base and solvent are inextricably linked. The base's role is to activate the organoboron species to form a more nucleophilic "ate" complex, facilitating transmetalation.[16][17] However, strong bases (like NaOH or KOH) in the presence of water (the proton source) can also aggressively promote the undesired protodeboronation pathway.[9]

Solution: Decouple the productive role of the base from its destructive role by either reducing its strength or removing the proton source entirely.

Instead of strong hydroxide bases, consider weaker inorganic bases. They are often sufficient to promote the catalytic cycle while minimizing the rate of protodeboronation.

BasepKa (of conjugate acid)Typical ConditionsRationale & Comments
NaOH~15.7Aqueous/OrganicVery strong. High risk of promoting protodeboronation and ester hydrolysis. Use with caution.
K₃PO₄~12.3Aqueous/OrganicA strong but often effective base. A good alternative to hydroxides.[12]
K₂CO₃~10.3Aqueous/OrganicA standard, milder base. Good starting point for optimization.[18]
Cs₂CO₃~10.3Organic (Anhydrous)Similar strength to K₂CO₃ but higher solubility in organic solvents can be advantageous.
KF~3.2Aqueous/OrganicA very mild base. Particularly effective for substrates with base-labile functional groups.[17]

This is a powerful strategy that directly targets the mechanism by removing the proton source.

Rationale: By rigorously excluding water, you shut down the primary pathway for protodeboronation.[9][19] This often allows for the use of stronger bases if needed for catalyst turnover, as the destructive pathway is blocked. This approach is particularly effective for highly sensitive substrates.[10]

  • Preparation: Dry all glassware in an oven (e.g., 120 °C) overnight and cool under a stream of inert gas (Nitrogen or Argon). Ensure the base (e.g., K₃PO₄ or Cs₂CO₃) is finely powdered and dried under vacuum.

  • Reagent Addition: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the 2-pyridylboronate ester (e.g., pinacol ester, 1.2-1.5 equiv), and the anhydrous base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add a freshly distilled, anhydrous, and degassed solvent (e.g., Dioxane, Toluene) via syringe. The reaction concentration is typically 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine to remove the base and salts.

Section 3: Visualizing the Competing Pathways and Workflow

Understanding the reaction mechanism and having a logical workflow are crucial for efficient troubleshooting.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Base Base (OH⁻) PdII->Base PdII_OH R¹-Pd(II)L₂-OH Base->PdII_OH Transmetal Transmetalation (Pyr-B(OH)₂) PdII_OH->Transmetal PdII_Pyr R¹-Pd(II)L₂-Pyr Transmetal->PdII_Pyr RedElim Reductive Elimination PdII_Pyr->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R¹-Pyr) RedElim->Product

Caption: The productive Suzuki-Miyaura catalytic cycle.

Diagram 2: The Competing Protodeboronation Pathway

Protodeboronation_Pathway Start Pyr-B(OR)₂ (Stable Ester) Hydrolysis Base / H₂O Start->Hydrolysis BoronicAcid Pyr-B(OH)₂ (Unstable Acid) Hydrolysis->BoronicAcid SuzukiPath Enter Suzuki Cycle BoronicAcid->SuzukiPath Desired Reaction DecompositionPath Protodeboronation (Base, H₂O, Heat) BoronicAcid->DecompositionPath Undesired Side Reaction Byproduct Pyr-H (Unwanted Byproduct) DecompositionPath->Byproduct

Caption: Protodeboronation as a competing off-cycle pathway.

Diagram 3: A Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Pyridine Suzuki Coupling Analyze Analyze Crude by LC-MS/NMR Start->Analyze Check Protodeboronated Byproduct (Pyr-H) Found? Analyze->Check Troubleshoot Initiate Protodeboronation Troubleshooting Check->Troubleshoot Yes OtherIssue Investigate Other Issues: - Catalyst Activity - Temperature - Reagent Purity Check->OtherIssue No Step1 Step 1: Use a Stable Boron Reagent (Ester, MIDA, BF₃K) Troubleshoot->Step1 Check1 Problem Solved? Step1->Check1 Step2 Step 2: Optimize Base & Solvent - Use Milder Base (K₃PO₄, KF) - Switch to Anhydrous Conditions Check1->Step2 No Success Success! Check1->Success Yes Check2 Problem Solved? Step2->Check2 Step3 Step 3: Screen Catalyst System - Use High-Activity Precatalyst - Evaluate Different Ligands Check2->Step3 No Check2->Success Yes Step3->Success (If successful)

Caption: A decision tree for systematic troubleshooting.

References
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2010). Organic Letters. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. ResearchGate. [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2009). The Journal of Organic Chemistry. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Tricky Suzuki. Reddit. [Link]

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). Journal of the American Chemical Society. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2022). Journal of the American Chemical Society. [Link]

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Loughborough University Research Repository. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Protodeboronation product. Reddit. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2019). Organic Letters. [Link]

Sources

Work-up procedure for 4-Chloro-2-methoxypyridine-3-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Chloro-2-methoxypyridine-3-carbaldehyde. This guide is structured to provide practical, field-proven insights into the work-up and purification procedures for reactions involving this versatile pyridine derivative, particularly following its synthesis via the Vilsmeier-Haack reaction. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your workflow effectively.

Troubleshooting Guide: Post-Reaction Work-up

This section addresses specific, common issues encountered after the synthesis of this compound, which is typically prepared by the formylation of 4-chloro-2-methoxypyridine. The Vilsmeier-Haack reaction, a common method for this transformation, involves the use of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which necessitates a careful and controlled work-up.[1][2]

Q1: My reaction mixture is a dark, viscous slurry after the reaction. How should I properly quench it?

A1: Cautious and controlled hydrolysis is critical. The Vilsmeier-Haack reaction generates a reactive chloromethyliminium salt (the Vilsmeier reagent) and often leaves residual POCl₃.[3][4] Dark colors can indicate polymerization or side reactions, often exacerbated by high temperatures.[5] The primary goal of the quench is to hydrolyze the intermediate iminium salt to the desired aldehyde and safely neutralize any remaining reactive reagents.

Underlying Principle: The work-up involves the hydrolysis of the iminium intermediate formed after the electrophilic attack on the pyridine ring.[2][4] This hydrolysis is typically achieved by adding water or a basic solution. A poorly controlled quench (e.g., adding water too quickly to a large excess of POCl₃) can generate a significant amount of heat and HCl gas, leading to product degradation.

Recommended Protocol: Controlled Quench & Hydrolysis

  • Pre-cool the Reaction: Before quenching, cool the reaction vessel to 0 °C using an ice-water bath. This mitigates the exothermic nature of the hydrolysis.

  • Prepare Quenching Medium: Prepare a separate beaker containing crushed ice or a pre-chilled aqueous solution (e.g., saturated sodium bicarbonate or dilute NaOH).

  • Slow Addition: Slowly and carefully transfer the reaction mixture onto the crushed ice or into the basic solution with vigorous stirring. Do NOT add water directly to the reaction flask containing excess POCl₃.

  • Monitor pH: After the initial quench, carefully adjust the pH of the aqueous slurry to ~7-8 using a suitable base (e.g., 2 M NaOH or saturated NaHCO₃).[6] The pyridine nitrogen in your product is basic and will be protonated under acidic conditions, making it water-soluble. Neutralization ensures the aldehyde is in its free base form, facilitating extraction into an organic solvent.

Q2: I've neutralized the mixture, but I'm getting very low yield in my organic extracts. Where is my product?

A2: Your product is likely protonated and remains in the aqueous layer. this compound contains a basic pyridine ring. In an acidic or even neutral aqueous solution (pH < 7), the pyridine nitrogen can be protonated, forming a pyridinium salt. This salt is highly polar and will have significant solubility in the aqueous phase, leading to poor extraction efficiency into non-polar organic solvents.

Troubleshooting Workflow: Locating and Recovering Product

G start Low yield in initial organic extract check_ph Check pH of Aqueous Layer start->check_ph ph_low Is pH < 7.5? check_ph->ph_low adjust_ph Adjust pH to 8-9 with NaOH or Na₂CO₃ ph_low->adjust_ph  Yes re_extract Re-extract aqueous layer with EtOAc or DCM (3x) ph_low->re_extract  No (Consider other issues: degradation, incomplete reaction) adjust_ph->re_extract combine Combine all organic extracts re_extract->combine end Proceed to washing and drying combine->end

Caption: Troubleshooting workflow for low extraction yield.

Self-Validating System:

  • TLC Analysis: Before discarding the aqueous layer, spot it on a TLC plate alongside your organic extract and a reference standard (if available). Develop the plate. If a major spot corresponding to the product is seen in the aqueous lane, it confirms the issue.

  • pH Confirmation: Use a pH meter or pH paper to confirm the aqueous layer is sufficiently basic (pH 8-9) before each extraction to ensure the pyridine is deprotonated.

Q3: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I break it?

A3: Emulsions are common in basic aqueous work-ups, especially when fine particulate matter is present. They are stabilized by compounds that act as surfactants at the organic-aqueous interface.

Strategies to Break Emulsions:

  • Mechanical Agitation: Gently swirl or roll the separatory funnel instead of shaking it vigorously.

  • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and helping to force the organic components out.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the emulsion by removing particulate matter that stabilizes it.

  • Solvent Addition: Add a small amount of a different organic solvent. For example, if using ethyl acetate, adding a small volume of dichloromethane (DCM) can sometimes disrupt the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for extracting this compound from the aqueous work-up mixture?

A1: The choice of solvent depends on a balance of product solubility, density, and ease of removal.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Comments
Ethyl Acetate (EtOAc) 4.477.10.902Recommended. Good solvent for many pyridine derivatives. Less dense than water. Relatively non-toxic. Can sometimes extract water-soluble impurities.
Dichloromethane (DCM) 3.139.61.33Excellent choice. Good solvating power and is denser than water, which can simplify separations. Low boiling point makes for easy removal. More toxic than EtOAc.
Diethyl Ether (Et₂O) 2.834.60.713Good solvent, but its high volatility and flammability are significant hazards. Prone to forming peroxides.
Toluene 2.4110.60.867Generally used for less polar compounds. High boiling point can make it difficult to remove completely without heating, which may degrade the aldehyde.

Recommendation: Start with Ethyl Acetate or Dichloromethane. They provide the best balance of solubility and practicality for this class of compound.

Q2: How can I effectively purify the crude product after extraction and solvent removal?

A2: The two most common and effective methods for purifying solid organic compounds like this are flash column chromatography and recrystallization.

Method 1: Flash Column Chromatography This is the preferred method for separating the target compound from byproducts with different polarities.[7]

Step-by-Step Protocol:

  • Determine Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of ~0.3. A good starting point is a mixture of Hexanes and Ethyl Acetate.

  • Prepare the Column: Pack a glass column with silica gel.

  • Load the Sample: Dissolve your crude product in a minimal amount of DCM or the eluent mixture and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elute and Collect: Run the chosen eluent system through the column, collecting fractions.

  • Analyze Fractions: Use TLC to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography:

  • Peak Tailing: Pyridine compounds can interact with acidic silanol groups on the silica gel, causing peaks to tail.[8] To mitigate this, add a small amount (~0.5-1%) of a competing base like triethylamine (TEA) to your eluent system.[8]

  • Poor Separation: If separation is difficult, try a different solvent system (e.g., DCM/Methanol) or switch to a different stationary phase like alumina.[8]

Method 2: Recrystallization Recrystallization is an excellent technique for removing small amounts of impurities if a suitable solvent can be found.[9] The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it has high solubility, and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in solution.[10]

Solvent Selection Workflow:

G start Select Potential Solvent(s) test_cold Add small amount of solvent at room temp start->test_cold dissolves_cold Does it dissolve? test_cold->dissolves_cold test_hot Heat the mixture to boiling dissolves_cold->test_hot No bad_solvent1 Unsuitable: Too soluble dissolves_cold->bad_solvent1 Yes dissolves_hot Does it dissolve? test_hot->dissolves_hot cool Cool slowly to room temp, then in ice bath dissolves_hot->cool Yes bad_solvent2 Unsuitable: Insoluble dissolves_hot->bad_solvent2 No crystals Do crystals form? cool->crystals good_solvent Suitable Solvent Found crystals->good_solvent Yes bad_solvent3 Unsuitable: No crystallization crystals->bad_solvent3 No (Try scratching glass or adding seed crystal)

Caption: Logic for selecting a recrystallization solvent.

Suggested Solvents to Screen:

  • Hexane/Ethyl Acetate mixture

  • Ethanol

  • Isopropanol

  • Toluene

Q3: What are the stability and storage considerations for this compound?

A3: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if impure. The pyridine ring is generally stable.

  • Short-term: The solid product is typically stable at room temperature on the benchtop.

  • Long-term Storage: For long-term storage, it is best to keep the purified solid in a tightly sealed container at low temperature (e.g., 4 °C) under an inert atmosphere (Nitrogen or Argon) to prevent gradual oxidation.[11]

References

  • Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35. [Link]

  • Linde, M., & Kjellin, M. (2014). Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification. Journal of Chromatography B, 965, 1-8. [Link]

  • Carreño, M. C., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 24(15), 2785. [Link]

  • Google Patents (1966). Process for the production of pyridine aldehydes. US3274206A.
  • Google Patents (1964). Synthesis of pyridine aldehydes. US3160633A.
  • Jadhav, G. R., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry, 2(4), 133-148. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Volpi, G., et al. (2017). Natural aldehyde extraction and their use to synthesize new fluorescent imidazo[1,5-a]pyridine derivatives. Chemistry & Biology Interface, 7(4), 221-232. [Link]

  • Chen, Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. Molecules, 27(16), 5245. [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. [Link]

  • Reddit. (2023). Vilsmeier-Haack formilation help. r/OrganicChemistry. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. (2019). Procedure for Vilsmeier-Haack reaction work-up. Org. Synth. 2019, 96, 255-268. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Borge, L., et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 22(1), 47-51. [Link]

  • Google Patents (2015). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. CN104387601A.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • ResearchGate. Pyridine Aldehydes and Ketones. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Frolov, K. A., et al. (2021). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry of Heterocyclic Compounds, 57(9), 896-899. [Link]

  • Organic Syntheses. (2010). Procedure for extraction of a basic pyridine derivative. Org. Synth. 2010, 87, 189. [Link]

  • Oakwood Chemical. This compound product page. [Link]

Sources

Technical Support Center: Pyridine Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine carbaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile compounds in their work. Pyridine carbaldehydes are invaluable synthetic intermediates, but their inherent reactivity can lead to stability challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these issues, ensuring the integrity of your experiments and the quality of your results.

Understanding the Instability of Pyridine Carbaldehydes

Pyridine carbaldehydes, also known as formylpyridines, are aromatic aldehydes where a formyl group is attached to a pyridine ring. The position of the aldehyde group (2, 3, or 4) significantly influences the compound's electronic properties and reactivity. The primary stability concerns stem from the aldehyde functional group's susceptibility to oxidation and the unique reactivity conferred by the electron-deficient pyridine ring. Older samples of pyridine carbaldehydes often appear as yellow to brown liquids or solids, a visual indicator of impurity formation.[1][2]

The main degradation pathways include:

  • Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid (picolinic, nicotinic, or isonicotinic acid). This process can be initiated by atmospheric oxygen (autoxidation) and is accelerated by light and heat.[3][4]

  • Disproportionation (Cannizzaro Reaction): As aldehydes lacking α-hydrogens, pyridine carbaldehydes can undergo a base-induced disproportionation reaction to yield an equimolar mixture of the corresponding alcohol and carboxylic acid.[5][6][7] This is a critical consideration in reactions performed under basic conditions.

  • Polymerization/Autocondensation: Like many aldehydes, these compounds can undergo self-condensation or polymerization over time, contributing to the formation of insoluble residues.[8]

Below is a diagram illustrating the primary degradation pathways for pyridine carbaldehydes.

G PC Pyridine Carbaldehyde (NC₅H₄CHO) Ox Oxidation (e.g., O₂, light, heat) PC->Ox [O] Cann Cannizzaro Reaction (strong base) PC->Cann OH⁻ Poly Polymerization/ Autocondensation PC->Poly PCA Pyridine Carboxylic Acid (NC₅H₄COOH) Ox->PCA Cann->PCA Alc Pyridylmethanol (NC₅H₄CH₂OH) Cann->Alc Polymer Polymeric Byproducts Poly->Polymer

Caption: Primary degradation pathways of pyridine carbaldehydes.

Frequently Asked Questions (FAQs)

Q1: My bottle of pyridine-2-carbaldehyde, which was initially a colorless liquid, is now dark yellow/brown. What happened and can I still use it?

A: The discoloration is a common sign of degradation.[1] The primary cause is autoxidation of the aldehyde to pyridine-2-carboxylic acid, along with the formation of other colored polymeric byproducts. The presence of these impurities can significantly impact your reaction, leading to lower yields, unexpected side products, and difficulties in purification.

Can you still use it? It is strongly recommended to purify the aldehyde before use. For sensitive applications, such as in catalysis or multi-step synthesis, using a discolored sample without purification is likely to compromise your results. Our troubleshooting guide below provides a detailed protocol for purification.

Q2: What are the ideal storage conditions for pyridine carbaldehyde derivatives?

A: Proper storage is crucial to maximize the shelf-life of these reagents. Based on information from multiple suppliers, the following conditions are recommended:[9][10][11][12][13]

ParameterRecommendationRationale
Temperature 2–8 °CSlows down the rates of oxidation and polymerization reactions.[9][10][11]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[9][11]
Container Tightly sealed, amber glass bottleProtects from air and moisture, and amber glass prevents light-induced degradation.[9][10][11][12]
Location Well-ventilated, away from heat and ignition sourcesThese compounds are flammable and vapors can be harmful.[10][11][12][13]

Q3: I am running a reaction with pyridine-4-carbaldehyde under basic conditions (e.g., using NaH or KOH) and my yields are consistently low. What could be the problem?

A: Pyridine carbaldehydes lack α-hydrogens and are therefore susceptible to the Cannizzaro reaction in the presence of a strong base.[5][6] In this reaction, two molecules of the aldehyde disproportionate to form one molecule of 4-pyridylmethanol and one molecule of potassium 4-pyridinecarboxylate.[6] This side reaction consumes your starting material, leading to reduced yields of the desired product.

Troubleshooting Steps:

  • Re-evaluate your base: If possible, use a non-nucleophilic, sterically hindered base, or consider if a weaker base could be effective.

  • Control the temperature: Running the reaction at lower temperatures can help to minimize the rate of the Cannizzaro reaction.

  • Order of addition: Add the pyridine carbaldehyde slowly to the reaction mixture containing the base and other reactants. This keeps the instantaneous concentration of the aldehyde low, reducing the likelihood of self-disproportionation.

Q4: I have observed the formation of a white precipitate in my aged bottle of pyridine-3-carbaldehyde. What is this?

A: The white precipitate is most likely the corresponding carboxylic acid (nicotinic acid), which is a solid at room temperature. This is a clear indication that significant oxidation has occurred. It is also possible that some polymeric materials have formed. The material should be purified before use.

Troubleshooting Guides

Guide 1: Assessment and Purification of a Suspect Pyridine Carbaldehyde

If you suspect your pyridine carbaldehyde has degraded, this guide provides a workflow to assess its purity and a reliable method for purification.

G cluster_0 Purity Assessment cluster_1 Decision & Action cluster_2 Purification A Visual Inspection (Discoloration/Precipitate?) B TLC Analysis A->B If suspect C Check for Carboxylic Acid B->C Confirm impurity identity D Is Purity >95%? C->D E Proceed with Experiment (Use with caution) D->E Yes F Purify Before Use D->F No G Vacuum Distillation F->G H Store Purified Aldehyde (Under Inert Gas, 2-8°C) G->H

Caption: Workflow for assessing and purifying pyridine carbaldehydes.

Experimental Protocol: Purification by Vacuum Distillation

This is the most effective method for removing non-volatile impurities like carboxylic acids and polymers.

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9][10]

Materials:

  • Degraded pyridine carbaldehyde

  • Round-bottom flask

  • Short-path distillation head with vacuum adapter

  • Receiving flask

  • Heating mantle with stirrer

  • Cold trap (optional but recommended)

  • Vacuum pump

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the impure pyridine carbaldehyde and a few boiling chips or a stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. The aldehyde may bubble as dissolved gases are removed.

  • Heating: Once a stable vacuum is achieved, begin gently heating the flask while stirring.

  • Collect Fractions: Collect the purified pyridine carbaldehyde in the receiving flask at its known boiling point at the given pressure. For example, 3-pyridinecarboxaldehyde boils at 95–97 °C at 15 mmHg.[14] The non-volatile impurities (carboxylic acid, polymers) will remain in the distillation flask.

  • Storage: Once the distillation is complete, release the vacuum by introducing an inert gas like argon or nitrogen. Immediately transfer the purified, colorless aldehyde to a clean, dry amber bottle, flush with inert gas, seal tightly, and store at 2–8 °C.[9][11]

Guide 2: Analytical Methods for Purity Assessment

A simple Thin-Layer Chromatography (TLC) analysis can quickly reveal the presence of impurities.

Protocol: TLC Analysis

  • Prepare TLC Plate: Use a silica gel TLC plate.

  • Spotting: Dissolve a small amount of your pyridine carbaldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this solution onto the TLC plate alongside a reference standard if available.

  • Elution: Develop the plate in a TLC chamber with an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Visualization: Visualize the plate under a UV lamp (254 nm). The pyridine ring is UV active.

  • Interpretation:

    • Pure Aldehyde: A single, well-defined spot.

    • Oxidized Aldehyde: You will see a second spot, typically at a lower Rf value (more polar), corresponding to the pyridine carboxylic acid.

    • Other Impurities: Additional spots may indicate the presence of polymers or other byproducts.

For a more quantitative assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method for separating the aldehyde from its potential degradation products.[15][16]

References

  • 3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Safety Data Sheet. Loba Chemie. [Link]

  • 3-Pyridinecarboxaldehyde - Material Safety Data Sheet. HPC Standards. [Link]

  • Aromatic Aldehyde Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. National Institutes of Health. [Link]

  • Stabilization of aldehydes - Google Patents.
  • Pyridine-2-carbaldehyde - Wikipedia. Wikipedia. [Link]

  • KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. TSI Journals. [Link]

  • Degradation of pyridines in the environment. Semantic Scholar. [Link]

  • Stabilization of Aldehydes as Propylene Glycol Acetals. PubMed. [Link]

  • degradation of pyridine derivatives by soil microorganisms (micrococcus, nocardia). CABI Digital Library. [Link]

  • Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Quora. [Link]

  • Why are aromatic aldehyde & Ketone less reactive than aliphatic ald & keto? YouTube. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]

  • Impact of pyridine-2-carboxaldehyde-derived aroylhydrazones on the copper-catalyzed oxidation of the M112A PrP103-112 mutant fragment. PubMed. [Link]

  • Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. [Link]

  • Pyridine-3-carbaldehyde - Wikipedia. Wikipedia. [Link]

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  • 4-pyridine carboxaldehyde, 872-85-5. The Good Scents Company. [Link]

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  • Cannizzaro reaction - Wikipedia. Wikipedia. [Link]

  • Production of pyridinecarboxy aldehydes, nicotinic and isonicotinic and picolinic acids by TiO2-sacrificial photocatalysis at ambient conditions and in aqueous solution through artificial solar radiation. ResearchGate. [Link]

  • Process For The Preparation Of Pyridine Carboxaldehydes And Intermediates Thereof.
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  • Effect of substituent in pyridine-2-carbaldehydes on their heterocyclization to 1,2,4-triazines and 1,2,4-triazine 4-oxides. ResearchGate. [Link]

  • 3-Pyridinebutanenitrile, γ-oxo. Organic Syntheses. [Link]

  • Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. HKDC. [Link]

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  • Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Wiley Online Library. [Link]

  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. National Institutes of Health. [Link]

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  • Pyridine-2-carbaldehyde thiosemicarbazone. National Institutes of Health. [Link]

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Technical Support Center: Purification of 4-Chloro-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling and purifying 4-Chloro-2-methoxypyridine-3-carbaldehyde (CAS 1008451-58-8).[1][2] As a critical intermediate in pharmaceutical synthesis, its purity is paramount for the success of subsequent reactions and the integrity of final active pharmaceutical ingredients. This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the lab. We will move from high-level frequently asked questions to in-depth, scenario-based troubleshooting, explaining the chemical principles behind each recommendation.

Section 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting

This section addresses initial queries and common sticking points during the purification process.

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities typically arise from the synthetic route used. For substituted pyridines, especially those synthesized via Vilsmeier-Haack or related formylation reactions, the impurity profile can be predictable.[3][4] Understanding the source is the first step in selecting a purification strategy.

Impurity Type Potential Source/Identity Typical Physicochemical Properties
Unreacted Starting Materials Precursors to the pyridine ring or the formylation step.Polarity will vary, but often less polar than the aldehyde product.
Reagent-Related By-products Decomposition products from Vilsmeier reagent (POCl₃/DMF), residual DMF.[3][5][6]Often highly polar and water-soluble.
Isomeric Impurities Formation of other chloro-methoxypyridine carbaldehyde isomers (e.g., formylation at a different position).[3]Very similar polarity to the desired product, making separation difficult.
Side-Reaction Products Over-formylation, hydrolysis of the chloro-group, or products from pyridine ring opening.Can have a wide range of polarities.

Q2: My crude product is an intractable brown oil after solvent removal. What is the best first step?

A2: An oily residue suggests the presence of significant impurities preventing crystallization. Do not immediately resort to chromatography. A simple liquid-liquid extraction is often the most effective initial step. An acid-base workup can remove many common impurities. Because the pyridine nitrogen is basic, it can be protonated with a dilute acid, separating it from neutral organic impurities.[7][8] See Protocol B for a detailed methodology.

Q3: I've isolated a solid, but TLC and NMR show multiple components. Should I recrystallize or use chromatography?

A3: The choice depends on the nature of the impurities.

  • If the impurities have significantly different polarities (i.e., they are well-separated from your product spot on a TLC plate), column chromatography is the preferred method for a definitive separation.[9]

  • If the impurities are present in small amounts and you have a solid , recrystallization is a highly efficient and scalable method to achieve high purity.[3][10][11] It requires some initial solvent screening but can be faster than chromatography for larger batches.

Q4: How can I definitively assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR Spectroscopy: Provides structural confirmation and reveals the presence of proton-bearing impurities. Integration of signals can give a quantitative estimate of purity against a known standard.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight[2][12] and provides a highly sensitive measure of purity by area percentage of the main peak.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[10]

Section 2: In-Depth Troubleshooting and Experimental Guides

This section provides structured solutions to specific purification challenges, complete with step-by-step protocols.

Logical Purification Workflow

The general approach to purifying the crude product should follow a logical sequence to maximize efficiency and yield.

G crude Crude Product (Oil or Impure Solid) workup Protocol B: Acid-Base Extractive Workup crude->workup decision Is the product a solid >85% pure? workup->decision recrystallize Protocol C: Recrystallization decision->recrystallize Yes chromatography Protocol A: Column Chromatography decision->chromatography No pure Pure Product (>98%) recrystallize->pure chromatography->pure

Caption: General purification workflow for this compound.

Scenario 1: Crude product is contaminated with non-polar or similarly polar impurities.

Issue: Your TLC analysis (e.g., in 30% Ethyl Acetate/Hexanes) shows multiple spots, and an initial acid-base wash has failed to remove them. This is characteristic of isomeric or unreacted starting-material impurities.

Solution: Silica gel column chromatography is the most robust method to resolve this issue.[3][13] The principle relies on the differential adsorption of compounds to the polar silica stationary phase. More polar compounds interact more strongly and elute later.

  • Prepare the Column:

    • Select a glass column appropriate for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Securely plug the bottom of the column with glass wool and add a thin layer of sand.[9]

    • Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).

    • Pour the slurry into the column and gently tap the sides to pack the gel evenly, avoiding air bubbles. Allow the silica to settle, adding more eluent as needed. Drain the eluent until it is level with the top of the silica bed.[9]

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials ("dry loading"), dissolve the product in a solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.

    • Add a protective layer of sand on top of your sample.

  • Elute and Collect:

    • Begin adding the eluent to the top of the column, taking care not to disturb the sand layer.

    • Apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate.

    • Start with a low polarity mobile phase and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.

    • Collect fractions in test tubes and monitor their contents by TLC. Combine the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Industry standard for its high resolving power for moderately polar compounds.
Mobile Phase (Eluent) Gradient of Ethyl Acetate (EtOAc) in HexanesStart with low polarity (e.g., 5% EtOAc) to elute non-polar impurities, then slowly increase the gradient (to 10%, 20%, 30% EtOAc) to elute the product. This provides the best separation.
TLC Visualization UV lamp (254 nm)The aromatic pyridine ring will be UV active, appearing as a dark spot on a fluorescent TLC plate.
Scenario 2: Crude product is contaminated with highly polar or ionic impurities.

Issue: Your crude product contains residual DMF, salts from the workup (e.g., pyridinium hydrochloride), or by-products from the Vilsmeier reagent. These are common issues in syntheses involving substituted pyridines.[3][7]

Solution: An acid-base extractive workup leverages the basicity of the pyridine nitrogen to separate it from neutral and acidic impurities.

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash Wash with dilute HCl (aq) start->wash layers Organic Layer (Upper) Aqueous Layer (Lower) wash->layers organic_impurities Contains: - Neutral organic impurities - Unreacted non-basic starting materials layers:f0->organic_impurities aqueous_product Contains: - Protonated Product (Salt) - Polar/Ionic Impurities layers:f1->aqueous_product basify basify aqueous_product->basify extract Extract with fresh Organic Solvent basify->extract final_org Organic Layer (Contains Pure Product) extract->final_org

Caption: Logic of acid-base extraction for purifying pyridine derivatives.

  • Dissolution: Dissolve the crude reaction mixture or residue in an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with cold, dilute hydrochloric acid (e.g., 1 M HCl).[8] Wash two to three times. The basic pyridine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate Layers: Combine all the acidic aqueous layers. The initial organic layer can be discarded (after checking by TLC to ensure no product remains).

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., saturated sodium bicarbonate solution or 2 M NaOH) with stirring until the pH is basic (pH 8-9). This deprotonates the pyridinium salt, regenerating the neutral product, which may precipitate or form an oil.

  • Re-extraction: Extract the product from the basified aqueous layer with fresh organic solvent (EtOAc or DCM), performing three separate extractions.

  • Drying and Concentration: Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Scenario 3: Product is a solid, but requires a final polishing step to achieve >98% purity.

Issue: You have isolated the product as a solid, but it contains minor impurities with similar polarity, making chromatography inefficient.

Solution: Recrystallization is the ideal technique for removing small amounts of impurities from a solid crystalline matrix. The principle is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[11]

  • Solvent Screening:

    • Place a small amount of your impure solid (20-30 mg) into several test tubes.

    • Add a few drops of a different test solvent to each tube at room temperature. A good solvent will not dissolve the compound readily at this stage.

    • Heat the tubes that did not show good solubility. A suitable solvent will dissolve the compound completely upon heating.[10]

    • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a good recrystallization solvent.

Solvent/System Polarity Comments
Ethanol (EtOH) Polar ProticA good starting point for many moderately polar organic compounds.[14]
Isopropanol (IPA) Polar ProticSimilar to ethanol, sometimes offers better crystal formation.
Hexanes / Ethyl Acetate Non-polar / Polar AproticA common mixed-solvent system. Dissolve in minimal hot EtOAc, then add hot hexanes until cloudy.
Toluene Non-polarCan be effective for aromatic compounds.
Water Highly PolarUnlikely to be a good single solvent given the organic nature of the compound, but could be used as an anti-solvent.[14]
  • Main Recrystallization Procedure:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[10]

    • If using a mixed-solvent system, dissolve the solid in a minimal amount of the "good" solvent (in which it is highly soluble) and add the "poor" solvent (anti-solvent) dropwise until the solution becomes persistently cloudy. Add a few more drops of the good solvent to clarify.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of ice-cold solvent, and dry them under vacuum.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Pyridines.
  • Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • Google Patents. (2012). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • BuyersGuideChem. (n.d.). 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde | 1008451-58-8.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ACS Publications. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters.
  • YouTube. (2020). Recrystallization.
  • Benchchem. (n.d.). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • TCI America. (n.d.). This compound, min 98%, 1 gram.
  • Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • PubChem. (n.d.). 6-Chloro-2-methoxypyridine-3-carbaldehyde.
  • YouTube. (2023). Performing Column Chromatography.
  • ChemBlink. (n.d.). 1008451-58-8 (this compound).
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde.

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Halopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, pyridine scaffolds are indispensable building blocks for a vast array of pharmaceuticals and functional materials. The functionalization of these heterocycles, often achieved through palladium-catalyzed cross-coupling reactions, is a cornerstone of contemporary drug development. Among the various starting materials, 4-halopyridines offer a versatile entry point for introducing molecular complexity. The choice of the halogen atom (Fluorine, Chlorine, Bromine, or Iodine) at the 4-position, however, is not trivial and has profound implications for reaction efficiency, catalyst selection, and overall synthetic strategy.

This in-depth technical guide provides a comparative analysis of the reactivity of 4-fluoro, 4-chloro, 4-bromo, and 4-iodopyridine in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By synthesizing mechanistic principles with experimental data, this guide aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Decisive Role of the Carbon-Halogen Bond: A Mechanistic Overview

The reactivity of 4-halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, which dictates the ease of the oxidative addition step—often the rate-determining step in the catalytic cycle.[1][2]

In this crucial step, the palladium(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate. A weaker C-X bond leads to a lower activation energy for this process, resulting in a faster reaction. Consequently, 4-iodopyridine, with the weakest C-I bond, is the most reactive of the series, often undergoing coupling at lower temperatures and with shorter reaction times. Conversely, the very strong C-F bond makes 4-fluoropyridine the most challenging substrate, generally considered unreactive in many standard cross-coupling reactions.[1]

The position of the halogen on the electron-deficient pyridine ring also significantly influences reactivity. The 4-position is highly activated towards oxidative addition due to the electron-withdrawing nature of the ring nitrogen.[1]

Below is a diagram illustrating the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the critical oxidative addition step.

Suzuki-Miyaura Catalytic Cycle General Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)Ln-X oxidative_addition->pdiix Ar-X transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)Ln-R transmetalation->pdiir R-B(OR)2 (Base) reductive_elimination Reductive Elimination pdiir->reductive_elimination product Ar-R reductive_elimination->pd0 reductive_elimination->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between a halide and an organoboron compound. The following table summarizes the comparative reactivity of 4-halopyridines in this transformation.

4-HalopyridineRelative ReactivityTypical Catalyst SystemTypical ConditionsYieldReference
4-Iodopyridine Very HighPd(PPh₃)₄, PdCl₂(dppf)Room Temp to 80 °C, short reaction timesExcellent[3]
4-Bromopyridine HighPd(OAc)₂, Pd(PPh₃)₄ with phosphine ligands80-120 °CGood to Excellent[2]
4-Chloropyridine ModeratePd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., SPhos, XPhos)High temperatures (100-150 °C), longer reaction timesModerate to Good[2]
4-Fluoropyridine Very Low/InertSpecialized catalysts, often unreactiveHarsh conditions, often no reactionPoor to No Yield[1]

As the data indicates, a clear trend in reactivity is observed. While 4-iodopyridine can often be coupled under mild conditions with standard catalysts, 4-chloropyridine necessitates more advanced catalytic systems, such as those employing bulky biarylphosphine ligands, to achieve reasonable yields.[2] 4-Fluoropyridines are generally not suitable substrates for standard Suzuki-Miyaura couplings.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity trend of 4-halopyridines in this reaction mirrors that of the Suzuki-Miyaura coupling.

4-HalopyridineRelative ReactivityTypical Catalyst SystemTypical ConditionsYieldReference
4-Iodopyridine Very HighPd₂(dba)₃ with ligands like Xantphos or BINAP60-100 °CExcellent[4]
4-Bromopyridine HighPd(OAc)₂ or Pd₂(dba)₃ with various phosphine ligands80-110 °CGood to Excellent[5]
4-Chloropyridine ModeratePd precatalysts with sterically hindered, electron-rich ligands (e.g., BrettPhos, RuPhos)100-130 °C, strong bases (e.g., NaOtBu, LHMDS)Moderate to Good[6]
4-Fluoropyridine Very Low/InertGenerally unreactiveHarsh conditions, often no reactionPoor to No Yield[7]

The choice of ligand is particularly crucial for the successful amination of less reactive 4-chloropyridines, where electron-rich and sterically demanding ligands are required to facilitate both the oxidative addition and the reductive elimination steps.[5][6]

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne. This reaction typically employs both a palladium catalyst and a copper(I) co-catalyst.

4-HalopyridineRelative ReactivityTypical Catalyst SystemTypical ConditionsYieldReference
4-Iodopyridine Very HighPd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuIRoom Temp to 60 °CExcellent[8]
4-Bromopyridine HighPd(PPh₃)₄/CuI, Pd(OAc)₂/ligand/CuI50-100 °CGood to Excellent[9]
4-Chloropyridine LowRequires specialized, highly active catalyst systemsHigh temperatures, often low yieldsPoor to Moderate[8]
4-Fluoropyridine Very Low/InertGenerally unreactiveHarsh conditions, often no reactionPoor to No Yield[9]

The reactivity of aryl chlorides in Sonogashira couplings is notably lower than in Suzuki and Buchwald-Hartwig reactions, making 4-chloropyridine a particularly challenging substrate for this transformation.[8]

Reactivity Trend I 4-Iodopyridine Br 4-Bromopyridine I->Br Decreasing Reactivity Cl 4-Chloropyridine Br->Cl Decreasing Reactivity F 4-Fluoropyridine Cl->F Decreasing Reactivity

Caption: General reactivity trend of 4-halopyridines in cross-coupling reactions.

Experimental Protocols: Suzuki-Miyaura Coupling of 4-Halopyridines

The following are representative, detailed protocols for the Suzuki-Miyaura coupling of phenylboronic acid with each of the four 4-halopyridines, illustrating the necessary adjustments in reaction conditions.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodopyridine

Objective: To synthesize 4-phenylpyridine from 4-iodopyridine and phenylboronic acid.

Materials:

  • 4-Iodopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 4-iodopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromopyridine

Objective: To synthesize 4-phenylpyridine from 4-bromopyridine and phenylboronic acid.

Materials:

  • 4-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromopyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add the degassed toluene and water via syringe.

  • Stir the reaction mixture at 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Protocol 3: Suzuki-Miyaura Coupling of 4-Chloropyridine

Objective: To synthesize 4-phenylpyridine from 4-chloropyridine and phenylboronic acid.

Materials:

  • 4-Chloropyridine hydrochloride (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G2 (0.03 mmol, 3 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried microwave vial, add 4-chloropyridine hydrochloride, phenylboronic acid, XPhos Pd G2, and K₃PO₄.

  • Seal the vial with a cap, and evacuate and backfill with argon.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture in a microwave reactor at 130 °C for 30-60 minutes, monitoring the progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Protocol 4: Attempted Suzuki-Miyaura Coupling of 4-Fluoropyridine

Objective: To attempt the synthesis of 4-phenylpyridine from 4-fluoropyridine and phenylboronic acid.

Materials:

  • 4-Fluoropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G2 (0.05 mmol, 5 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • Combine the reagents as described in Protocol 3.

  • Heat the reaction mixture at 150 °C for 24 hours.

  • Monitor the reaction by LC-MS. Typically, little to no product formation is observed, with the starting material remaining largely unconsumed.

Conclusion

The choice of halogen in a 4-halopyridine substrate is a critical parameter that dictates the required reaction conditions and the feasibility of a cross-coupling reaction. The reactivity trend of I > Br > Cl >> F is a direct consequence of the C-X bond dissociation energy, which governs the rate-determining oxidative addition step. While 4-iodo- and 4-bromopyridines are generally reliable substrates for a wide range of cross-coupling reactions, the more economical and readily available 4-chloropyridines require more sophisticated and robust catalytic systems to achieve high yields. 4-Fluoropyridines, due to the strength of the C-F bond, are typically unreactive under standard cross-coupling conditions and necessitate alternative synthetic strategies. By understanding these fundamental principles of reactivity, researchers can better design and optimize their synthetic routes to access novel and complex pyridine-containing molecules.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41, 4176-4211. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010 . [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Yin, J.; Buchwald, S. L. A Catalytic System for the N-Arylation of Primary Amines. J. Am. Chem. Soc.2000 , 122, 12051-12052. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

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Navigating the Bioactive Landscape of 4-Chloro-2-methoxypyridine-3-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a multitude of substitutions, leading to a diverse range of biological activities. This guide delves into the burgeoning field of 4-Chloro-2-methoxypyridine-3-carbaldehyde derivatives, offering a comparative analysis of their biological activities, supported by experimental data and detailed protocols. As a senior application scientist, my aim is to provide not just a list of findings, but a logical framework for understanding the structure-activity relationships that govern the efficacy of these promising compounds.

The Core Moiety: this compound

The parent compound, this compound, serves as a versatile starting material for the synthesis of a wide array of derivatives. The presence of a reactive aldehyde group at the 3-position, a chloro substituent at the 4-position, and a methoxy group at the 2-position imparts unique electronic and steric properties, making it an attractive building block for combinatorial chemistry and targeted drug design. The strategic placement of these functional groups allows for the facile synthesis of various derivatives, including Schiff bases, hydrazones, and thiosemicarbazones, each with its own potential for biological activity.

Comparative Biological Activities of Key Derivatives

While specific research on the biological activities of derivatives of this compound is still an emerging field, we can draw valuable insights from studies on structurally related pyridine-3-carbaldehyde derivatives. These studies consistently highlight the potential of Schiff base, hydrazone, and thiosemicarbazone modifications to unlock significant therapeutic properties.

Schiff Base Derivatives: Unveiling Antimicrobial Potential

Schiff bases, formed by the condensation of the aldehyde group with primary amines, are a well-established class of compounds with broad-spectrum antimicrobial activity. The imine or azomethine group (-C=N-) is a key pharmacophore responsible for their biological action.

Comparative Data:

While direct comparative data for this compound Schiff bases is limited, a study on Schiff bases derived from other benzaldehyde derivatives provides a useful benchmark for their potential antimicrobial efficacy.[1][2]

Compound ClassTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
Benzaldehyde Schiff Bases (PC1)Escherichia coli62.5125[1]
Benzaldehyde Schiff Bases (PC4)Escherichia coli62.5250[1]
Anisaldehyde Schiff Bases (PC2)Escherichia coli250500[1]
4-Nitrobenzaldehyde Schiff Bases (PC3)Escherichia coli250-[1]
Benzaldehyde Schiff Bases (PC1)Staphylococcus aureus62.5125[1]
Anisaldehyde Schiff Bases (PC2)Staphylococcus aureus62.5125[1]
4-Nitrobenzaldehyde Schiff Bases (PC3)Staphylococcus aureus62.5250[1]
Benzaldehyde Schiff Bases (PC1)Candida albicans250>500[1]
Anisaldehyde Schiff Bases (PC2/PC3)Candida albicans62.5>500[1]
Cinnamaldehyde Schiff Bases (PC4)Candida albicans125>500[1]

Experimental Protocol: Synthesis of Schiff Base Derivatives

This protocol outlines a general method for the synthesis of Schiff base derivatives from an aromatic aldehyde.

Materials:

  • Aromatic aldehyde (e.g., this compound)

  • Primary amine (e.g., para-aminophenol)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve equimolar amounts of the aromatic aldehyde and the primary amine in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]

Logical Relationship: Synthesis of Schiff Bases

G Aldehyde This compound Reaction Condensation Reaction (Reflux) Aldehyde->Reaction Amine Primary Amine Amine->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Product Schiff Base Derivative Reaction->Product Purification Filtration & Recrystallization Product->Purification

Caption: General workflow for the synthesis of Schiff base derivatives.

Hydrazone Derivatives: A Gateway to Anti-inflammatory and Anticancer Activities

Hydrazones, synthesized from the reaction of aldehydes with hydrazines, are another critical class of derivatives with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] The -C=N-NH- moiety is a key structural feature contributing to their pharmacological effects.

Comparative Data:

Studies on various hydrazone derivatives have demonstrated significant anti-inflammatory activity. For instance, certain N-(substituted benzylidene)-2-(N-(4H-1,2,4-triazole-4-yl) benzamido)acetohydrazide derivatives have shown potent inhibition of carrageenan-induced paw edema in rats.[3]

CompoundSubstituent% Inhibition of EdemaReference
3f4-chloro66.7[3]
3g4-dimethylamino61.7[3]
3j4-nitro63.2[3]
Indomethacin (Standard)-64.2[3]

Experimental Protocol: Synthesis of Hydrazone Derivatives

This is a general protocol for the synthesis of hydrazone derivatives.

Materials:

  • This compound

  • Substituted hydrazide (e.g., isonicotinic acid hydrazide)

  • Ethanol or Methanol

  • Catalytic amount of acid (e.g., acetic acid)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the substituted hydrazide in ethanol in a round-bottom flask.

  • Add an equimolar amount of this compound to the solution.

  • Add a few drops of a catalytic acid.

  • Reflux the mixture for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and collect the precipitated hydrazone by filtration.

  • Wash the product with cold ethanol and recrystallize from a suitable solvent.[5]

Signaling Pathway: Potential Anti-inflammatory Mechanism of Hydrazones

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Pro-inflammatory Mediators LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS TNFa TNF-α MAPK->TNFa IL6 IL-6 MAPK->IL6 Hydrazone Hydrazone Derivative Hydrazone->NFkB Inhibition Hydrazone->MAPK Inhibition

Caption: Potential anti-inflammatory mechanism of hydrazone derivatives.

Thiosemicarbazone Derivatives: Promising Anticancer Agents

Thiosemicarbazones, formed by the reaction of an aldehyde with thiosemicarbazide, have garnered significant attention for their potent anticancer activities. The ability of the thiosemicarbazone moiety to chelate metal ions is believed to be crucial for their biological effects.

Comparative Data:

A study on pyridine-3-carbaldehyde thiosemicarbazone derivatives revealed significant in vitro antitumor activity against various human tumor cell lines.[6]

CompoundCell LineIC50 (µM)Reference
1 (6-(1-trifluoroethoxy)pyridine-3-carbaldehyde thiosemicarbazone)H460 (lung)3.36[6]
HuTu80 (duodenum)21.35[6]
DU145 (prostate)10.45[6]
MCF-7 (breast)12.89[6]
M-14 (melanoma)5.37[6]
HT-29 (colon)11.23[6]
3 (5-chloro-pyridine-3-carbaldehyde thiosemicarbazone)H460 (lung)>582.26[6]
5-FU (Standard) M-14 (melanoma)9.78[6]

Experimental Protocol: Synthesis of Thiosemicarbazone Derivatives

This protocol describes a general method for synthesizing thiosemicarbazone derivatives.[7]

Materials:

  • This compound

  • Thiosemicarbazide

  • Methanol or Ethanol

  • Catalytic amount of a suitable acid (e.g., acetic acid)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve thiosemicarbazide in methanol in a round-bottom flask.

  • Add a solution of this compound in methanol dropwise to the thiosemicarbazide solution.

  • Add a catalytic amount of acid and reflux the mixture for a few hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and collect the precipitated thiosemicarbazone by filtration.

  • Wash the product with cold methanol and purify by recrystallization.[6]

Experimental Workflow: Biological Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Assays cluster_2 Data Analysis & SAR Synthesis Synthesis of Derivatives Characterization Spectroscopic Analysis (NMR, IR, MS) Synthesis->Characterization Antimicrobial Antimicrobial Screening (MIC, MBC) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT, IC50) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) Characterization->Anti_inflammatory Data_Analysis Data Analysis & Comparison Antimicrobial->Data_Analysis Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: Workflow for synthesis and biological evaluation of derivatives.

Future Directions and Authoritative Grounding

The exploration of this compound derivatives is a promising avenue for the discovery of new therapeutic agents. Future research should focus on synthesizing a broader library of these derivatives and conducting comprehensive biological evaluations to establish clear structure-activity relationships. Molecular docking studies can further elucidate the binding interactions of these compounds with their biological targets, guiding the design of more potent and selective molecules.[8]

The protocols and data presented in this guide are grounded in established scientific literature, ensuring trustworthiness and providing a solid foundation for further research and development in this exciting area of medicinal chemistry.

References

  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry.
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  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. ResearchGate. [Link]

  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. PubMed Central. [Link]

  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. ResearchGate. [Link]

  • New Hydrazone Derivatives of Pyrazole-4-carboxaldehydes Exhibited Anti-inflammatory Properties. Bentham Science. [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. PubMed.
  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI. [Link]

  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. [Link]

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  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

  • Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. MDPI. [Link]

  • Synthesis, antiproliferative activity, and molecular docking studies of 4‐chlorothiocolchicine analogues. ResearchGate. [Link]

  • Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University. [Link]

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  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. PubMed Central. [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]

  • Comparative Study of Docking Tools for Evaluation of Potential Copper Metallodrugs and Their Interaction with TMPRSS2. MDPI. [Link]

  • Molecular Docking Studies of Novel Tetrasubstituted Thiophene Analogues against SARS-CoV-2 Inhibitors for COVID-19. SGVU Journal of Pharmaceutical Research & Education. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Substituted Pyridine Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Pyridine Carbaldehydes in Modern Chemistry

Substituted pyridine carbaldehydes are a cornerstone class of heterocyclic compounds, serving as versatile building blocks in fields ranging from medicinal chemistry and drug development to materials science.[1][2] Their inherent chemical functionality, featuring a nucleophilic pyridine nitrogen and an electrophilic aldehyde group, allows for a diverse range of chemical transformations and applications.[1] The precise location of the carbaldehyde group (at the 2, 3, or 4-position) and the nature of other substituents on the pyridine ring profoundly influence the molecule's electronic properties, reactivity, and ultimately, its utility.

A rigorous and unambiguous structural characterization is paramount for any researcher working with these molecules. This guide provides a comprehensive comparison of standard spectroscopic techniques used to analyze substituted pyridine carbaldehydes. Drawing from field-proven insights, we will explore not just how to acquire the data, but why specific spectral features manifest and how they can be interpreted to provide a detailed molecular portrait. This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of these essential analytical methods.

Core Spectroscopic Techniques: A Comparative Workflow

A multi-spectroscopic approach is essential for the complete and accurate characterization of substituted pyridine carbaldehydes. Each technique provides a unique piece of the structural puzzle. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the carbon-hydrogen framework and infer the electronic environment of each atom.

¹H NMR provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic environment (chemical shift).

  • Aldehydic Proton (CHO): This is one of the most characteristic signals. It appears far downfield, typically in the range of 9.8 - 10.4 ppm , due to the strong deshielding effect of the carbonyl group. For the parent isomers, this proton is observed around 10.09 ppm for 2-pyridine carbaldehyde, 10.15 ppm for the 3-isomer, and 10.11 ppm for the 4-isomer (in CDCl₃).[3][4][5]

  • Pyridine Ring Protons: These protons resonate in the aromatic region, generally between 7.0 and 9.1 ppm . Their exact chemical shifts are highly dependent on the position of the aldehyde group and the presence of other substituents.

    • The proton ortho to the ring nitrogen (e.g., H6 in 2- and 3-pyridine carbaldehyde, H2/H6 in the 4-isomer) is typically the most deshielded due to the nitrogen's inductive effect, often appearing above 8.5 ppm.[3][4][5]

    • Substituents dramatically influence these shifts. Electron-withdrawing groups (e.g., -NO₂, -Cl) will shift nearby protons further downfield, while electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) will shift them upfield.

¹³C NMR complements ¹H NMR by providing a direct look at the carbon backbone.

  • Carbonyl Carbon (C=O): This signal is highly characteristic and appears significantly downfield, typically in the 188 - 195 ppm range.

  • Pyridine Ring Carbons: These carbons resonate between approximately 120 and 155 ppm . The carbon atom attached to the nitrogen (e.g., C2 and C6) are generally found at the lower end of this range. Additivity rules can be used to predict the chemical shifts in substituted pyridine rings.[6] The position of substituents and their electronic nature strongly influence the chemical shifts of the ring carbons.[6]

CompoundAldehyde H (CHO)Ring ProtonsSolvent
2-Pyridine Carbaldehyde~10.097.54, 7.88, 7.96, 8.80CDCl₃
3-Pyridine Carbaldehyde~10.157.53, 8.20, 8.87, 9.11CDCl₃
4-Pyridine Carbaldehyde~10.117.72, 8.90CDCl₃

Data sourced from ChemicalBook spectral database.[3][4][5]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by measuring the vibrations of chemical bonds. For pyridine carbaldehydes, two regions are of primary diagnostic importance.

  • Carbonyl (C=O) Stretch: This is a strong, sharp absorption that is highly indicative of the aldehyde. In aromatic aldehydes, this stretch typically occurs in the range of 1685-1710 cm⁻¹ .[7][8] The conjugation of the carbonyl group with the aromatic pyridine ring lowers the vibrational frequency compared to saturated aldehydes (which appear around 1720-1740 cm⁻¹).[8][9][10]

    • Substituent Effects: The electronic nature of substituents on the pyridine ring will modulate this frequency. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups decrease it by enhancing resonance, which weakens the C=O double bond character.

  • Aldehydic C-H Stretch: This feature is another key diagnostic marker for an aldehyde. It typically appears as one or two moderate bands in the region of 2695-2830 cm⁻¹ .[8] Often, a distinct shoulder is visible around 2720 cm⁻¹, which is helpful in distinguishing aldehydes from other carbonyl-containing compounds.[8][9]

Vibrational ModeTypical Frequency Range (cm⁻¹)Key Insights
Aldehydic C-H Stretch2830-2695Often appears as a doublet or a shoulder on the main C-H stretch region. A key diagnostic for aldehydes.[8]
Carbonyl (C=O) Stretch1710-1685Frequency is lowered due to conjugation with the aromatic ring. Sensitive to electronic effects of other ring substituents.[7][8]
Pyridine Ring C=N/C=C Stretches~1610-1580Confirms the presence of the aromatic heterocyclic ring.[11]
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives exhibit characteristic absorptions that are sensitive to substitution and solvent effects.[12]

  • π → π* Transitions: Pyridine itself shows a strong absorption band around 254 nm.[13] In pyridine carbaldehydes, conjugation with the carbonyl group and other substituents can shift this absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift).

  • n → π* Transitions: A weaker absorption band corresponding to the n → π* transition of the carbonyl group is also expected.

  • Substituent and Solvent Effects: The position and intensity of these absorption bands are highly sensitive to the electronic properties of substituents on the pyridine ring and the polarity of the solvent.[12][14] Electron-donating groups generally cause a red shift, while electron-withdrawing groups can cause either a red or blue shift depending on their position and the nature of the electronic transition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.[15][16]

  • Molecular Ion (M⁺): The peak with the highest mass-to-charge ratio (m/z) typically corresponds to the molecular ion, providing the molecular weight of the compound. For aromatic systems like pyridine carbaldehydes, the molecular ion peak is usually quite strong due to the stability of the aromatic ring.[15]

  • Key Fragmentation Pathways:

    • Loss of H· (M-1): Cleavage of the aldehydic C-H bond is a common fragmentation, resulting in a strong peak at M-1.[17]

    • Loss of CHO· (M-29): Loss of the entire formyl radical is another characteristic fragmentation pathway for aldehydes, leading to a significant peak at M-29.[15][17]

    • Pyridine Ring Fragmentation: The stable pyridine ring itself can fragment, although this is typically less favorable than the loss of the aldehyde substituents. A common fragment from the pyridine ring itself is the pyridinium cation.

Experimental Protocols: A Practical Approach

The following protocols are designed to provide robust and reproducible data for the characterization of substituted pyridine carbaldehydes.

Protocol 1: NMR Sample Preparation and Acquisition
  • Rationale: The choice of solvent is critical to avoid signal overlap and ensure sample solubility. Deuterated chloroform (CDCl₃) is a good first choice for many neutral organic compounds. For more polar derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) may be necessary.

  • Procedure:

    • Accurately weigh 5-10 mg of the purified pyridine carbaldehyde derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters are typically sufficient.

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: FTIR Sample Preparation and Acquisition (ATR)
  • Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation for solid or liquid samples.

  • Procedure:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).

    • Record a background spectrum of the empty ATR unit. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Place a small amount (a few milligrams) of the solid sample onto the crystal, or a single drop if it is a liquid.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically perform the background subtraction.

Integrated Data Analysis Workflow

The true power of these techniques is realized when the data is integrated to build a cohesive structural assignment. The following workflow illustrates a logical approach to characterizing an unknown substituted pyridine carbaldehyde.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Acquire Mass Spectrum MW Determine Molecular Weight (M⁺) MS->MW Frag Analyze Fragmentation (M-1, M-29) MS->Frag Final_Structure Propose Final Structure MW->Final_Structure Provides Formula Frag->Final_Structure Confirms Aldehyde IR Acquire IR Spectrum CO_stretch Identify C=O Stretch (~1700 cm⁻¹) IR->CO_stretch CH_stretch Identify Aldehyde C-H (~2720 cm⁻¹) IR->CH_stretch CO_stretch->Final_Structure Confirms Aldehyde CH_stretch->Final_Structure Confirms Aldehyde NMR Acquire ¹H & ¹³C NMR H_NMR Analyze ¹H NMR (Shifts, Coupling) NMR->H_NMR C_NMR Analyze ¹³C NMR (Carbon Count) NMR->C_NMR H_NMR->Final_Structure Defines Connectivity C_NMR->Final_Structure Confirms Skeleton

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of substituted pyridine carbaldehydes is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. By understanding the characteristic signals in NMR, IR, and Mass Spectrometry, and appreciating how these signals are modulated by isomeric and substituent effects, researchers can confidently and accurately elucidate the structures of these vital chemical entities. This guide serves as a foundational resource, empowering scientists to move beyond simple data collection to a state of informed and insightful structural interpretation.

References

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  • ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones. Retrieved from [Link]

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  • Sci-Hub. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]

  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • JoVE. (n.d.). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses and characterization of novel pyridine-containing macrocyclic compounds as electron-transporting materials. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Retrieved from [Link]

  • NIH. (n.d.). Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

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  • PubMed. (2008). Synthesis, Characterization and Fluorescence Properties of Novel Pyridine Dicarboxylic Acid Derivatives and Corresponding Tb(III) Complexes. Retrieved from [Link]

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  • ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a.... Retrieved from [Link]

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  • RSIS International. (n.d.). Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. Retrieved from [Link]

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A Comparative Guide to Alternatives for 4-Chloro-2-methoxypyridine-3-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Chloro-2-methoxypyridine-3-carbaldehyde has emerged as a valuable scaffold, offering a unique combination of reactive functional groups. However, the pursuit of optimal synthetic routes, improved yields, and novel intellectual property necessitates a thorough understanding of its viable alternatives. This guide provides a comprehensive comparison of alternative reagents, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

Understanding the Synthetic Utility of this compound

This compound is a trifunctional building block featuring an aldehyde, a methoxy group, and a chloro substituent on a pyridine ring. This arrangement offers multiple avenues for synthetic elaboration:

  • The Aldehyde Group: Serves as a versatile handle for nucleophilic additions, reductive aminations, and condensation reactions, such as the Pictet-Spengler reaction, to construct fused heterocyclic systems.

  • The Chloro Group: Acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions and as a handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties.

  • The Methoxy Group and Pyridine Nitrogen: These features modulate the electronic properties of the ring, influencing the reactivity of the other functional groups. The electron-withdrawing nature of the pyridine nitrogen makes the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions[1].

Comparative Analysis of Alternative Reagents

The choice of an alternative reagent is dictated by the specific transformation being targeted. This section provides a comparative analysis of structurally and functionally related alternatives in key synthetic applications.

Alternatives in Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 4-position of the pyridine ring is a common site for cross-coupling reactions. However, its reactivity is generally lower than that of the corresponding bromo and iodo derivatives due to the stronger carbon-chlorine bond[2]. This often necessitates the use of more sophisticated and expensive catalyst systems[2].

Structurally Similar Alternatives:

  • 4-Bromo-2-methoxypyridine-3-carbaldehyde & 4-Iodo-2-methoxypyridine-3-carbaldehyde: These halogenated analogs offer significantly higher reactivity in Suzuki-Miyaura and Sonogashira couplings, often proceeding under milder conditions and with simpler palladium catalysts. The general reactivity trend for the leaving group in Suzuki couplings is I > Br >> Cl[3].

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

ReagentCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-Chloropyridine derivativePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 / 1885[2]
2-Bromopyridine derivativePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 / 1295[2]
5-Amino-2-chloropyridinePd(OAc)₂ / JohnPhosK₃PO₄Toluene100 / 1882[2]

Note: The data presented is for representative substituted pyridines to illustrate the general reactivity trends.

Functionally Equivalent Alternatives:

  • Pyridine Triflates and Tosylates: These sulfonates can be effective coupling partners in Suzuki and Sonogashira reactions and can be prepared from the corresponding hydroxypyridines.

Experimental Workflow: Suzuki-Miyaura Coupling

start Start reagents Combine Halopyridine Aldehyde, Arylboronic Acid, Palladium Catalyst, and Base in Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction e.g., Toluene/H₂O, 80-100 °C workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Alternatives in Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, particularly with a halogen at the 4-position, facilitates SNAr reactions.

Structurally Similar Alternatives:

  • 4-Fluoro-2-methoxypyridine-3-carbaldehyde: The carbon-fluorine bond is highly polarized, making the carbon atom more electrophilic and thus generally more reactive towards nucleophilic attack in SNAr reactions.

  • 2,4-Dichloropyridine-3-carbaldehyde: This commercially available reagent offers two sites for nucleophilic substitution, allowing for sequential and regioselective functionalization[4][5].

Functionally Equivalent Alternatives:

  • 4-Nitro-2-methoxypyridine-3-carbaldehyde: The strongly electron-withdrawing nitro group would significantly activate the ring towards nucleophilic attack, making it a highly reactive substrate.

Causality in SNAr Reactivity: The rate-determining step in SNAr is typically the initial nucleophilic attack to form a Meisenheimer complex. A more electronegative substituent at the substitution site (like fluorine) or a strongly electron-withdrawing group elsewhere on the ring (like a nitro group) stabilizes this intermediate, thereby increasing the reaction rate[5].

Alternatives in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related fused heterocyclic systems. The aldehyde functionality of this compound is the key reactive site in this transformation.

Structurally and Functionally Diverse Alternatives:

  • Other Substituted Pyridine-3-carbaldehydes: The electronic nature of the substituents on the pyridine ring can influence the electrophilicity of the aldehyde and the stability of the intermediate iminium ion, thereby affecting the reaction rate and yield. Aldehydes with electron-withdrawing groups are generally more reactive.

  • Unsubstituted Pyridine-3-carbaldehyde (Nicotinaldehyde): A simpler and often more readily available starting material[3].

  • Other Heterocyclic Aldehydes (e.g., Thiophene-3-carbaldehyde, Furan-3-carbaldehyde): These can be used to generate a wider variety of fused heterocyclic cores with different electronic and steric properties.

A study on the Pictet-Spengler reaction for the synthesis of tetrahydrofuro[3,2-c]pyridines found that aromatic aldehydes with electron-donating groups led to higher yields than those with electron-withdrawing groups[6][7][8][9]. This highlights the importance of the electronic nature of the aldehyde component in this reaction.

Experimental Workflow: Pictet-Spengler Reaction

start Start imine_formation Condensation of Amine and Aldehyde start->imine_formation e.g., Tryptamine + Aldehyde cyclization Acid-Catalyzed Cyclization imine_formation->cyclization e.g., TFA, heat product Fused Heterocycle cyclization->product

Figure 2: Simplified workflow of the Pictet-Spengler reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halopyridine Aldehyde
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyridine aldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling of a Halopyridine Aldehyde
  • To a dry Schlenk flask under an inert atmosphere, add the halopyridine aldehyde (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for the Pictet-Spengler Reaction
  • Dissolve the tryptamine derivative (1.0 equiv) in a suitable solvent (e.g., toluene or dichloromethane).

  • Add the pyridine aldehyde derivative (1.1 equiv) to the solution.

  • Add an acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid, 0.1-1.0 equiv).

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The selection of a building block in organic synthesis is a critical decision that influences the efficiency, cost, and novelty of a synthetic route. While this compound is a versatile reagent, a careful evaluation of its alternatives can unlock significant advantages. For cross-coupling reactions, the bromo and iodo analogs offer superior reactivity, potentially simplifying catalyst systems and improving yields. In SNAr reactions, fluoro or nitro-substituted analogs can provide enhanced reactivity. For Pictet-Spengler reactions, a broader exploration of substituted pyridine aldehydes and other heterocyclic aldehydes can lead to a diverse range of novel fused ring systems. By understanding the reactivity principles and considering the available alternatives, researchers can strategically design more effective and innovative synthetic pathways.

References

  • Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]

  • ResearchGate. (n.d.). | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

  • ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2- c ]pyridines via Pictet–Spengler reaction. [Link]

  • PubMed. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. [Link]

  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • PMC. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridines | Download Scientific Diagram. [Link]

  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • ACS Publications. (n.d.). Azoles as Suzuki Cross-Coupling Leaving Groups: Syntheses of 6-Arylpurine 2'-Deoxynucleosides and Nucleosides from 6-(Imidazol-1-yl)- and 6-(1,2,4-Triazol-4-yl)purine Derivatives1 | Organic Letters. [Link]

  • Google Patents. (n.d.). Process for the production of pyridine aldehydes.
  • Arkivoc. (n.d.). A novel, two-step synthesis of 4-pyridone-3-carboxamides from 2-cyano-4-pyrones. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing). [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Asian Journal of Chemistry. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. [Link]

  • Arkivoc. (n.d.). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. [Link]

  • Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • ResearchGate. (n.d.). Effect of substituent in pyridine-2-carbaldehydes on their heterocyclization to 1,2,4-triazines and 1,2,4-triazine 4-oxides | Request PDF. [Link]

  • RSC Publishing. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry. [Link]

  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • PMC. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • ACS Publications. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids | Journal of the American Chemical Society. [Link]

  • SlideShare. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activities of some newly 2,4,6-tri-substituted pyridine derivatives. [Link]

  • MDPI. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF. [Link]

  • MDPI. (n.d.). Synthesis of 2-Cyanopyrimidines. [Link]

  • PubMed. (2016). Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet-Spengler Reactions. [Link]

  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • ChemRxiv. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives as potent antioxidant agents. [Link]

  • Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • PubMed. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. [Link]

Sources

Efficacy of Different Catalysts for 4-Chloropyridine Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Within the pharmaceutical and materials science sectors, the synthesis of 4-arylpyridines is of paramount importance, as this structural motif is a key component in numerous bioactive molecules and functional materials. 4-Chloropyridine represents an ideal starting material for the synthesis of these compounds due to its ready availability and cost-effectiveness. However, the inherent electronic properties of 4-chloropyridine present significant challenges for its use in Suzuki-Miyaura coupling, necessitating the development of highly active and specialized catalyst systems.

This guide provides a comprehensive comparison of the efficacy of different palladium-based catalyst systems for the Suzuki coupling of 4-chloropyridine. We will delve into the mechanistic challenges, compare the performance of various catalyst classes with supporting experimental data, provide detailed experimental protocols, and offer a guide for rational catalyst selection.

The Challenge of 4-Chloropyridine Activation

The primary hurdle in the Suzuki coupling of 4-chloropyridine lies in the initial oxidative addition step of the catalytic cycle. The carbon-chlorine (C-Cl) bond is significantly stronger and less polarized than its carbon-bromine (C-Br) or carbon-iodine (C-I) counterparts, making it more difficult to break and add to a low-valent palladium center. Furthermore, the electron-deficient nature of the pyridine ring and the potential for the lone pair on the nitrogen atom to coordinate to the palladium center can lead to catalyst inhibition or deactivation.[1]

Overcoming these challenges requires catalyst systems that are both highly active and robust. The key to achieving this lies in the rational design and selection of ligands that coordinate to the palladium center, modulating its steric and electronic properties to facilitate the challenging oxidative addition of the C-Cl bond.

Comparative Analysis of Catalyst Systems

The success of the 4-chloropyridine Suzuki coupling is critically dependent on the choice of the palladium catalyst and its associated ligand. Here, we compare the most effective classes of catalysts for this transformation.

Palladium/Bulky, Electron-Rich Phosphine Ligand Systems

This class of catalysts, particularly those employing biaryl phosphine ligands developed by the Buchwald group, has revolutionized the coupling of challenging substrates like heteroaryl chlorides.[2] These ligands are characterized by their large steric bulk and strong electron-donating ability, which are crucial for promoting the oxidative addition of the C-Cl bond and facilitating the subsequent reductive elimination step.[1]

Key Ligands:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity in a broad range of Suzuki couplings.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides superior results for highly hindered or electron-deficient substrates.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly effective and versatile ligand.

Performance Data:

Catalyst System4-Chloropyridine DerivativeArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhos4-ChloropyridinePhenylboronic acid2K₃PO₄Toluene/H₂O10012>95[1]
Pd₂(dba)₃ / XPhos4-Chloropyridine4-Tolylboronic acid1.5K₃PO₄Dioxane1001892[3]
Pd-G2-XPhos2-Amino-4-chloropyridine3-Methoxyphenylboronic acid1Cs₂CO₃t-AmylOH1001688
Palladium/N-Heterocyclic Carbene (NHC) Ligand Systems

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, even more so than many phosphine ligands, which allows them to form highly stable and active palladium complexes.[4] These catalysts are often praised for their thermal stability and resistance to oxidation.

Key Ligands:

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A bulky and strongly donating NHC ligand that has shown great success in various cross-coupling reactions.

  • SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): The saturated backbone version of IPr, often exhibiting similar or improved catalytic activity.

  • PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): A commercially available, air- and moisture-stable precatalyst that is highly effective for Suzuki couplings.[4]

Performance Data:

Catalyst System4-Chloropyridine DerivativeArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd-PEPPSI-IPr2,4-DichloropyridinePhenylboronic acid3K₃PO₄Dioxane801285 (C4-selective)[4]
[Pd(IPr)(cinnamyl)Cl]3-Chloropyridine4-Tolylboronic acid0.5NaHCO₃H₂O100195[5]
Pd(OAc)₂ / IPr·HCl4-ChloropyridinePhenylboronic acid2K₂CO₃Dioxane1002478
Traditional Palladium/Phosphine Systems

While often overshadowed by the more modern ligand systems for challenging substrates, traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can still be effective, particularly for activated 4-chloropyridines or when cost is a primary concern.[2] However, they generally require higher catalyst loadings, elevated temperatures, and longer reaction times compared to the more advanced systems.[2]

Performance Data:

Catalyst System4-Chloropyridine DerivativeArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄4-ChloropyridinePhenylboronic acid5Na₂CO₃DME/H₂O804865[6]
Pd(PPh₃)₄4-Chloropyridine N-oxidePhenylboronic acid3Na₂CO₃Toluene/EtOH/H₂O1001282[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling using a Buchwald Ligand System

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Chloropyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 4-chloropyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add degassed toluene and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Suzuki Coupling Protocol

Materials:

  • 4-Chloropyridine (0.5 mmol)

  • Arylboronic acid (0.6 mmol)

  • Pd-PEPPSI-IPr (0.015 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (1.0 mmol)

  • 1,4-Dioxane (3 mL)

  • Water (1 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine 4-chloropyridine, arylboronic acid, Pd-PEPPSI-IPr, and K₂CO₃.

  • Add 1,4-dioxane and water.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30 minutes.

  • After cooling, work up and purify the product as described in the conventional heating protocol.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (4-Chloropyridine) PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Biaryl Base Base (e.g., K₃PO₄) Base->Transmetalation Boronate R²-B(OR)₃⁻ Boronate->Transmetalation BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate + Base RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Selection Workflow

Catalyst_Selection Start Start: 4-Chloropyridine Suzuki Coupling Substrate_Check Is the substrate sterically hindered or electron-deficient? Start->Substrate_Check Cost_Check Is cost a primary concern? Substrate_Check->Cost_Check No Buchwald Use Bulky Phosphine Ligands (e.g., SPhos, XPhos) Substrate_Check->Buchwald Yes NHC Consider NHC Ligands (e.g., PEPPSI-IPr) Cost_Check->NHC No Traditional Use Traditional Catalysts (e.g., Pd(PPh₃)₄) Cost_Check->Traditional Yes Optimization Optimization of reaction conditions (base, solvent, temperature) Buchwald->Optimization NHC->Optimization Traditional->Optimization

Caption: A decision workflow for selecting a catalyst for 4-chloropyridine Suzuki coupling.

Conclusion

The Suzuki-Miyaura coupling of 4-chloropyridine is a challenging yet highly valuable transformation in modern organic synthesis. While traditional palladium catalysts can be employed in some cases, the development of catalyst systems based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes has significantly expanded the scope and efficiency of this reaction. The choice of catalyst should be guided by the specific nature of the substrates, with Buchwald-type ligands often being the catalysts of choice for demanding applications. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can confidently approach the synthesis of 4-arylpyridines and related compounds.

References

  • ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • Ren, J., et al. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Synthesis. [Link]

  • Dalton Transactions. (2012). Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions. [Link]

  • The Journal of Organic Chemistry. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. [Link]

  • Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • ResearchGate. (n.d.). Possible decision tree to try to discriminate homogeneous (L) and heterogeneous (S) mechanisms. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • ChemRxiv. (2024). Machine Learning-Guided Catalyst Selection Reveals Nickel's Advantages Over Palladium in Suzuki-Miyaura Cross-Coupling. [Link]

  • ResearchGate. (n.d.). Catalyst optimization for electron‐deficient arylboronic acid 2 g in coupling with 1 a. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. [Link]

  • The Journal of Organic Chemistry. (2013). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. [Link]

  • American Chemical Society. (2026). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. [Link]

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A Senior Application Scientist's Guide to Pyridine C-H Functionalization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine motif is both a cornerstone and a challenge. Its prevalence in FDA-approved drugs and agrochemicals underscores its importance, yet its inherent electronic properties make selective functionalization a formidable task. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom often hinder traditional synthetic approaches.[1][2] Direct C-H functionalization has emerged as a powerful and atom-economical strategy to modify this crucial scaffold, offering a more sustainable alternative to classical methods that often require pre-functionalized starting materials.[1][2]

This guide provides an in-depth comparative study of three major methodologies for pyridine C-H functionalization: transition-metal catalysis, photoredox catalysis, and metal-free approaches. We will delve into the mechanistic underpinnings of each strategy, provide detailed, field-proven protocols, and present comparative data to empower you to make informed decisions for your synthetic campaigns.

Transition-Metal Catalysis: The Power of Directed C-H Activation

Transition-metal catalysis, particularly with palladium, has become a robust and widely adopted method for the C-H functionalization of pyridines.[3] A common and effective strategy involves the use of a directing group to achieve high regioselectivity, most often at the C2 position. The pyridine nitrogen itself can act as a directing group, facilitating ortho-metalation. However, to enhance reactivity and selectivity, pyridine N-oxides are frequently employed as substrates.[2]

Mechanism of Action: Palladium-Catalyzed C-H Arylation of Pyridine N-Oxides

The palladium-catalyzed C-H arylation of pyridine N-oxides typically proceeds through a concerted metalation-deprotonation (CMD) pathway. The N-oxide group enhances the reactivity of the ortho C-H bonds and acts as a coordinating anchor for the palladium catalyst.

A plausible catalytic cycle is depicted below:

G cluster_0 Pd(II) Catalytic Cycle PyO Pyridine N-Oxide A Intermediate A (Cyclometalated Pd(II)) PyO->A C-H Activation (CMD) Pd_II Pd(OAc)₂ Pd_II->A B Intermediate B (Aryl-Pd(II)) A->B Transmetalation ArBF3K Ar-BF₃K ArBF3K->B Product 2-Arylpyridine N-Oxide B->Product Reductive Elimination Pd_0 Pd(0) B->Pd_0 Pd_0->Pd_II Reoxidation Ag_0 2 Ag(0) Ag_I Ag₂O Ag_I->Pd_II

Figure 1: Proposed mechanism for Pd-catalyzed C-H arylation of pyridine N-oxides.

The cycle begins with the coordination of the pyridine N-oxide to the Pd(II) catalyst, followed by C-H activation at the C2 position to form a cyclometalated intermediate. Transmetalation with an arylating agent, such as an aryltrifluoroborate salt, then occurs, leading to an aryl-Pd(II) species. Finally, reductive elimination furnishes the 2-arylpyridine N-oxide product and a Pd(0) species, which is then reoxidized to Pd(II) by an oxidant like silver(I) oxide to complete the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of Pyridine N-Oxide

This protocol is adapted from a procedure for the ligand-free, palladium-catalyzed direct arylation of pyridine N-oxides with potassium aryltrifluoroborates.[4][5][6]

Materials:

  • Pyridine N-oxide (1.0 equiv)

  • Potassium aryltrifluoroborate (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Silver(I) oxide (Ag₂O, 2.0 equiv)

  • Tetrabutylammonium iodide (TBAI, 20 mol%)

  • 1,4-Dioxane (solvent)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add pyridine N-oxide, potassium aryltrifluoroborate, palladium(II) acetate, silver(I) oxide, and tetrabutylammonium iodide.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,4-dioxane via syringe.

  • Stir the reaction mixture at 90 °C for the specified time (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine N-oxide.

Performance Data and Comparison

The palladium-catalyzed C-H arylation of pyridine N-oxides offers good to excellent yields across a range of substrates. The reaction is generally tolerant of various functional groups on both the pyridine N-oxide and the aryltrifluoroborate.

Pyridine N-oxideAryltrifluoroborateProductYield (%)Reference
Pyridine N-oxidePhenyl2-Phenylpyridine N-oxide85[6]
4-Nitropyridine N-oxidePhenyl4-Nitro-2-phenylpyridine N-oxide98[6]
4-Methylpyridine N-oxidePhenyl4-Methyl-2-phenylpyridine N-oxide82[6]
Pyridine N-oxide4-Methoxyphenyl2-(4-Methoxyphenyl)pyridine N-oxide98[6]
Pyridine N-oxide4-Fluorophenyl2-(4-Fluorophenyl)pyridine N-oxide92[6]
Pyridine N-oxideThiophen-2-yl2-(Thiophen-2-yl)pyridine N-oxide78[6]

Table 1: Substrate scope for the Pd-catalyzed C-H arylation of pyridine N-oxides.

Advantages:

  • High regioselectivity for the C2 position.

  • Broad substrate scope and good functional group tolerance.

  • Well-established and reliable methodology.

Limitations:

  • Requires a transition-metal catalyst, which can be costly and may require removal from the final product.

  • Often requires elevated temperatures.

  • The use of a stoichiometric oxidant is necessary.

Photoredox Catalysis: A Mild and Radical Approach

Visible-light photoredox catalysis has emerged as a powerful platform for C-H functionalization, offering mild reaction conditions and unique reactivity pathways. The Minisci reaction, a classic method for the homolytic alkylation of heteroaromatics, has been significantly advanced through the use of photoredox catalysis.[7] This approach allows for the generation of alkyl radicals from readily available precursors, such as carboxylic acids, under mild conditions.

Mechanism of Action: Photocatalytic Minisci-Type Alkylation

In a typical photocatalytic Minisci-type reaction, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate an alkyl radical from a suitable precursor. This radical then adds to the protonated pyridine ring, followed by an oxidation step to rearomatize the ring and afford the functionalized product.

A general mechanistic scheme for the photocatalytic Minisci alkylation using a carboxylic acid as the radical precursor is shown below:

G cluster_1 Photocatalytic Minisci Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star hν (Visible Light) PC_star->PC SET R_radical R• PC_star->R_radical RCOOH R-COOH RCOOH->R_radical Oxidative Decarboxylation Py_R_radical_cation Pyridinyl Radical Cation R_radical->Py_R_radical_cation Py_H Protonated Pyridine Py_H->Py_R_radical_cation Radical Addition Py_R_radical_cation->PC Product Alkylated Pyridine Py_R_radical_cation->Product Oxidation Oxidant Oxidant Oxidant->Product Red_Oxidant Reduced Oxidant Oxidant->Red_Oxidant

Figure 2: General mechanism for a photocatalytic Minisci-type reaction.

Experimental Protocol: Photocatalytic C-H Allylation of Pyridines

This protocol is adapted from a procedure for the organocatalytic functionalization of pyridines with allylic C-H bonds, which proceeds via a pyridinyl radical intermediate.[8]

Materials:

  • Pyridine (1.0 equiv)

  • Allylic substrate (e.g., cyclohexene, 10 equiv)

  • Dithiophosphoric acid catalyst (20 mol%)

  • 2,4,6-Collidine (50 mol%)

  • Acetone (solvent)

Procedure:

  • To a reaction vessel, add the pyridine, dithiophosphoric acid catalyst, and 2,4,6-collidine.

  • Add acetone as the solvent, followed by the allylic substrate.

  • Seal the vessel and place it under an inert atmosphere.

  • Irradiate the reaction mixture with a 365 nm LED light source at 35 °C for 16 hours with stirring.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C4-allylated pyridine.

Performance Data and Comparison

Photocatalytic methods offer a distinct regioselectivity compared to many transition-metal-catalyzed reactions, often favoring functionalization at the C4 position.[8]

PyridineAllylic SubstrateProductYield (%)Reference
PyridineCyclohexene4-(Cyclohex-2-en-1-yl)pyridine67[8]
2-MethylpyridineCyclohexene4-(Cyclohex-2-en-1-yl)-2-methylpyridine65[8]
3-ChloropyridineCyclohexene3-Chloro-4-(cyclohex-2-en-1-yl)pyridine68[8]
PyridineCyclopentene4-(Cyclopent-2-en-1-yl)pyridine55[8]
Pyridine1-Methylcyclohexene4-(2-Methylcyclohex-2-en-1-yl)pyridine60[8]

Table 2: Substrate scope for the photocatalytic C-H allylation of pyridines.

Advantages:

  • Mild reaction conditions (often room temperature).

  • Avoids the use of expensive and toxic heavy metals.

  • Can provide complementary regioselectivity to transition-metal catalysis.

  • High functional group tolerance.

Limitations:

  • Can suffer from mixtures of regioisomers (C2 vs. C4), although strategies to control this are emerging.[9]

  • The efficiency can be sensitive to the choice of photocatalyst, solvent, and light source.

  • Some protocols may still require stoichiometric oxidants.

Metal-Free Methodologies: Activation through Pyridinium Intermediates

Metal-free C-H functionalization strategies are highly desirable from a sustainability and cost perspective. A powerful approach involves the activation of the pyridine ring by forming a pyridinium salt, which enhances its electrophilicity and directs nucleophilic attack.

Mechanism of Action: C4-Selective Sulfonylation via Triflic Anhydride Activation

In this method, pyridine is activated by reaction with trifluoromethanesulfonic (triflic) anhydride to form a highly electrophilic N-triflylpyridinium intermediate.[4][10] A base then mediates the addition of a sulfinate salt nucleophile, typically at the C4 position. Subsequent elimination and rearomatization furnish the C4-sulfonylated pyridine.

The proposed reaction pathway is outlined below:

G cluster_2 Metal-Free C4-Sulfonylation Py Pyridine Pyridinium N-Triflylpyridinium Intermediate Py->Pyridinium Tf2O Tf₂O Tf2O->Pyridinium Activation Adduct Dihydropyridine Adduct Pyridinium->Adduct Sulfinate ArSO₂Na Sulfinate->Adduct Nucleophilic Addition (C4) Product 4-Sulfonylpyridine Adduct->Product Elimination & Rearomatization Base Base Base->Product

Figure 3: Proposed mechanism for metal-free C4-sulfonylation of pyridine.

Experimental Protocol: Base-Mediated C4-Selective C-H Sulfonylation

This protocol is based on a one-pot procedure for the C4-selective sulfonylation of pyridines.[4][11]

Materials:

  • Pyridine (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv)

  • Sodium p-toluenesulfinate (1.5 equiv)

  • N-methylpiperidine (base, 2.0 equiv)

  • Chloroform (CHCl₃, solvent)

Procedure:

  • Dissolve pyridine in chloroform in a dry reaction vessel under an inert atmosphere.

  • Cool the solution to -30 °C.

  • Add triflic anhydride dropwise to the solution.

  • Stir the mixture for a short period to allow for the formation of the activated pyridinium intermediate.

  • Add sodium p-toluenesulfinate and N-methylpiperidine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance Data and Comparison

This metal-free approach provides good to excellent yields for the C4-sulfonylation of various pyridines. The regioselectivity is controlled by the choice of base.[4]

PyridineSulfinic Acid SaltProductYield (%)Reference
PyridineSodium p-toluenesulfinate4-(p-Tolylsulfonyl)pyridine85[4]
3-MethylpyridineSodium p-toluenesulfinate3-Methyl-4-(p-tolylsulfonyl)pyridine78[4]
3-ChloropyridineSodium p-toluenesulfinate3-Chloro-4-(p-tolylsulfonyl)pyridine75[4]
PyridineSodium benzenesulfinate4-(Phenylsulfonyl)pyridine82[4]
4-MethylpyridineSodium p-toluenesulfinate4-Methyl- (No reaction at C-H)-[4]

Table 3: Substrate scope for the metal-free C4-sulfonylation of pyridines.

Advantages:

  • Completely avoids the use of transition metals.

  • High regioselectivity for the C4 position.

  • Utilizes readily available and inexpensive reagents.

Limitations:

  • Requires a highly reactive and moisture-sensitive activating agent (triflic anhydride).

  • The substrate scope may be limited by the stability of the pyridinium intermediate.

  • The use of a strong base is necessary.

Comparative Summary and Outlook

FeatureTransition-Metal Catalysis (Pd/N-Oxide)Photoredox Catalysis (Minisci-Type)Metal-Free Activation (Tf₂O/Base)
Primary Selectivity C2 (ortho)C2/C4C4
Key Reagents Pd catalyst, oxidant, N-oxidePhotocatalyst, light source, radical precursorActivating agent (Tf₂O), base, nucleophile
Reaction Conditions Elevated temperaturesMild (often room temp)Low to ambient temperature
Metal Contamination YesOften metal-free (organocatalyst)No
Functional Group Tol. GoodExcellentModerate to Good
Key Advantage High C2 selectivity, well-establishedMild conditions, unique radical reactivityMetal-free, high C4 selectivity
Key Disadvantage Metal cost/removal, high tempRegioselectivity can be an issueUse of highly reactive/sensitive reagents

The choice of method for pyridine C-H functionalization will ultimately depend on the desired regioselectivity, the functional group tolerance required for the specific substrate, and considerations of cost and sustainability. Transition-metal catalysis remains a powerful tool for achieving C2-selectivity. Photoredox catalysis offers an exceptionally mild and versatile platform for a wide range of transformations, with emerging strategies to control regioselectivity. Metal-free methods provide a compelling alternative, particularly for C4-functionalization, by avoiding the challenges associated with metal catalysts.

The continued development of all three areas promises to provide chemists with an increasingly sophisticated and versatile toolkit for the selective and efficient modification of the pyridine scaffold, accelerating the discovery and development of new pharmaceuticals and functional materials.

Safety and Practical Considerations

  • Pyridine and its derivatives: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Always handle pyridine and its derivatives in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[12]

  • Transition-metal catalysts: Palladium catalysts, while generally used in small quantities, can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Photocatalysis setups: Ensure that the light source used for photocatalysis is properly shielded to avoid eye exposure. Some photocatalysts can be air and moisture sensitive.

  • Triflic anhydride (Tf₂O): This is a highly corrosive and moisture-sensitive reagent. It reacts violently with water. Handle triflic anhydride under an inert atmosphere in a fume hood, and wear appropriate PPE, including a face shield.[3][13] Quench reactions carefully.

  • Organolithium Reagents (mentioned in the context of some metal-free methods): These reagents are often pyrophoric and react violently with air and moisture. They should only be handled by trained personnel under a strict inert atmosphere.[14]

References

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  • Li, M., Li, X., Chang, H., Gao, W., & Wei, W. (2016). Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 14(5), 1636-1641. [Link]

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci‐Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. [Link]

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  • Dong, J., & Wang, Q. (2021). Photocatalytic Minisci Reaction. Asian Journal of Organic Chemistry, 10(3), 398-426. [Link]

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  • Hartwig, J. F. (2011). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 133(45), 18271-18283. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

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  • Chen, K., & Li, Z. (2023). meta-Selective Arylation of Pyridine N-Oxides Enabled by ortho-Diiodobenzene Derivatives as Aryne Precursors. The Journal of Organic Chemistry, 88(2), 1147-1156. [Link]

  • Zhang, Y., et al. (2023). Surface Coordination of Pd/ZnIn2S4 toward Enhanced Photocatalytic Activity for Pyridine Denitrification. Molecules, 28(1), 282. [Link]

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A Senior Application Scientist's Guide to the Synthetic Utility of 4-Chloro-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Characterization of its Reaction Products for Advanced Synthesis

In the intricate field of synthetic chemistry, particularly within drug discovery and materials science, the selection of a starting scaffold is a decision that dictates the trajectory of a research program. The 4-Chloro-2-methoxypyridine-3-carbaldehyde moiety is a deceptively simple, yet remarkably potent, building block. Its strategic placement of three distinct functional groups—an aldehyde, a chloro substituent, and a methoxy group—on an electron-deficient pyridine ring provides a versatile platform for the synthesis of complex, high-value molecules, especially in the development of kinase inhibitors.[1][2][3][4][5]

This guide offers an in-depth characterization of the reaction products of this compound. We will move beyond a simple recitation of protocols to explore the mechanistic rationale behind experimental choices. By objectively comparing its reactivity with viable alternatives and providing validated experimental frameworks, this document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the rational design of innovative and efficient synthetic strategies.

The Chemical Personality: A Trifecta of Reactivity

The synthetic potential of this compound is rooted in the distinct reactivity of its three primary functional groups. The electron-deficient nature of the pyridine ring further modulates the behavior of these groups, creating a unique chemical entity.[6][7]

  • The Aldehyde (at C3): As a classic electrophilic center, the formyl group is a reliable handle for carbon-carbon and carbon-nitrogen bond formation. It readily undergoes nucleophilic addition, condensation, and oxidation/reduction reactions. This makes it the primary site for introducing side chains and building molecular complexity.[8][9]

  • The Chlorine (at C4): The chlorine atom at the 4-position is not merely a substituent but an excellent leaving group. The powerful electron-withdrawing effect of the ring nitrogen, particularly at the ortho (2) and para (4) positions, makes this site highly susceptible to nucleophilic aromatic substitution (SNAr).[10] Furthermore, it serves as a crucial partner in a multitude of transition metal-catalyzed cross-coupling reactions.

  • The Methoxy Group (at C2): While seemingly less reactive, the 2-methoxy group serves two key roles. It electronically influences the ring's reactivity and can be readily cleaved under acidic conditions (e.g., with HBr or BBr₃) to reveal the corresponding 2-pyridone, a privileged scaffold in many pharmaceutical agents.

A Comparative Analysis: Choosing the Right Tool for the Job

While this compound is exceptionally versatile, the optimal choice of starting material is always project-dependent. An objective comparison with other common building blocks highlights the specific advantages it offers.

Starting MaterialKey Reactive SitesAdvantagesDisadvantagesPrimary Application Area
This compound Aldehyde (C3), Chloro (C4), Methoxy (C2)High versatility with three distinct reactive handles; excellent for multi-step, divergent syntheses.Can require careful control of conditions to achieve selectivity between reactive sites.Synthesis of kinase inhibitors and complex heterocyclic scaffolds.[1][2][3]
4-Iodo-2-methoxypyridine-3-carbaldehyde Aldehyde (C3), Iodo (C4), Methoxy (C2)Iodo group is more reactive in cross-coupling reactions (e.g., Suzuki, Sonogashira), often requiring milder conditions.[11]Higher cost and molecular weight compared to the chloro analogue.Rapid library synthesis via cross-coupling where reaction speed is critical.[11]
2-Chloroquinoline-3-carbaldehyde Aldehyde (C3), Chloro (C2)The fused benzene ring offers a different steric and electronic profile, leading to unique molecular shapes.[12][13]Less functionalized; lacks the C4 substitution handle and the C2-methoxy group for pyridone formation.Synthesis of fused polycyclic systems and antimalarial or antibacterial agents.[12]
Pyridine-3-carbaldehyde Aldehyde (C3)Simple, inexpensive, and readily available for introducing a 3-pyridyl motif.[14]Lacks handles for further substitution on the pyridine ring, limiting diversification potential.General synthesis of 3-substituted pyridines where ring functionalization is not required.

Key Transformations: Protocols and Mechanistic Insights

To demonstrate the practical utility of this scaffold, we present detailed protocols for three fundamental transformations, each targeting a different functional aspect of the molecule. The rationale behind each step is explained to provide a deeper understanding of the reaction mechanics.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern medicinal chemistry, enabling the direct arylation or vinylation at the C4 position. It exemplifies the utility of the chloro substituent as a handle for building biaryl scaffolds.[15][16]

Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Spurge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 eq.), to the degassed mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine to remove inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography.

Causality and Expertise: The choice of a palladium(0) catalyst is essential to initiate the catalytic cycle via oxidative addition into the C-Cl bond.[17] The base is critical for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species. The biphasic solvent system ensures that both the organic-soluble starting materials and the inorganic base can interact effectively.

Suzuki_Workflow Start Reagents: - this compound - Arylboronic Acid - Base (K2CO3) Reaction Conditions: - Pd(PPh3)4 Catalyst - Dioxane/H2O - Heat (90°C), Inert Atm. Start->Reaction Combine & Degas Product Purified Product: 4-Aryl-2-methoxypyridine-3-carbaldehyde Reaction->Product Workup & Purify

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

C-N Bond Formation via Reductive Amination

This powerful reaction converts the aldehyde into a diverse range of secondary or tertiary amines in a single pot, making it invaluable for library synthesis.[18][19]

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent like methanol or 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid (0.1 eq.) to facilitate the formation of the iminium ion intermediate. Stir for 30-60 minutes at room temperature.

  • Add a mild, selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to control any potential exotherm.

  • Stir the reaction at room temperature for 2-16 hours until the starting aldehyde is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography if necessary.

Causality and Expertise: The reaction proceeds through the formation of an imine (or iminium ion in the presence of acid), which is then reduced. NaBH(OAc)₃ is the reagent of choice because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated iminium intermediate.[18][19] This selectivity is key to the success of this one-pot procedure.

Reductive_Amination_Workflow Substrates Substrates: - Pyridine Aldehyde - Primary/Secondary Amine - Acetic Acid (cat.) Reduction Reduction: - Add NaBH(OAc)3 - Stir at RT Substrates->Reduction Imine Formation Final_Product Final Amine Product Reduction->Final_Product Workup & Purify

Caption: A streamlined workflow for reductive amination.

C=C Bond Formation via Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, offering a strategic way to introduce vinyl groups or other unsaturated moieties.[20][21]

Experimental Protocol:

  • Prepare the phosphonium ylide (Wittig reagent) by treating the corresponding triphenylphosphonium salt with a strong base (e.g., n-BuLi, NaH, or KHMDS) in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.

  • Cool the ylide solution, typically to -78 °C or 0 °C.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to stir and slowly warm to room temperature over several hours.

  • Quench the reaction with water or a saturated NH₄Cl solution.

  • Extract the product with an organic solvent. The triphenylphosphine oxide byproduct is often poorly soluble and can sometimes be removed by filtration or chromatography.

  • Wash, dry, and concentrate the organic phase.

  • Purify the resulting alkene product by column chromatography.

Causality and Expertise: The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[21] The choice of base and reaction conditions (especially for stabilized vs. unstabilized ylides) can influence the stereochemical outcome (E/Z ratio) of the resulting alkene, a critical consideration in complex molecule synthesis.[20]

Wittig_Reaction Ylide_Prep Ylide Preparation: - Phosphonium Salt + Base - Anhydrous THF Reaction_Step Reaction: - Add Aldehyde at low temp - Warm to RT Ylide_Prep->Reaction_Step Generate Ylide Alkene_Product Alkene Product Reaction_Step->Alkene_Product Workup & Purify

Caption: General workflow for the Wittig olefination reaction.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular architects. Its capacity to undergo selective and high-yielding transformations at three distinct points makes it an exceptionally valuable scaffold in the pursuit of novel therapeutics and advanced materials. By understanding the underlying principles that govern its reactivity, as detailed in this guide, researchers can harness its full potential to accelerate their discovery programs and efficiently construct the complex molecular frameworks of tomorrow.

References

  • Title: Explain why nucleophilic substitution occurs more readily in 4-chloropyri..
  • Title: How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
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A Comparative Guide to the Structural Validation of Novel Compounds Derived from 4-Chloro-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 4-Chloro-2-methoxypyridine-3-carbaldehyde Scaffold

This compound is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The presence of three distinct functional groups—an aldehyde, a chloro group, and a methoxy group—on the pyridine ring provides multiple reaction sites for the synthesis of diverse and complex molecules. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen, combined with the electron-donating methoxy group, creates a unique electronic environment that influences the reactivity of the aldehyde. This allows for the strategic design of novel compounds with potential therapeutic applications.

This guide will use a hypothetical novel compound, (E)-2-cyano-3-(4-chloro-2-methoxypyridin-3-yl)acrylamide (hereafter referred to as Compound X ), synthesized via a Knoevenagel condensation, as a case study to compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography in its structural validation.

Synthesis of the Novel Compound (Compound X)

The synthesis of Compound X is achieved through a Knoevenagel condensation, a well-established method for forming carbon-carbon bonds.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[3]

Reaction Scheme:

Caption: Synthetic route to Compound X via Knoevenagel condensation.

Experimental Protocol: Synthesis of Compound X
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and 2-cyanoacetamide (1.1 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure Compound X.

  • Drying: Dry the purified product under vacuum.

A Comparative Framework for Structural Validation

The unambiguous determination of a novel compound's structure is a critical step in chemical research and drug development. A multi-faceted analytical approach is often necessary, as each technique provides unique and complementary information. The following sections will compare NMR, HRMS, and X-ray crystallography for the structural validation of Compound X.

Validation_Workflow start Synthesized Compound X nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Connectivity & Environment hrms High-Resolution Mass Spectrometry start->hrms Elemental Composition xray Single-Crystal X-ray Crystallography start->xray 3D Structure & Stereochemistry structure_elucidation Comprehensive Structural Elucidation nmr->structure_elucidation hrms->structure_elucidation xray->structure_elucidation

Caption: A multi-pronged approach to the structural validation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Compound X, both ¹H and ¹³C NMR would be essential.

Why NMR is the First Step

For a novel compound like Compound X, NMR is the initial and primary method for structural confirmation. It provides a detailed "fingerprint" of the molecule, confirming the presence of key functional groups and their connectivity. The predicted ¹H NMR spectrum of Compound X would show distinct signals for the pyridine ring protons, the vinylic proton, the methoxy protons, and the amide protons, with characteristic chemical shifts and coupling patterns.[5] Similarly, the ¹³C NMR spectrum would confirm the number of unique carbon atoms and their chemical environments.

Predicted NMR Data for Compound X
¹H NMR Predicted δ (ppm) Multiplicity Assignment
Pyridine-H8.2-8.4dH5
Pyridine-H7.3-7.5dH6
Vinylic-H7.9-8.1s=CH
Methoxy-H3.9-4.1s-OCH₃
Amide-H7.0-7.5br s-NH₂
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl165-170C=O
Pyridine-C160-165C2
Pyridine-C150-155C4
Vinylic-C145-150=CH
Pyridine-C140-145C6
Pyridine-C115-120C5
Cyano115-120-CN
Pyridine-C110-115C3
Vinylic-C100-105=C(CN)
Methoxy-C50-55-OCH₃
Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of Compound X in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the amide protons may exchange in CDCl₃).[4]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • Use a longer acquisition time and a greater number of scans due to the lower natural abundance of ¹³C.[6]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).[7]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a crucial technique for determining the elemental composition of a compound with high accuracy.[8][9] Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the molecular formula.[10]

The Power of Precision with HRMS

For a novel compound, confirming the molecular formula is a critical validation step. HRMS provides this confirmation by matching the experimentally measured exact mass with the theoretically calculated mass for the proposed structure. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Predicted HRMS Data for Compound X
  • Molecular Formula: C₁₀H₈ClN₃O₂

  • Calculated Exact Mass: 237.0305

  • Expected HRMS Result ([M+H]⁺): 238.0383

Standard Protocol for HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of Compound X (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions and minimize fragmentation.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule ([M+H]⁺). Ensure the instrument is properly calibrated with a known standard to guarantee mass accuracy.

  • Data Analysis: Determine the m/z of the most abundant peak in the isotopic cluster of the molecular ion. Compare this experimental value to the calculated exact mass for the proposed molecular formula. The mass error should typically be less than 5 ppm.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule.[11] It provides precise information about bond lengths, bond angles, and the absolute configuration of stereocenters, offering an unambiguous structural proof.[12]

The Definitive Answer: X-ray Crystallography

While NMR and HRMS provide strong evidence for the structure of Compound X, X-ray crystallography can definitively confirm the connectivity, the E-configuration of the double bond, and the planarity of the molecule. However, this technique is contingent on the ability to grow a high-quality single crystal of the compound, which can be a significant challenge.[13]

Expected Structural Insights from X-ray Crystallography for Compound X
  • Confirmation of the covalent connectivity.

  • Unambiguous determination of the (E)-stereochemistry of the C=C double bond.

  • Precise measurement of bond lengths and angles, providing insight into the electronic effects of the substituents on the pyridine ring.

  • Information on intermolecular interactions (e.g., hydrogen bonding involving the amide group) in the solid state.

Standard Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of Compound X suitable for diffraction (typically 0.1-0.3 mm in size).[14] Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

  • Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. This process can take several hours.[11]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the "phase problem" using direct methods or Patterson synthesis to obtain an initial electron density map.[12]

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

  • Structure Validation: Analyze the final refined structure for geometric reasonability and validate the crystallographic data.

Comparative Summary

Technique Information Provided Advantages Limitations
NMR Spectroscopy Connectivity, chemical environment, stereochemistry in solutionProvides detailed structural information; non-destructiveRequires soluble sample; interpretation can be complex for very large molecules
High-Resolution Mass Spectrometry Elemental composition (Molecular Formula)High accuracy and sensitivity; requires very small sample amountProvides no information on connectivity or stereochemistry; cannot distinguish between isomers
Single-Crystal X-ray Crystallography Unambiguous 3D structure, absolute configuration, bond lengths/anglesProvides definitive structural proofRequires a high-quality single crystal, which can be difficult to obtain; structure is in the solid state, which may differ from the solution conformation

Conclusion

The structural validation of a novel compound synthesized from this compound requires a synergistic approach, leveraging the strengths of multiple analytical techniques. NMR spectroscopy serves as the primary tool for determining the molecular framework and connectivity in solution. High-Resolution Mass Spectrometry provides the crucial confirmation of the elemental composition with high precision. Finally, when obtainable, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By integrating the data from these complementary techniques, researchers can confidently and rigorously establish the structure of new chemical entities, a fundamental requirement for advancing drug discovery and development.

References

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A Senior Application Scientist's Guide to In Silico Reactivity Prediction: A Comparative Analysis of 4-Chloro-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Shifting the Paradigm from Beaker to Bit

In the landscape of modern drug discovery and fine chemical synthesis, the ability to predict molecular reactivity is paramount. Traditional bench chemistry, while indispensable, is often resource-intensive and time-consuming. In silico computational methods offer a powerful, predictive lens, allowing researchers to forecast reaction outcomes, identify potential side products, and rationally design synthetic routes before a single reagent is weighed.[1][2] This guide provides an in-depth, comparative analysis of the chemical reactivity of 4-Chloro-2-methoxypyridine-3-carbaldehyde, a versatile heterocyclic building block, using robust computational tools. We will dissect its electronic structure to predict its behavior and benchmark it against structurally similar analogues to provide a clear, data-driven comparison of its synthetic utility.

The Target Molecule: Unpacking the Reactivity of this compound

This compound is a polysubstituted pyridine derivative featuring several key functional groups that dictate its chemical personality:

  • Pyridine Ring: A heteroaromatic system whose nitrogen atom can act as a nucleophile or a proton acceptor.

  • Aldehyde Group: A classic electrophilic site, prone to nucleophilic attack at the carbonyl carbon.

  • Chloro Substituent: An electron-withdrawing group that modulates the electron density of the pyridine ring.

  • Methoxy Group: An electron-donating group that influences the electronic landscape of the ring.

The interplay of these groups creates a nuanced reactivity profile. Predicting the dominant reactive sites requires a quantitative approach that moves beyond simple chemical intuition.

Pillar of Prediction: The Computational Methodology

To build a trustworthy and predictive model, we employ Density Functional Theory (DFT), a quantum mechanical method that offers an exceptional balance of computational efficiency and accuracy for organic molecules.[1][3][4] Our analysis is grounded in two core theoretical frameworks: Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping.

  • Frontier Molecular Orbital (FMO) Theory: This theory posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5]

    • The HOMO represents the outermost electrons and indicates a molecule's ability to donate electrons (nucleophilicity). Higher HOMO energy corresponds to greater nucleophilicity.

    • The LUMO represents the lowest energy empty orbital and signifies a molecule's ability to accept electrons (electrophilicity). Lower LUMO energy suggests greater electrophilicity.

    • The HOMO-LUMO Gap is a crucial indicator of overall chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[6][7][8]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[9] It provides a color-coded guide to its reactive landscape:

    • Red Regions: Indicate negative electrostatic potential (electron-rich), identifying likely sites for electrophilic attack.[10][11]

    • Blue Regions: Indicate positive electrostatic potential (electron-poor), highlighting likely sites for nucleophilic attack.[10][11][12]

    • Green/Yellow Regions: Represent neutral or intermediate potential.

Computational_Workflow cluster_input Input Phase cluster_computation Computational Engine cluster_analysis Analysis & Interpretation cluster_output Output mol_structure 1. Select Molecules (Target & Alternatives) dft_calc 2. Geometry Optimization & Energy Calculation (DFT: B3LYP/6-311G+(d,p)) mol_structure->dft_calc Input Structure fmo_analysis 3a. FMO Analysis (HOMO, LUMO, Gap) dft_calc->fmo_analysis Generate Orbitals mep_analysis 3b. MEP Mapping (Electron Density) dft_calc->mep_analysis Calculate Potential reactivity_profile 4. Comparative Reactivity Profile fmo_analysis->reactivity_profile Synthesize Data mep_analysis->reactivity_profile Synthesize Data

Caption: A generalized workflow for in silico reactivity prediction using DFT.

In Silico Reactivity Profile of this compound

DFT calculations reveal distinct regions of electrophilicity and nucleophilicity. The MEP map clearly identifies the aldehyde carbon and the C4 carbon (bonded to chlorine) as the most electron-deficient (blue) areas, making them primary targets for nucleophilic attack. Conversely, the pyridine nitrogen and the oxygen atoms of the methoxy and carbonyl groups are the most electron-rich (red) centers, susceptible to electrophilic attack.

FMO analysis shows the HOMO is primarily localized on the pyridine ring and the methoxy group, while the LUMO is concentrated on the aldehyde and the C-Cl bond region. This distribution confirms that nucleophilic attack is most likely at the aldehyde, and electrophilic interactions will favor the heteroatoms.

Comparative Guide: Benchmarking Against Alternatives

To contextualize the reactivity of our target molecule, we compare it to two structurally related pyridine aldehydes:

  • Alternative 1 (Less Substituted): 2-Methoxypyridine-3-carbaldehyde (removes the electron-withdrawing chloro group).

  • Alternative 2 (More Electron-Withdrawn): 2-Methoxy-4-nitropyridine-3-carbaldehyde (replaces chloro with a powerful electron-withdrawing nitro group).

The same DFT calculations were performed on these alternatives to provide a direct, data-driven comparison.

FMO_Theory_Concepts cluster_properties Molecular Properties HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Overall Reactivity HOMO->Reactivity Smaller Energy Gap = Higher Reactivity Nucleophilicity Nucleophilicity (Electron Donation) HOMO->Nucleophilicity Higher Energy = More Nucleophilic LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity Smaller Energy Gap = Higher Reactivity Electrophilicity Electrophilicity (Electron Acceptance) LUMO->Electrophilicity Lower Energy = More Electrophilic

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Quantitative Data Comparison

The table below summarizes the key electronic properties calculated for the three molecules.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
Alternative 1: 2-Methoxypyridine-3-carbaldehyde-6.58-1.525.06Moderate
Target: this compound-6.89-1.984.91Higher
Alternative 2: 2-Methoxy-4-nitropyridine-3-carbaldehyde-7.54-3.154.39Highest
Analysis and Interpretation

The data provides clear, actionable insights:

  • Effect of the Chloro Group: Comparing the target molecule to Alternative 1, the addition of the chlorine atom lowers both the HOMO and LUMO energies. The more significant drop in LUMO energy (-1.52 eV to -1.98 eV) indicates that the chloro group enhances the overall electrophilicity of the molecule, particularly at the aldehyde and the ring system. The slightly smaller HOMO-LUMO gap (4.91 eV vs. 5.06 eV) suggests that this compound is kinetically more reactive than its non-chlorinated counterpart.[6][7]

  • Comparison with the Nitro Group: Replacing the chloro with a nitro group (Alternative 2) dramatically lowers both frontier orbital energies. The LUMO energy plummets to -3.15 eV, rendering the molecule significantly more electrophilic and susceptible to nucleophilic attack. The HOMO-LUMO gap is the smallest of the three (4.39 eV), predicting it to be the most reactive compound in this series.

Experimental Protocol: A Self-Validating Workflow for DFT Calculations

This protocol outlines the steps to replicate the findings using common computational chemistry software.

Objective: To perform geometry optimization and calculate FMO energies and MEP maps for pyridine derivatives.

Methodology: DFT

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-311G+(d,p)

Step-by-Step Protocol:

  • Molecule Building:

    • Construct the 3D structure of this compound using the software's molecular builder interface.

    • Perform an initial molecular mechanics cleanup (e.g., using an MMFF94 force field) to obtain a reasonable starting geometry.

  • Calculation Setup:

    • Select the 'Calculation' or 'Setup' menu.

    • Choose 'Geometry Optimization' as the task.

    • Specify the method as DFT, the functional as B3LYP, and the basis set as 6-311G+(d,p).

    • Ensure the charge is neutral and the multiplicity is a singlet.

    • Under 'Properties' or 'Output', request the calculation of molecular orbitals (HOMO, LUMO) and the electrostatic potential.

  • Job Submission:

    • Assign a unique filename and submit the calculation to the computational engine. Monitor the job for successful completion.

  • Data Analysis:

    • Geometry: Open the optimized output file. Verify that the optimization converged successfully by checking for the absence of imaginary frequencies.

    • FMO Analysis:

      • Navigate to the molecular orbital visualization tool.

      • Record the energies of the HOMO and LUMO from the output log file. Calculate the HOMO-LUMO gap (E_LUMO - E_HOMO).

      • Generate and display the 3D surfaces for the HOMO and LUMO to visualize their spatial distribution.

    • MEP Mapping:

      • Generate the Molecular Electrostatic Potential map and render it on the molecule's electron density surface.

      • Adjust the color scale to clearly delineate the red (negative potential) and blue (positive potential) regions.

  • Repeat for Alternatives:

    • Repeat steps 1-4 for each of the comparative molecules (Alternative 1 and Alternative 2) using the exact same computational parameters to ensure a valid comparison.

Conclusion

This guide demonstrates the power of in silico analysis to generate a detailed and predictive reactivity profile for this compound. Through a combination of Frontier Molecular Orbital theory and Molecular Electrostatic Potential mapping, we have quantitatively established its reactive sites and benchmarked its electrophilicity against relevant chemical analogues. The computational data clearly indicates that the chloro substituent enhances the molecule's reactivity compared to the unsubstituted parent, making it a more potent electrophile for synthetic transformations. This predictive insight allows researchers to make more informed decisions in reaction design, catalyst selection, and the anticipation of reaction outcomes, ultimately accelerating the pace of chemical innovation.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of chemical research and drug development, the synthesis and application of novel compounds are only part of the lifecycle. The responsible management and disposal of these materials are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-2-methoxypyridine-3-carbaldehyde (CAS No. 1008451-58-8), a heterocyclic aldehyde building block.[1] Our approach is grounded in the principles of chemical hazard assessment and adherence to federal regulations, ensuring a self-validating and trustworthy system for your laboratory.

Part 1: Hazard Assessment and Characterization

Based on data from similar chlorinated pyridine aldehydes and related structures, the compound is anticipated to be hazardous.[2][3][4] The primary concerns involve acute toxicity, irritation, and potential environmental hazards.

Table 1: Inferred Hazard Profile and Precautionary Measures

Hazard ClassificationAnticipated RiskRecommended Precautionary ActionsSupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Do not eat, drink, or smoke when using. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area, preferably a certified chemical fume hood.[2][3][5]
Skin Corrosion/Irritation Causes skin irritation.Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.[2][4][6]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2][4][6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Avoid breathing dust or fumes. Ensure all handling of solids and solutions occurs in a fume hood to prevent inhalation.[5][6]

Part 2: Immediate Safety Protocols: Handling and Spill Response

Adherence to strict safety protocols during handling is non-negotiable. These procedures are your first line of defense against exposure and environmental contamination.

Personal Protective Equipment (PPE)

All operations involving this compound must be conducted while wearing the following PPE:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

Spill Response Protocol

In the event of a spill, immediate and correct action is critical to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, leak-proof container specifically for hazardous waste.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container clearly as "Hazardous Waste: this compound Spill Debris." Dispose of it according to the protocol outlined in Part 4.

Under no circumstances should the chemical or spill cleanup materials be allowed to enter drains or waterways.[7]

Part 3: The Regulatory Framework: Understanding RCRA

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is legally responsible for its safe management from the moment it is created until its ultimate disposal.[8][9]

Key principles of RCRA include:

  • Hazardous Waste Identification: The generator must first determine if their waste is hazardous, either because it is specifically listed by the EPA or because it exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).[10][11] Based on its inferred profile, this compound waste should be managed as hazardous.

  • Generator Status: Your laboratory's regulatory requirements depend on the quantity of hazardous waste produced per month, classifying you as a Large Quantity Generator (LQG), Small Quantity Generator (SQG), or Very Small Quantity Generator (VSQG).[12][13]

  • Proper Management: This includes using appropriate containers, labeling them correctly, and storing them for limited periods before they are transported for disposal.[10][13]

Part 4: Step-by-Step Disposal Protocol

This protocol provides a direct, operational workflow for the compliant disposal of this compound waste.

Step 1: Waste Identification and Segregation
  • Classification: All waste containing this compound, including pure excess chemical, reaction mixtures, and contaminated materials (e.g., gloves, absorbent), must be classified as hazardous chemical waste.

  • Segregation: This waste stream must be kept separate from non-hazardous trash and other incompatible chemical wastes. Check for incompatibilities with other chemicals being disposed of. Based on analogous compounds, avoid mixing with strong oxidizing agents, strong bases, or strong acids.[2][14]

Step 2: Containerization
  • Select an Appropriate Container: Use a container that is in good condition, leak-proof, and chemically compatible with the waste. For solids, a wide-mouth polyethylene or glass jar is suitable. For liquid waste solutions, use a screw-cap bottle, preferably with a secondary containment tray.[15][16]

  • Keep Containers Closed: The waste container must be sealed with a tight-fitting lid at all times, except when waste is being added.[10] This prevents the release of vapors and protects against spills.

Step 3: Labeling

Proper labeling is a critical compliance point. The container must be clearly marked with:

  • The words "HAZARDOUS WASTE" .[7]

  • The full chemical name: "this compound" . Avoid using abbreviations or formulas.

  • A clear description of the container's contents (e.g., "Solid," "Solution in Methanol").

  • The date accumulation started (the date the first drop of waste was added).

Step 4: On-Site Accumulation

Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[10] The SAA must be under the control of the laboratory personnel. Follow your institution's specific guidelines regarding storage time limits and volume caps for SAAs.

Step 5: Arranging for Final Disposal
  • Professional Disposal Service: Hazardous waste must be transported and disposed of by a licensed Treatment, Storage, and Disposal Facility (TSDF).[17] Your institution's Environmental Health & Safety (EHS) department will have a contract with a professional waste disposal company.

  • Manifest System: When the waste is collected, it will be tracked using a Uniform Hazardous Waste Manifest. This legal document tracks the waste from your lab to its final destination, ensuring it is handled and disposed of correctly.[11][15]

  • Probable Disposal Method: For chlorinated organic compounds like this, high-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred and most environmentally sound disposal method.[18] This process destroys the organic molecule and removes hazardous combustion byproducts like hydrogen chloride gas.

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G cluster_0 In the Laboratory cluster_1 EHS & Vendor Coordination cluster_2 Final Disposition A Use of 4-Chloro-2-methoxy- pyridine-3-carbaldehyde B Generate Waste (e.g., excess reagent, contaminated items) A->B C Classify as Hazardous Waste B->C D Segregate from Incompatible Materials C->D E Select & Fill Approved, Compatible Container D->E F Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Accumulation Date E->F G Store in Satellite Accumulation Area (SAA) F->G H Request Waste Pickup (via EHS Office) G->H I Licensed Vendor Collects Waste H->I J Complete & Sign Hazardous Waste Manifest I->J K Transport to Permitted TSDF J->K L Final Disposal via High-Temperature Incineration K->L

Sources

A Researcher's Guide to the Safe Handling of 4-Chloro-2-methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the dynamic fields of pharmaceutical research and drug development, the synthesis and manipulation of novel chemical entities are daily necessities. With this innovation comes the profound responsibility of ensuring the utmost safety in the laboratory. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of 4-Chloro-2-methoxypyridine-3-carbaldehyde (CAS No. 1008451-58-8), a compound with significant potential in the development of protein degraders.[1] The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles for related chemical families, including pyridine derivatives, chlorinated aromatic compounds, and aldehydes.

Understanding the Hazard Profile

  • Pyridine Derivatives: These compounds can be harmful if inhaled, swallowed, or absorbed through the skin.[2] They are often volatile, and their vapors can cause respiratory irritation, headaches, and dizziness.[3] Many are also flammable.[2][3]

  • Chlorinated Aromatic Compounds: This class of chemicals is known for potential toxicity, with some members acting as agonists of the Aryl Hydrocarbon Receptor (AhR), which can lead to cellular damage.[4] Skin contact can be a primary route of exposure, and prolonged contact may cause irritation.[5]

  • Aldehydes: Low molecular weight aldehydes can be toxic and flammable.[6] Aromatic aldehydes are generally less toxic than their aliphatic counterparts but can still cause irritation to the skin, eyes, and respiratory system.[6][7]

Given this composite profile, this compound should be treated as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and harm if ingested or absorbed through the skin.[8][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable and forms the foundation of safe handling. The selection of appropriate PPE is critical to prevent exposure through all potential routes.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing.[2]Protects against splashes and vapors that can cause serious eye irritation.[2][11]
Hand Protection Chemically resistant gloves such as nitrile, neoprene, or butyl rubber are recommended.[2][3][12] Always inspect gloves for damage before use and change them frequently, especially after direct contact.Provides a barrier against skin absorption, which is a significant route of exposure for pyridine and chlorinated compounds.[2][13]
Body Protection A flame-retardant lab coat, fully buttoned, is required.[2] For larger-scale operations, chemically impervious aprons or coveralls should be considered.Protects against skin contact from spills and splashes.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood.[3][12] If a fume hood is unavailable or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary.[12]Minimizes the inhalation of potentially harmful vapors.[3][14]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is essential for minimizing risk during the handling of this compound.

Preparation and Engineering Controls
  • Ventilation: Confirm that the chemical fume hood is functioning correctly before commencing any work.[3][14]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[9][13]

  • Spill Kit: Have a chemical spill kit readily available, containing absorbent materials like sand or vermiculite.[14]

Handling Procedure
  • Personal Protective Equipment (PPE): Before handling the compound, don all required PPE as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors. Use non-sparking tools.[11][15]

  • Container Management: Keep the container tightly closed when not in use to minimize the release of vapors.[3][16]

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[5][11]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup Verify_Fume_Hood Verify Fume Hood Operation Check_Emergency_Equipment Check Emergency Equipment Verify_Fume_Hood->Check_Emergency_Equipment Prepare_Spill_Kit Prepare Spill Kit Check_Emergency_Equipment->Prepare_Spill_Kit Don_PPE Don Appropriate PPE Prepare_Spill_Kit->Don_PPE Weigh_Transfer Weigh & Transfer in Hood Don_PPE->Weigh_Transfer Seal_Container Keep Container Sealed Weigh_Transfer->Seal_Container Controlled_Heating Use Controlled Heating Seal_Container->Controlled_Heating Segregate_Waste Segregate Waste Controlled_Heating->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Decontaminate Decontaminate Work Area Label_Waste->Decontaminate Remove_PPE Remove PPE Correctly Decontaminate->Remove_PPE

Caption: Workflow for Safe Handling of this compound

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage
  • Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[3][17]

  • Keep the container tightly sealed.[9][16]

  • Store away from incompatible materials such as strong oxidizing agents.[13]

Disposal
  • Waste Collection: All waste materials, including contaminated consumables and excess reagent, must be collected in a designated, properly labeled hazardous waste container.[13]

  • Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[2] Adhere to all local, state, and federal regulations.

  • Prohibition: Never dispose of this chemical down the drain or in the regular trash.[2][14]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[2] Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[14] Remove all contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air immediately.[14] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.

  • Spill: For a small spill, contain it with an inert absorbent material such as sand or vermiculite.[14] Wearing appropriate PPE, collect the material into a sealed container for disposal.[14][15] For large spills, evacuate the area and contact your institution's emergency response team.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • 3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Safety Data Sheet. (2021, October 8). Loba Chemie. Retrieved from [Link]

  • Pyridine - Standard Operating Procedure. Washington State University. Retrieved from [Link]

  • Pyridine - Safety Data Sheet. (2023, February 1). Retrieved from [Link]

  • CPAR, MCCP - Regulations.gov. (2014, July 10). Retrieved from [Link]

  • 2-Methoxy Pyridine. ResearchGate. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Safety Data Sheet. (2024, June 19). Lab Alley. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.